Product packaging for 4-Hydroxyphenylacetaldehyde(Cat. No.:CAS No. 7339-87-9)

4-Hydroxyphenylacetaldehyde

カタログ番号: B018310
CAS番号: 7339-87-9
分子量: 136.15 g/mol
InChIキー: IPRPPFIAVHPVJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(4-hydroxyphenyl)acetaldehyde is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite.
4-Hydroxyphenylacetaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Gnetum montanum, Xylopia parviflora, and other organisms with data available.
the major product of L-tyrosine oxidation by activated human phagocytes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B018310 4-Hydroxyphenylacetaldehyde CAS No. 7339-87-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-hydroxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRPPFIAVHPVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223631
Record name 4-Hydroxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7339-87-9
Record name 4-Hydroxyphenylacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7339-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYPHENYLACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDJ7B4KB3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003767
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxyphenylacetaldehyde from L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-Hydroxyphenylacetaldehyde (4-HPAA) from the amino acid precursor L-tyrosine. 4-HPAA is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details both biocatalytic and chemical synthesis routes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key methodologies are provided, and metabolic pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the processes involved. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical and practical insights into the production of 4-HPAA.

Introduction

This compound (4-HPAA) is a key aromatic aldehyde that serves as a building block in the synthesis of a variety of more complex molecules, including benzylisoquinoline alkaloids like morphine and berberine.[1][2] Its synthesis from a readily available and renewable feedstock like L-tyrosine is of significant interest. Both biological and chemical methods have been explored for this conversion, each with its own set of advantages and challenges.

Biocatalytic routes offer high selectivity and operate under mild reaction conditions, which is environmentally advantageous.[3][4] These methods often employ whole-cell catalysts or isolated enzymes. In contrast, chemical synthesis can offer broader substrate scope and may be more established for large-scale production, though it often involves harsher reaction conditions and the use of potentially hazardous reagents.[3][4] This guide will explore both approaches to provide a well-rounded perspective for researchers.

Biocatalytic Synthesis of this compound

The biosynthesis of 4-HPAA from L-tyrosine can be achieved through various enzymatic pathways. A common route involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA), which is then decarboxylated to form 4-HPAA.[1]

Enzymatic Pathways

Several enzymes are known to catalyze the conversion of L-tyrosine to intermediates that lead to 4-HPAA. The primary enzymes involved are:

  • Tyrosine aminotransferase (TAT): This enzyme catalyzes the transamination of L-tyrosine to form 4-hydroxyphenylpyruvic acid (4-HPPA).[1]

  • 4-Hydroxyphenylpyruvate decarboxylase: This enzyme catalyzes the decarboxylation of 4-HPPA to produce 4-HPAA.

  • Aromatic aldehyde synthase (AAS): Found in plants like parsley, this enzyme can directly convert L-tyrosine to 4-HPAA.[1]

The following diagram illustrates a common biosynthetic pathway from L-tyrosine to 4-HPAA.

Biosynthetic Pathway of 4-HPAA Biosynthetic Pathway of 4-HPAA from L-Tyrosine L_tyrosine L-Tyrosine 4_HPPA 4-Hydroxyphenylpyruvic Acid (4-HPPA) L_tyrosine->4_HPPA Tyrosine Aminotransferase (TAT) 4_HPAA This compound (4-HPAA) 4_HPPA->4_HPAA 4-Hydroxyphenylpyruvate Decarboxylase

Biosynthetic Pathway of 4-HPAA from L-Tyrosine
Experimental Protocol: Whole-Cell Biocatalysis using Recombinant E. coli

This protocol is a representative method for the whole-cell biocatalytic production of a tyrosine-derived product, adapted for 4-HPAA synthesis.

2.2.1. Strain and Culture Conditions

  • Strain: Escherichia coli BL21(DE3) harboring a plasmid with the gene encoding for an aromatic aldehyde synthase or a co-expression plasmid for tyrosine aminotransferase and 4-hydroxyphenylpyruvate decarboxylase.

  • Media: Luria-Bertani (LB) medium for initial culture, and a production medium such as M9 minimal medium supplemented with glucose and L-tyrosine.

  • Culture: Grow the recombinant E. coli in LB medium at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 20-30°C) for 12-16 hours.

2.2.2. Bioconversion Reaction

  • Cell Harvesting: Harvest the induced cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Reaction Buffer: Resuspend the cell pellet in a suitable reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, combine the resuspended cells with the L-tyrosine substrate (e.g., 10 g/L).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for 4-HPAA concentration using HPLC.

2.2.3. Product Extraction and Purification

  • Cell Removal: After the reaction, remove the cells by centrifugation or filtration.

  • Extraction: Extract the 4-HPAA from the supernatant using an organic solvent such as ethyl acetate.

  • Purification: Purify the extracted 4-HPAA using column chromatography on silica (B1680970) gel.

The following diagram illustrates the general workflow for this biocatalytic synthesis.

Biocatalytic Workflow Workflow for Biocatalytic Synthesis of 4-HPAA cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Strain_Selection Recombinant E. coli Culture Induction IPTG Induction Strain_Selection->Induction Cell_Harvesting Cell Harvesting Induction->Cell_Harvesting Reaction Bioconversion Reaction (L-Tyrosine -> 4-HPAA) Cell_Harvesting->Reaction Extraction Solvent Extraction Reaction->Extraction Purification Chromatographic Purification Extraction->Purification Analysis HPLC Analysis Purification->Analysis

Workflow for Biocatalytic Synthesis of 4-HPAA
Quantitative Data

The following table summarizes representative quantitative data for the biocatalytic conversion of L-tyrosine to related aromatic compounds, providing a benchmark for the expected performance of 4-HPAA synthesis.

ParameterValueReference CompoundSource
Substrate Concentration10 g/LL-TyrosineAdapted from[5]
Product Titer~7 g/LL-DOPA[5]
Conversion Yield~70%L-DOPA[5]
Reaction Time24 hoursL-DOPA[5]
Purity>95%Not SpecifiedGeneral expectation

Chemical Synthesis of this compound

While biocatalysis is a promising approach, chemical synthesis of 4-HPAA from L-tyrosine is also feasible, typically involving a multi-step process.

Synthetic Route

A plausible chemical synthesis route from L-tyrosine to 4-HPAA could involve the following steps:

  • Protection of the amino and carboxyl groups of L-tyrosine: This is to prevent side reactions in subsequent steps.

  • Oxidative decarboxylation: Conversion of the protected tyrosine to the corresponding aldehyde.

  • Deprotection: Removal of the protecting groups to yield 4-HPAA.

Experimental Protocol: A Representative Chemical Synthesis

This protocol outlines a general approach to the chemical synthesis of a related aromatic aldehyde from an amino acid precursor.

3.2.1. Protection of L-Tyrosine

  • Dissolve L-tyrosine in a suitable solvent (e.g., a mixture of water and dioxane).

  • Add a protecting group for the amine, such as di-tert-butyl dicarbonate (B1257347) (Boc)2O, and a base (e.g., sodium bicarbonate).

  • Protect the carboxylic acid, for example, by converting it to a methyl ester using methanol (B129727) and a catalyst like thionyl chloride.

3.2.2. Reduction to Aldehyde

  • The protected tyrosine ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

  • The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

3.2.3. Deprotection

  • Remove the protecting groups under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester) to yield 4-HPAA.

The logical relationship of this chemical synthesis workflow is depicted below.

Chemical Synthesis Workflow Workflow for Chemical Synthesis of 4-HPAA Start L-Tyrosine Protection Protection of Amino and Carboxyl Groups Start->Protection Reduction Reduction to Alcohol Protection->Reduction Oxidation Oxidation to Aldehyde Reduction->Oxidation Deprotection Deprotection Oxidation->Deprotection Final_Product This compound Deprotection->Final_Product

Workflow for Chemical Synthesis of 4-HPAA
Quantitative Data

The following table provides a summary of typical quantitative data for a multi-step chemical synthesis of a related compound, offering a point of comparison.

ParameterValueReference CompoundSource
Starting MaterialL-TyrosineSelectively Protected L-Dopa[6]
Overall Yield33%Selectively Protected L-Dopa[6]
Number of Steps5Selectively Protected L-Dopa[6]
Purity>98% (after chromatography)Not SpecifiedGeneral expectation

Analytical Methods

Accurate quantification of 4-HPAA is crucial for monitoring reaction progress and determining product purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

HPLC Protocol for 4-HPAA Quantification
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Quantification: Based on a standard curve generated from known concentrations of a 4-HPAA standard.

Conclusion

The synthesis of this compound from L-tyrosine can be effectively achieved through both biocatalytic and chemical methodologies. Biocatalytic routes, particularly those employing whole-cell systems with recombinant enzymes, present an environmentally benign and highly selective option. Chemical synthesis, while potentially offering broader applicability, typically involves multiple steps and harsher conditions. The choice of method will ultimately depend on the specific requirements of the researcher or organization, including scalability, cost-effectiveness, and environmental considerations. This guide has provided a comprehensive overview of the available strategies, along with detailed protocols and comparative data, to aid in making an informed decision. Further research into the optimization of both biocatalytic and chemical routes will continue to enhance the efficiency and accessibility of this important chemical intermediate.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetaldehyde (4-HPAA) is a valuable aromatic aldehyde that serves as a key intermediate in the biosynthesis of various pharmaceuticals, including benzylisoquinoline alkaloids like morphine and berberine, as well as other bioactive compounds. Traditional chemical synthesis routes for 4-HPAA often involve harsh reaction conditions and the use of hazardous materials. In contrast, enzymatic synthesis offers a sustainable and environmentally benign alternative, leveraging the high specificity and efficiency of biocatalysts. This technical guide provides a comprehensive overview of the core enzymatic strategies for the production of 4-HPAA, with a focus on pathways originating from L-tyrosine. It details the enzymes involved, presents available quantitative data, outlines experimental protocols for synthesis, purification, and analysis, and provides visual representations of the key pathways and workflows to aid in research and development.

Introduction

The pursuit of green and sustainable chemical manufacturing has propelled the adoption of biocatalysis in the pharmaceutical and fine chemical industries. Enzymatic synthesis provides a powerful platform for the production of complex molecules with high chemo-, regio-, and stereoselectivity under mild reaction conditions. This compound, a reactive aldehyde, is a critical building block for a diverse range of high-value compounds. Its efficient synthesis is a topic of significant interest. This guide explores the primary enzymatic routes for 4-HPAA production, offering a technical resource for researchers and professionals in drug development and biochemical engineering.

Enzymatic Pathways for this compound Synthesis

The most common and economically viable precursor for the biosynthesis of 4-HPAA is the amino acid L-tyrosine. Several enzymatic pathways have been elucidated and engineered for this conversion, primarily in microbial hosts such as Escherichia coli.

Tyrosine Decarboxylase and Monoamine Oxidase/Tyramine (B21549) Oxidase Pathway

This two-step pathway mimics a common route for tyramine metabolism. L-tyrosine is first decarboxylated to tyramine, which is then oxidatively deaminated to 4-HPAA.

  • Step 1: Decarboxylation of L-Tyrosine. This reaction is catalyzed by Tyrosine Decarboxylase (TDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.

  • Step 2: Oxidative Deamination of Tyramine. This step can be catalyzed by either Monoamine Oxidase (MAO) or Tyramine Oxidase (TynA/Tyo) , flavin-dependent enzymes that produce 4-HPAA, ammonia, and hydrogen peroxide.[1][2]

Tyrosine_Decarboxylase_Pathway cluster_main Tyrosine Decarboxylase and Tyramine Oxidase Pathway L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) + PLP HPAA This compound (4-HPAA) Tyramine->HPAA Monoamine Oxidase (MAO) or Tyramine Oxidase (TynA/Tyo) + FAD, O₂

Tyrosine Decarboxylase and Tyramine Oxidase Pathway for 4-HPAA Synthesis.
L-Amino Acid Deaminase (LAAD) Pathway

L-Amino Acid Deaminases (LAADs) can directly convert L-amino acids into their corresponding α-keto acids. While this pathway does not directly produce 4-HPAA, it is a relevant pathway in the broader context of producing aromatic aldehydes and their derivatives from amino acids. The resulting 4-hydroxyphenylpyruvic acid can then be decarboxylated to 4-HPAA by a suitable decarboxylase.

  • Step 1: Oxidative Deamination of L-Tyrosine. L-Amino Acid Deaminase (LAAD) , a membrane-bound flavoprotein, catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid.[3][4][5]

  • Step 2: Decarboxylation of 4-Hydroxyphenylpyruvic Acid. A phenylpyruvate decarboxylase can then convert 4-hydroxyphenylpyruvic acid to 4-HPAA.

LAAD_Pathway cluster_main L-Amino Acid Deaminase Pathway L_Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid L_Tyrosine->HPPA L-Amino Acid Deaminase (LAAD) + FAD HPAA This compound (4-HPAA) HPPA->HPAA Phenylpyruvate Decarboxylase

L-Amino Acid Deaminase Pathway for 4-HPAA Synthesis.
This compound Synthase Pathway

A novel enzyme, This compound Synthase (AAS) , discovered from parsley, has been shown to directly convert L-tyrosine to 4-HPAA in a single step.[6] This enzyme, which was previously annotated as a tyrosine decarboxylase, exhibits a unique substrate specificity for tyrosine.[6]

AAS_Pathway cluster_main This compound Synthase Pathway L_Tyrosine L-Tyrosine HPAA This compound (4-HPAA) L_Tyrosine->HPAA this compound Synthase (AAS) + PLP

Direct Synthesis of 4-HPAA by this compound Synthase.

Quantitative Data on Enzymatic Synthesis

Obtaining precise, directly comparable quantitative data for 4-HPAA production is challenging due to its reactivity and its frequent use as an intermediate that is rapidly converted to other products like tyrosol or 4-hydroxyphenylacetic acid. The following tables summarize available data for the production of 4-HPAA and its closely related derivatives, which can serve as an indicator of pathway efficiency.

Table 1: Production of Tyrosol (a 4-HPAA derivative) using Engineered E. coli

PrecursorKey EnzymesHost StrainTiter (g/L)Reference
L-TyrosineTyrosine Decarboxylase, Tyramine Oxidase, Aldehyde ReductaseE. coli2.42[7]

Table 2: Production of Hydroxytyrosol (requiring 4-HPAA intermediate) using Engineered E. coli

PrecursorKey EnzymesHost StrainConversion (%)Titer (mM)Reference
L-Tyrosine (5 mM)HpaBC, DODC, MAO, PARE. coli BL21(DE3)69.43.47[8]
L-Tyrosine (25 mM)HpaBC, LAAD, ARO10, PARE. coli BL21(DE3)97.124.27[8]
L-Tyrosine (50 mM)HpaBC, LAAD, ARO10, PARE. coli BL21(DE3)-32.35[8]

Table 3: Enzyme Kinetic Parameters

EnzymeSubstrateKm (mM)Reference
This compound SynthaseL-Tyrosine0.46[6]
This compound SynthaseL-DOPA1.40[6]
Monoamine Oxidase A (rat intestine)Tyramine~0.120[9]
Monoamine Oxidase B (rat intestine)Tyramine~0.240[9]

Experimental Protocols

The following sections provide generalized protocols for the key stages of enzymatic 4-HPAA synthesis. These should be optimized for specific enzymes, host strains, and desired production scales.

Whole-Cell Biocatalysis for 4-HPAA Production

Whole-cell biocatalysis is a cost-effective method that utilizes intact microbial cells expressing the desired enzymes, thereby avoiding enzyme purification.[3][10]

4.1.1. Strain and Plasmid Construction

  • Clone the gene(s) encoding the desired enzyme(s) (e.g., TDC and TynA) into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

  • Transform the resulting plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3)).

4.1.2. Cell Culture and Induction

  • Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of Terrific Broth (TB) or other rich medium with the overnight culture to an initial OD600 of ~0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-30°C) for several hours (e.g., 4-16 hours) to allow for protein expression.

4.1.3. Biotransformation Reaction

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0-8.0).

  • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10 g-CDW/L).

  • Add the substrate L-tyrosine to the desired concentration (e.g., 1-10 g/L).

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with shaking.

  • Monitor the reaction progress by taking samples at regular intervals for HPLC analysis.

Experimental_Workflow cluster_workflow General Experimental Workflow for Whole-Cell Biocatalysis Start Recombinant E. coli Culture Induction Induce Protein Expression (IPTG) Start->Induction Harvest Harvest and Wash Cells Induction->Harvest Biotransformation Biotransformation (L-Tyrosine -> 4-HPAA) Harvest->Biotransformation Sampling Periodic Sampling Biotransformation->Sampling Purification Product Purification Biotransformation->Purification Analysis HPLC Analysis Sampling->Analysis End Pure 4-HPAA Purification->End

General workflow for whole-cell biocatalytic production of 4-HPAA.
Downstream Processing: Purification of 4-HPAA

The purification of 4-HPAA from the reaction mixture is crucial for its use in subsequent applications. A general protocol involves extraction and chromatographic separation.

  • Cell Removal: Centrifuge the biotransformation mixture to pellet the cells.

  • Acidification: Acidify the supernatant to pH 2-3 with an acid (e.g., HCl) to protonate the phenolic hydroxyl group, which can aid in extraction.

  • Solvent Extraction: Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude extract using silica (B1680970) gel column chromatography. The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane (B92381) and ethyl acetate is a common starting point.

Analytical Methods: Quantification of 4-HPAA by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of 4-HPAA.

4.3.1. Sample Preparation

  • Take a sample from the biotransformation reaction.

  • Centrifuge to remove cells and other solids.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[6][11]

  • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

4.3.2. HPLC Conditions (Illustrative Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid, is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detector at a wavelength of approximately 275-280 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Use a calibration curve prepared with authentic 4-HPAA standards of known concentrations.

Conclusion and Future Outlook

The enzymatic synthesis of this compound represents a promising and sustainable alternative to conventional chemical methods. The pathways starting from L-tyrosine, particularly the two-step decarboxylation-oxidation route and the direct synthesis using 4-HPAA synthase, have shown significant potential. The use of engineered microorganisms, especially E. coli, as whole-cell biocatalysts simplifies the process and reduces costs.

Future research should focus on several key areas to enhance the industrial viability of 4-HPAA biosynthesis. The discovery and engineering of more robust and efficient enzymes with higher substrate tolerance and product turnover are crucial. Pathway optimization in microbial hosts through metabolic engineering to increase precursor supply and reduce byproduct formation will be essential for achieving higher titers and yields. Furthermore, the development of integrated bioprocessing strategies, including in situ product removal to overcome the inherent reactivity and potential toxicity of 4-HPAA, will be critical for scaling up production. The continued advancement in these areas will undoubtedly pave the way for the commercial-scale bio-based production of 4-HPAA for the pharmaceutical and fine chemical industries.

References

The Metabolic Pathway of 4-Hydroxyphenylacetaldehyde in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway of 4-hydroxyphenylacetaldehyde in Escherichia coli. The document outlines the core biochemical reactions, the genetic organization of the pathway, key enzymatic players, and their regulation. Furthermore, it presents available quantitative data, detailed experimental protocols for cornerstone assays, and discusses the biotechnological and pharmaceutical relevance of this metabolic route.

Introduction

Escherichia coli, a versatile prokaryotic model organism, possesses the metabolic machinery to utilize a variety of aromatic compounds as carbon and energy sources. The metabolism of this compound is a key pathway that funnels this aromatic aldehyde into central metabolism. This process is initiated by the oxidation of this compound to 4-hydroxyphenylacetic acid (4-HPAA), which is then degraded through a multi-step enzymatic cascade encoded by the hpa gene cluster. This pathway is particularly well-characterized in E. coli W, as common laboratory strains like K-12 are incapable of utilizing 4-HPAA. The study of this pathway is not only crucial for understanding bacterial metabolism of aromatic compounds but also holds significant potential for applications in metabolic engineering and the synthesis of valuable chemicals.

The Core Metabolic Pathway

The metabolic journey of this compound in E. coli begins with its conversion to 4-hydroxyphenylacetic acid, which then enters a specialized degradation pathway. The overall process can be divided into two main stages: the initial oxidation and the subsequent catabolism of the resulting aromatic acid.

Stage 1: Oxidation of this compound

The first committed step in the metabolism of this compound is its oxidation to 4-hydroxyphenylacetic acid. This reaction is catalyzed by the enzyme phenylacetaldehyde (B1677652) dehydrogenase, encoded by the feaB gene. This enzyme exhibits broad substrate specificity and can act on various aromatic aldehydes.

Oxidation of this compound to 4-Hydroxyphenylacetic Acid.
Stage 2: The 4-Hydroxyphenylacetate (B1229458) Catabolic Pathway

Once formed, 4-hydroxyphenylacetic acid is transported into the cell and catabolized by a series of enzymes encoded by the hpa gene cluster, which is organized into two main operons: the hpaBC operon and the hpaGEDFHI operon[1][2][3]. The pathway culminates in the production of central metabolites, pyruvate (B1213749) and succinate (B1194679), which can then enter the citric acid cycle.

The key steps in the 4-HPAA degradation pathway are as follows:

  • Hydroxylation: 4-Hydroxyphenylacetate is hydroxylated to 3,4-dihydroxyphenylacetate (homoprotocatechuate) by the two-component monooxygenase HpaBC[1][2][4].

  • Ring Cleavage: The aromatic ring of 3,4-dihydroxyphenylacetate is cleaved by the HpaD dioxygenase.

  • Downstream Processing: A series of enzymatic reactions catalyzed by HpaE, HpaF, HpaG, HpaH, and HpaI further process the ring-cleavage product into pyruvate and succinate semialdehyde.

  • Final Conversion: Succinate semialdehyde is then oxidized to succinate.

HPAA_Catabolic_Pathway cluster_upper Upper Pathway cluster_meta Meta-Cleavage Pathway HPAA 4-Hydroxyphenylacetic Acid DHPA 3,4-Dihydroxyphenylacetate HPAA->DHPA HpaBC CHMS 5-Carboxymethyl-2-hydroxy- muconic semialdehyde DHPA->CHMS HpaD CHM 5-Carboxymethyl-2-hydroxy- muconic acid CHMS->CHM HpaE OPET 5-Oxo-pent-3-ene-1,2,5- tricarboxylic acid CHM->OPET HpaF HHED 2,4-Dihydroxy-hept-2-ene- 1,7-dioic acid OPET->HHED HpaG Pyruvate Pyruvate HHED->Pyruvate HpaI SSA Succinate semialdehyde HHED->SSA HpaI TCA TCA Cycle Pyruvate->TCA Succinate Succinate SSA->Succinate Sad Succinate->TCA

The 4-Hydroxyphenylacetate Catabolic Pathway in E. coli W.

Key Enzymes and Quantitative Data

EnzymeGeneEC NumberSubstrate(s)Product(s)Km (μM)kcat (s-1)Specific Activity
Phenylacetaldehyde DehydrogenasefeaB1.2.1.39This compound, NAD+4-Hydroxyphenylacetic Acid, NADHN/AN/AActs on phenylacetaldehyde, this compound, and 3,4-dihydroxyphenylacetaldehyde[5]
4-Hydroxyphenylacetate 3-Monooxygenase (large subunit)hpaB1.14.14.94-Hydroxyphenylacetate, FADH2, O23,4-Dihydroxyphenylacetate, FAD, H2ON/AN/A231 U/mg (for 4-hydroxyphenylacetate oxidation)[6]
4-Hydroxyphenylacetate 3-Monooxygenase (small subunit)hpaC1.5.1.36NADH, FADNAD+, FADH2N/AN/AN/A
3,4-Dihydroxyphenylacetate 2,3-DioxygenasehpaD1.13.11.153,4-Dihydroxyphenylacetate, O25-Carboxymethyl-2-hydroxymuconic semialdehydeN/AN/AN/A
5-Carboxymethyl-2-hydroxymuconate semialdehyde dehydrogenasehpaE1.2.1.-5-Carboxymethyl-2-hydroxymuconic semialdehyde, NAD+5-Carboxymethyl-2-hydroxymuconate, NADHN/AN/AN/A
5-Carboxymethyl-2-hydroxymuconate isomerasehpaF5.3.3.105-Carboxymethyl-2-hydroxymuconate5-Oxo-pent-3-ene-1,2,5-tricarboxylic acidN/AN/AN/A
5-Oxopent-3-ene-1,2,5-tricarboxylate decarboxylasehpaG4.1.1.-5-Oxo-pent-3-ene-1,2,5-tricarboxylic acid2-Hydroxy-hepta-2,4-diene-1,7-dioateN/AN/AN/A
2-Hydroxyhepta-2,4-diene-1,7-dioate hydratasehpaH4.2.1.-2-Hydroxy-hepta-2,4-diene-1,7-dioate2,4-Dihydroxy-hept-2-ene-1,7-dioic acidN/AN/AN/A
2,4-Dihydroxyhept-2-ene-1,7-dioate aldolasehpaI4.1.2.-2,4-Dihydroxy-hept-2-ene-1,7-dioic acidPyruvate, Succinate semialdehydeN/AN/AN/A

Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the this compound metabolic pathway.

Purification of Phenylacetaldehyde Dehydrogenase (FeaB)

Source: Recombinantly expressed in E. coli.

Protocol:

  • Cell Lysis: Resuspend cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM DTT) and lyse cells by sonication or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography: If using a tagged protein (e.g., His-tag), apply the clarified lysate to a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the protein with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: For further purification, apply the eluted protein to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity Check: Assess the purity of the final protein preparation by SDS-PAGE.

Enzyme Assay for Phenylacetaldehyde Dehydrogenase (FeaB)

Principle: The activity of FeaB is determined by monitoring the reduction of NAD+ to NADH at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • NAD+ stock solution: 50 mM

  • This compound stock solution: 100 mM in DMSO

  • Purified FeaB enzyme

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing:

    • 880 µL of Assay Buffer

    • 20 µL of 50 mM NAD+ (final concentration 1 mM)

    • A suitable amount of purified FeaB enzyme.

  • Incubate the mixture for 2 minutes at the desired temperature (e.g., 30°C) to equilibrate.

  • Initiate the reaction by adding 10 µL of 100 mM this compound (final concentration 1 mM).

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Purification of 4-Hydroxyphenylacetate 3-Monooxygenase (HpaB and HpaC)

Source: Recombinantly expressed in E. coli. HpaB and HpaC are typically purified separately.

Protocol for HpaB (large component):

  • Cell Lysis and Clarification: As described for FeaB.

  • Affinity Chromatography: Apply the clarified lysate to a Blue Sepharose column. Wash the column extensively and elute HpaB with a gradient of NADH or a high salt concentration.

  • Anion Exchange Chromatography: As a further purification step, apply the HpaB fraction to an anion-exchange column (e.g., Q-Sepharose) and elute with a salt gradient.

  • Purity Check: Analyze the purity by SDS-PAGE.

Protocol for HpaC (small component):

  • Cell Lysis and Clarification: As described for FeaB.

  • Ion Exchange Chromatography: Apply the clarified lysate to a DEAE-cellulose column and elute with a linear gradient of NaCl.

  • Size-Exclusion Chromatography: Further purify the HpaC-containing fractions by size-exclusion chromatography.

  • Purity Check: Assess purity by SDS-PAGE.

Enzyme Assay for 4-Hydroxyphenylacetate 3-Monooxygenase (HpaBC)

Principle: The coupled activity of HpaB and HpaC is measured by monitoring the consumption of NADH at 340 nm in the presence of 4-hydroxyphenylacetate and FAD.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

  • NADH stock solution: 10 mM

  • FAD stock solution: 1 mM

  • 4-Hydroxyphenylacetate stock solution: 100 mM

  • Purified HpaB and HpaC enzymes

Procedure:

  • In a cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • NADH to a final concentration of 200 µM

    • FAD to a final concentration of 10 µM

    • 4-Hydroxyphenylacetate to a final concentration of 1 mM

    • A catalytic amount of purified HpaC.

  • Equilibrate the mixture at the desired temperature.

  • Initiate the reaction by adding a suitable amount of purified HpaB.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the activity based on the rate of NADH oxidation.

Applications in Drug Development and Biotechnology

The this compound metabolic pathway and its enzymes have garnered interest for various biotechnological and pharmaceutical applications.

  • Bioproduction of 4-Hydroxyphenylacetic Acid: 4-HPAA is a valuable platform chemical and a precursor for the synthesis of pharmaceuticals, agrochemicals, and polymers[6][7]. Metabolic engineering of E. coli to overproduce 4-HPAA from simple carbon sources is an active area of research. This often involves the overexpression of key biosynthetic enzymes and the knockout of competing pathways[1][2].

  • Biocatalysis: The enzymes of this pathway, particularly the 4-hydroxyphenylacetate 3-monooxygenase (HpaBC), have potential as biocatalysts. The broad substrate specificity of HpaBC allows for the hydroxylation of various phenolic compounds to produce valuable catechols, which are important intermediates in the synthesis of drugs like L-DOPA (used in the treatment of Parkinson's disease) and other fine chemicals[8].

  • Drug Discovery: Understanding the regulation and function of bacterial metabolic pathways can inform the development of novel antimicrobial strategies. The enzymes of the 4-HPAA pathway could potentially be targets for inhibitors that disrupt the ability of pathogenic bacteria to utilize aromatic compounds present in the host environment.

Conclusion

The metabolic pathway of this compound in Escherichia coli is a well-defined catabolic route that plays a crucial role in the bacterial carbon cycle. This technical guide has provided a comprehensive overview of the pathway, from the initial oxidation of the aldehyde to the complete degradation of the resulting aromatic acid. While significant progress has been made in elucidating the genetics and biochemistry of this pathway, further research is needed to fully characterize the kinetics of all the enzymes involved and to map the metabolic flux through this pathway under different physiological conditions. The continued study of this pathway will undoubtedly uncover new opportunities for biotechnological applications and enhance our fundamental understanding of bacterial metabolism.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetaldehyde is a pivotal intermediate in a variety of biochemical pathways, most notably in the metabolism of dopamine (B1211576) and the biosynthesis of benzylisoquinoline alkaloids.[1][2] Its reactive aldehyde and phenolic functionalities contribute to its significance in both biological systems and as a precursor in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its stability profile, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, key metabolic pathways involving this compound are visualized to facilitate a deeper understanding of its biological roles.

Chemical and Physical Properties

This compound, also known as p-hydroxyphenylacetaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂.[3] It typically appears as a white solid or a colorless to pale yellow liquid, depending on its purity and physical state.[3] The presence of both a hydroxyl group and an aldehyde group on the phenyl ring makes it a versatile chemical entity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈O₂[3][4]
Molecular Weight 136.15 g/mol [4]
Appearance White solid or colorless to pale yellow liquid[3]
Melting Point 118 °C[3]
Boiling Point Not explicitly available
Solubility Moderately soluble in water; Soluble in organic solvents
pKa (acidic) 9.5 (predicted)
LogP 1.379 (experimental)[4]

Stability and Storage

The stability of this compound is influenced by its reactive aldehyde and phenol (B47542) groups. The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, 4-hydroxyphenylacetic acid. The phenolic hydroxyl group can also undergo oxidation, particularly in the presence of metal ions or enzymes.

Storage Recommendations: For long-term stability, this compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. It should be protected from light and moisture. For solutions in solvents, storage at -80°C is recommended for up to six months.

Degradation Pathways: Forced degradation studies are crucial to understanding the stability of this compound. Common degradation pathways to investigate include:

  • Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, and basic conditions) to assess the stability of the aldehyde and phenolic groups.

  • Oxidation: Exposure to oxidizing agents such as hydrogen peroxide to determine the propensity for oxidation of the aldehyde and phenol moieties.

  • Photodegradation: Exposure to UV and visible light to evaluate light sensitivity.

  • Thermal Degradation: Subjecting the compound to elevated temperatures to assess its thermal stability.

Experimental Protocols

Enzymatic Synthesis of this compound from L-Tyrosine

This protocol outlines the synthesis of this compound from L-tyrosine using a tyrosine decarboxylase enzyme. This method is based on the natural biosynthetic pathway.

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve L-tyrosine in phosphate buffer (pH 5.5) to a final concentration of 1 mM.

  • Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to the reaction mixture as a necessary coenzyme for the tyrosine decarboxylase.

  • Enzyme Addition: Introduce tyrosine decarboxylase to the solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically around 37°C) with gentle agitation. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Reaction Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent like sodium borohydride to reduce any unreacted aldehyde and stabilize the product.

  • Extraction: Extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure a good yield.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography.

Purification by Column Chromatography

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 97:3 hexane:ethyl acetate) and gradually increase the polarity.[5]

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This section describes a general reverse-phase HPLC method for the analysis of this compound. Method validation according to ICH guidelines is recommended for quantitative applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile or the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Chemical Shifts (in CDCl₃, predicted):

  • Aldehyde proton (-CHO): ~9.7 ppm (singlet)

  • Aromatic protons: ~6.8-7.2 ppm (two doublets, AA'BB' system)

  • Methylene protons (-CH₂-): ~3.6 ppm (doublet)

  • Phenolic proton (-OH): Variable, depending on concentration and solvent.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, predicted):

  • Carbonyl carbon (C=O): ~200 ppm

  • Aromatic carbons: ~115-155 ppm

  • Methylene carbon (-CH₂-): ~45 ppm

Signaling Pathways and Logical Relationships

Dopamine Metabolism

This compound is an intermediate in the metabolic breakdown of tyramine (B21549), which is derived from the amino acid tyrosine. This pathway is significant in neurotransmitter metabolism. Tyramine is converted to this compound by monoamine oxidase (MAO). Subsequently, aldehyde dehydrogenase (ALDH) oxidizes it to 4-hydroxyphenylacetic acid.

Dopamine_Metabolism Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase This compound This compound Tyramine->this compound Monoamine Oxidase (MAO) 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid This compound->4-Hydroxyphenylacetic Acid Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic pathway of tyramine to 4-hydroxyphenylacetic acid.

Benzylisoquinoline Alkaloid Biosynthesis

This compound is a crucial precursor in the biosynthesis of a large and diverse group of plant alkaloids known as benzylisoquinolines, which includes medicinally important compounds like morphine and codeine. In this pathway, this compound condenses with dopamine to form the core structure of these alkaloids.

BIA_Biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_products Products L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine This compound This compound L-Tyrosine->this compound (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase (NCS) This compound->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Series of enzymatic steps Morphine Morphine (S)-Reticuline->Morphine Codeine Codeine (S)-Reticuline->Codeine Berberine Berberine (S)-Reticuline->Berberine

Caption: Biosynthesis of benzylisoquinoline alkaloids from L-tyrosine.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a sample matrix.

Experimental_Workflow Start Start: Sample Extraction Sample Preparation (e.g., Extraction, Derivatization) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Acquisition and Processing HPLC->Data Quantification Quantification and Reporting Data->Quantification End End: Results Quantification->End

References

4-Hydroxyphenylacetaldehyde CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyphenylacetaldehyde, a key intermediate in various biological pathways. This document outlines its chemical identity, physicochemical properties, relevant biological roles, and methods for its synthesis.

Core Identification and Chemical Structure

This compound, also known as p-hydroxyphenylacetaldehyde, is a natural product derived from the amino acid tyrosine.[1] It is an organic compound featuring a phenyl ring substituted with a hydroxyl group and an acetaldehyde (B116499) group.[2]

CAS Number: 7339-87-9[1]

Chemical Structure:

  • Molecular Formula: C₈H₈O₂[3]

  • IUPAC Name: 2-(4-hydroxyphenyl)acetaldehyde[4]

  • SMILES: O=Cc1ccc(O)cc1[1]

  • InChI Key: IPRPPFIAVHPVJH-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 136.15 g/mol [3]
Appearance White solid or colorless to pale yellow liquid[1][2]
Melting Point 118 °C (244 °F; 391 K)[1]
Water Solubility Moderately soluble[2]
logP 0.5 - 1.379[4]
pKa (Strongest Acidic) ~9.5[5]
Polar Surface Area 37.3 Ų[5]
Table 2: Predicted Spectroscopic Data
Spectroscopic TechniquePredicted Data
¹H NMR Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), a singlet or multiplet for the benzylic protons (~3.6 ppm), and signals for the aromatic protons in the region of ~6.8-7.2 ppm. The hydroxyl proton signal would be a broad singlet, and its position would be dependent on the solvent and concentration.
¹³C NMR Expected signals would include a signal for the carbonyl carbon of the aldehyde (~200 ppm), signals for the aromatic carbons (~115-160 ppm), and a signal for the benzylic carbon (~45 ppm).
IR Spectroscopy Key predicted absorption bands would be observed for the O-H stretch of the phenol (B47542) (~3200-3600 cm⁻¹), the C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), the C=O stretch of the aldehyde (~1720 cm⁻¹), and C=C stretching of the aromatic ring (~1500-1600 cm⁻¹).[6]
Mass Spectrometry (EI) The predicted mass spectrum shows a molecular ion peak (M+) at m/z = 136, with other significant fragments corresponding to the loss of functional groups.[5]

Biological Significance and Metabolic Pathways

This compound is a crucial intermediate in two significant metabolic pathways: the biosynthesis of benzylisoquinoline alkaloids in plants and the metabolism of tyramine (B21549) in humans and other organisms.

Benzylisoquinoline Alkaloid (BIA) Biosynthesis

In plants, this compound is a precursor to a vast array of pharmacologically important benzylisoquinoline alkaloids, including morphine and berberine.[4] The initial and committed step in this pathway is the Pictet-Spengler condensation of this compound with dopamine, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[7]

BIA_Biosynthesis cluster_condensation Tyrosine L-Tyrosine HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->HPAA 4-HPAA Synthase Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine (S)-Norcoclaurine Synthase (NCS) HPAA->Norcoclaurine (S)-Norcoclaurine Synthase (NCS) BIAs Benzylisoquinoline Alkaloids (e.g., Morphine) Norcoclaurine->BIAs Multi-step Enzymatic Conversion Dopamine_path L-Tyrosine Dopamine_path->Dopamine Tyrosine Hydroxylase, DOPA Decarboxylase

Biosynthesis of Benzylisoquinoline Alkaloids (BIAs).
Tyramine Metabolism

In humans and other organisms, this compound is an intermediate in the catabolism of tyramine.[4] Tyramine, a monoamine derived from tyrosine, is oxidized by monoamine oxidase (MAO) to produce this compound.[8] This aldehyde is then typically oxidized further by aldehyde dehydrogenase (ALDH) to form 4-hydroxyphenylacetic acid, or it can be reduced by aldehyde reductase (ALR) to tyrosol.[8]

Tyramine_Metabolism Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase HPAA 4-Hydroxyphenyl- acetaldehyde Tyramine->HPAA Monoamine Oxidase (MAO) HPAcid 4-Hydroxyphenyl- acetic Acid HPAA->HPAcid Aldehyde Dehydrogenase (ALDH) Tyrosol Tyrosol HPAA->Tyrosol Aldehyde Reductase (ALR)

Metabolic pathway of Tyramine.

Experimental Protocols: Synthesis of this compound

Enzymatic Synthesis

Principle: this compound can be synthesized from L-tyrosine using the enzyme this compound synthase, which was identified from parsley (Petroselinum crispum).[9][10] This enzyme catalyzes the direct conversion of L-tyrosine to this compound without the formation of tyramine as an intermediate.[10]

Methodology:

  • Enzyme Source: The this compound synthase can be obtained by heterologous expression of the corresponding gene from parsley (e.g., in E. coli).[11]

  • Substrate: The primary substrate for the reaction is L-tyrosine.[9]

  • Cofactor: The enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP) protein.[10]

  • Reaction Conditions: The enzymatic reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature (e.g., pH ~8.0 and 40°C, though specific conditions may vary).[2]

  • Product Isolation and Detection: The product, this compound, can be extracted from the reaction mixture using an organic solvent and identified and quantified by methods such as HPLC, GC-MS, or NMR spectroscopy.

Workflow:

Enzymatic_Synthesis_Workflow start Start expression Heterologous Expression and Purification of 4-HPAA Synthase start->expression reaction Enzymatic Reaction: L-Tyrosine + Enzyme in Buffer expression->reaction extraction Product Extraction with Organic Solvent reaction->extraction analysis Analysis by HPLC, GC-MS, or NMR extraction->analysis end End analysis->end

Workflow for the enzymatic synthesis of 4-HPAA.

Applications in Research and Drug Development

Given its role as a key precursor to a wide range of bioactive molecules, this compound is of significant interest to researchers in several fields:

  • Metabolic Engineering and Synthetic Biology: Understanding and utilizing the biosynthetic pathways involving this compound can enable the production of valuable pharmaceuticals and fine chemicals in microbial or plant-based systems.

  • Drug Discovery: As a central node in the biosynthesis of alkaloids, derivatives of this compound and its downstream products are continuously explored for novel therapeutic properties.

  • Neuroscience: Its involvement in the metabolism of the neurotransmitter-related compound tyramine makes it relevant to studies of monoamine oxidase and its inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[12]

References

An In-depth Technical Guide to the Discovery and Isolation of 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetaldehyde is a pivotal aldehyde intermediate in the biosynthesis of numerous significant natural products and a key metabolite in human physiology. This technical guide provides a comprehensive overview of its discovery, biosynthesis, and methods for its isolation and synthesis. Detailed experimental protocols, comparative quantitative data, and visualizations of its core biological pathways are presented to serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction

This compound, a derivative of phenylacetaldehyde, is a naturally occurring solid compound.[1] Its significance stems from its role as a central intermediate in critical biological pathways. In humans, it is a product of tyramine (B21549) metabolism, catalyzed by monoamine oxidase (MAO) enzymes.[1][2] Furthermore, in the plant kingdom, it serves as a crucial precursor, alongside dopamine, in the biosynthesis of a vast array of benzylisoquinoline alkaloids, which includes medicinally important compounds like morphine and berberine.[3][4] Given its role in these pathways, the ability to efficiently isolate or synthesize this compound is of considerable interest to the scientific community.

Biosynthesis and Biological Significance

This compound is situated at a key metabolic crossroads. Two primary pathways highlight its biological importance:

  • Tyramine Metabolism: In humans and other organisms, the biogenic amine tyramine undergoes oxidative deamination catalyzed by monoamine oxidase (MAO) to yield this compound. This aldehyde is then further metabolized by aldehyde dehydrogenase (ALDH) to 4-hydroxyphenylacetic acid or reduced by aldehyde reductase (ALR) to tyrosol.[2]

  • Benzylisoquinoline Alkaloid (BIA) Biosynthesis: In plants, this compound undergoes a Pictet-Spengler condensation with dopamine, a reaction catalyzed by norcoclaurine synthase (NCS).[3][5] This reaction forms (S)-norcoclaurine, the foundational scaffold from which the diverse family of benzylisoquinoline alkaloids is derived.[4]

Signaling Pathway Diagrams

To visually represent these critical pathways, the following diagrams have been generated using the DOT language.

Tyramine_Metabolism Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) HPAL This compound Tyramine->HPAL Monoamine Oxidase (MAO) HPAA 4-Hydroxyphenylacetic Acid HPAL->HPAA Aldehyde Dehydrogenase (ALDH) Tyrosol Tyrosol HPAL->Tyrosol Aldehyde Reductase (ALR) BIA_Biosynthesis Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) HPAL This compound HPAL->Norcoclaurine Norcoclaurine Synthase (NCS) BIAs Benzylisoquinoline Alkaloids (e.g., Morphine, Berberine) Norcoclaurine->BIAs Multi-step enzymatic reactions Isolation_Workflow start Rhodiola rosea Plant Material extraction Supercritical CO2 Extraction start->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification analysis Purity Assessment (HPLC, NMR, MS) purification->analysis end Pure this compound analysis->end Synthesis_Workflow start L-Tyrosine enzymatic_reaction Enzymatic Conversion (Tyrosine Decarboxylase & MAO) start->enzymatic_reaction extraction Solvent Extraction enzymatic_reaction->extraction purification Column Chromatography extraction->purification analysis Purity Assessment (HPLC, NMR, MS) purification->analysis end Pure this compound analysis->end

References

Spectroscopic Profile of 4-Hydroxyphenylacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyphenylacetaldehyde (p-HPA), an important intermediate in the metabolism of tyramine (B21549) and a key precursor in the biosynthesis of various natural products.[1][2] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development by presenting detailed spectroscopic information, experimental protocols, and relevant metabolic pathways.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, D₂O) [3]

Chemical Shift (ppm)MultiplicityAssignment
7.12dH-2, H-6 (Aromatic)
6.80dH-3, H-5 (Aromatic)
3.58sH-α (Methylene)
9.65sH-β (Aldehyde)

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~200C=O (Aldehyde)
~155C-4 (Aromatic, C-OH)
~130C-2, C-6 (Aromatic)
~125C-1 (Aromatic)
~116C-3, C-5 (Aromatic)
~45CH₂ (Methylene)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the phenolic hydroxyl group, the aromatic ring, and the aldehyde group.[7][8][9][10]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H Stretch (Phenol, H-bonded)
3100-3000MediumC-H Stretch (Aromatic)
2850-2750Medium, Two BandsC-H Stretch (Aldehyde)
1725-1705StrongC=O Stretch (Aldehyde)
1600, 1500Medium-StrongC=C Stretch (Aromatic Ring)
1250-1200StrongC-O Stretch (Phenol)
Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and characteristic fragmentation patterns.[11][12]

m/zRelative AbundanceAssignment
136High[M]⁺ (Molecular Ion)
107High[M - CHO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 100 or 125 MHz spectrometer.

    • Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Typical parameters for ¹³C NMR include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Data Acquisition:

    • Obtain a background spectrum of the KBr pellet or the solvent.

    • Place the sample in the IR spectrometer and acquire the spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography (GC) can be coupled with mass spectrometry (GC-MS).[11] Alternatively, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.

  • Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for GC-MS.[13][14] ESI and APCI are softer ionization techniques often used with liquid chromatography-mass spectrometry (LC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Metabolic Pathway of this compound

This compound is a key intermediate in the metabolism of tyramine.[1][2] The following diagram illustrates this pathway.

metabolic_pathway Tyramine Tyramine pHPA 4-Hydroxyphenyl- acetaldehyde Tyramine->pHPA Monoamine Oxidase (MAO) HPAA 4-Hydroxyphenyl- acetic acid pHPA->HPAA Aldehyde Dehydrogenase (ALDH) Tyrosol Tyrosol pHPA->Tyrosol Alcohol Dehydrogenase (ADH)

Metabolic conversion of tyramine to this compound and its subsequent products.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is outlined below.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Data Compilation NMR->Structure IR->Structure MS->Structure

Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Methodological & Application

Application Note: Detection of 4-Hydroxyphenylacetaldehyde in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylacetaldehyde (4-HPAL), a key intermediate in the metabolism of tyrosine, is gaining significant attention as a potential biomarker for various physiological and pathological states.[1][2] It is formed from the oxidative deamination of tyramine (B21549) by monoamine oxidase (MAO) and is a direct precursor to 4-hydroxyphenylacetic acid (4-HPAA) and tyrosol.[1][2] Given its role as a metabolite derived from both host and gut microbiota metabolism, its levels in biological fluids can offer insights into gut dysbiosis, metabolic disorders, and neuroendocrine tumor activity.[3][4] However, as a reactive aldehyde, 4-HPAL is inherently unstable, posing analytical challenges. This application note provides detailed protocols for the sample preparation and quantification of 4-HPAL in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biological Pathway of this compound

4-HPAL is a central node in the metabolic pathway of tyrosine. The amino acid tyrosine is first decarboxylated to tyramine, which is then deaminated by monoamine oxidase (MAO) to produce 4-HPAL.[1] This aldehyde is subsequently either oxidized by aldehyde dehydrogenase (ALDH) to form 4-hydroxyphenylacetic acid (4-HPAA) or reduced by aldehyde reductase (ALR) to generate tyrosol.[1] Understanding this pathway is crucial for interpreting the quantitative data of 4-HPAL and its related metabolites.

Tyrosine Metabolism Pathway Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TDC Tyrosine Decarboxylase HPAA_Aldehyde This compound (4-HPAL) Tyramine->HPAA_Aldehyde MAO Monoamine Oxidase (MAO) HPAA_Acid 4-Hydroxyphenylacetic Acid (4-HPAA) HPAA_Aldehyde->HPAA_Acid Tyrosol Tyrosol HPAA_Aldehyde->Tyrosol ALDH Aldehyde Dehydrogenase (ALDH) ALR Aldehyde Reductase (ALR) ALDH->HPAA_Acid ALR->Tyrosol

Caption: Metabolic pathway of Tyrosine to this compound.

Experimental Workflow

The accurate quantification of 4-HPAL requires a systematic workflow, beginning with proper sample collection and culminating in precise data analysis. The key stages include sample preparation to remove interfering matrix components, separation and detection using LC-MS/MS, and finally, data processing for quantification.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Collection 1. Biological Sample Collection (Plasma, Serum, Urine) Spike 2. Spike Internal Standard Collection->Spike PPT 3. Protein Precipitation (e.g., cold Acetonitrile) Spike->PPT Centrifuge 4. Centrifugation PPT->Centrifuge Evaporate 5. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS Data 8. Data Processing (Peak Integration) LCMS->Data Quant 9. Quantification (Standard Curve) Data->Quant

Caption: Workflow for 4-HPAL detection in biological samples.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plasma, Serum, or Urine

This protocol describes a protein precipitation method, which is effective for removing proteins and many other interfering substances from biological fluid samples.[5][6]

Materials:

  • Biological sample (Plasma, Serum, or Urine), stored at -80°C.

  • Internal Standard (IS) solution (e.g., 4-HPAL-d4).

  • HPLC-grade Acetonitrile (B52724) (ACN), pre-chilled to -20°C.

  • Microcentrifuge tubes (1.5 mL).

  • Calibrated pipettes.

  • Centrifuge capable of 14,000 x g and 4°C.

  • Nitrogen evaporator or vacuum centrifuge.

  • Reconstitution solution (e.g., 10% ACN in water with 0.1% formic acid).

Method:

  • Thaw frozen biological samples on ice. Vortex briefly to ensure homogeneity.

  • Pipette 100 µL of the sample into a pre-labeled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to each sample, vortex briefly.

  • Add 400 µL of cold (-20°C) acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Quantification by UHPLC-MS/MS

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of 4-HPAL. Method optimization is recommended for specific instrumentation.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Example):

    • Note: Specific m/z values must be optimized by infusing pure standards.

    • 4-HPAL: Precursor ion (e.g., [M+H]+) → Product ion 1, Product ion 2.

    • 4-HPAL-d4 (IS): Precursor ion → Product ion.

Data Presentation and Performance

The performance of the analytical method should be validated to ensure accurate and reliable results. Key validation parameters are summarized below. The values provided are representative for the analysis of similar phenolic compounds and should be established for 4-HPAL specifically.[5][6]

Table 1: Typical LC-MS/MS Method Performance Characteristics.

Parameter Typical Value Description
Lower Limit of Quantitation (LLOQ) 0.05 - 0.5 µmol/L The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6]
Linearity (r²) > 0.99 The correlation coefficient of the calibration curve, indicating the method's ability to elicit results that are directly proportional to the analyte concentration.
Intra-day Precision (%CV) < 15% The relative standard deviation of replicate measurements within a single day.
Inter-day Precision (%CV) < 15% The relative standard deviation of replicate measurements across different days.
Accuracy (% Bias) ± 15% The closeness of the measured value to the nominal (true) value.

| Recovery | 85 - 115% | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. |

Table 2: Reported Detection Ranges for Related Analytes.

Analytical Method Analyte Sample Matrix Detection Range Reference
UPLC-MS/MS 4-Hydroxyphenyllactic Acid Human Serum LLOQ: 0.02 to 0.25 µmol/L [5][6]
Electrochemical Bioassay 4-Hydroxyphenylacetic Acid Aqueous Solution 1.9 to 15.6 µM [7]

| Fluorescent Bioassay | 4-Hydroxyphenylacetic Acid | Aqueous Solution | 60 µM to 3 mM |[7] |

Conclusion

The protocols outlined in this application note provide a robust framework for the reliable detection and quantification of this compound in various biological samples. The use of protein precipitation for sample cleanup coupled with a sensitive and specific UHPLC-MS/MS method allows for accurate measurement of this challenging, yet biologically significant, metabolite. Proper validation of the method is critical to ensure data quality for research and clinical applications, paving the way for a better understanding of the role of 4-HPAL in health and disease.

References

Application Note: Quantification of 4-Hydroxyphenylacetaldehyde using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylacetaldehyde (4-HPAA) is a key metabolite in various biological pathways, and its accurate quantification is crucial for research in metabolic disorders, neurochemistry, and toxicology. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted analytical technique for the separation and quantification of non-volatile compounds.[1][2][3] This application note presents a detailed, robust, and validated reverse-phase HPLC (RP-HPLC) method for the quantification of 4-HPAA in various sample matrices. The protocol is designed for reproducibility and is suitable for routine analysis in both research and quality control environments.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is appropriate for this method.[1] The following conditions have been optimized for the separation and quantification of 4-HPAA.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with UV-Vis Detector
Column C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size)[1][4]
Mobile Phase Acetonitrile (B52724) and 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min[1][4]
Injection Volume 10 µL[1]
Column Temperature 30°C[1][4]
Detection Wavelength 275 nm[1]
Run Time 10 minutes
Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.[1][4] This solution should be stored at 2-8°C when not in use.

b. Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase. This should be done to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL, which will be used to construct the calibration curve.[1]

Sample Preparation

The sample preparation procedure is a critical step to ensure the precision and reliability of the analysis by removing potential interferences.[2]

a. For Simple Matrices (e.g., in-vitro reaction mixtures):

  • Accurately dilute the sample with the mobile phase to a theoretical concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1][5]

b. For Complex Biological Matrices (e.g., Plasma):

  • To 500 µL of plasma, add 1 mL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[4]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before transferring it to an HPLC vial for analysis.

Method Validation and Data Presentation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7] The validation assessed specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

The performance of the HPLC-UV method for the analysis of 4-HPAA is summarized below.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) r² ≥ 0.9990.9997
Range -0.5 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (% RSD)
    - Intra-day≤ 2.0%< 1.5%
    - Inter-day≤ 2.0%< 2.0%
Limit of Detection (LOD) -0.15 µg/mL
Limit of Quantitation (LOQ) -0.5 µg/mL
Specificity No interference at the retention time of the analytePassed

Visualizations

Experimental and Logical Workflows

The diagrams below illustrate the overall experimental workflow for the quantification of 4-HPAA and the logical process for method validation.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution Preparation Inject Inject Sample/ Standard Standard->Inject Sample Sample Preparation (Dilution/Extraction) Sample->Inject Setup HPLC System Setup (Column, Mobile Phase) Setup->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Acquire Data Acquisition Detect->Acquire Process Peak Integration & Calibration Curve Acquire->Process Quantify Quantification of 4-HPAA Process->Quantify

Caption: Experimental workflow for 4-HPAA quantification by HPLC-UV.

G cluster_params Validation Parameters Dev Method Development Protocol Establish Validation Protocol (ICH Guidelines) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Logical workflow for the HPLC method validation process.

Conclusion

The described RP-HPLC-UV method provides a reliable, accurate, and efficient means for the quantification of this compound.[1] The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range.[1] The straightforward sample preparation and relatively short run time make it well-suited for high-throughput analysis in both academic research and industrial drug development settings.

References

Application Notes and Protocols for GC-MS Analysis of 4-Hydroxyphenylacetaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetaldehyde (4-HPAA) is a significant aldehyde metabolite of tyrosine and a precursor to various biogenic amines and alkaloids. Its reactive nature and low volatility make direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. This application note provides a detailed protocol for the derivatization of 4-HPAA to enhance its volatility and thermal stability, enabling robust and reproducible GC-MS analysis. The described two-step derivatization, involving methoximation followed by silylation, is a well-established method for the analysis of compounds containing both carbonyl and hydroxyl functional groups.[1][2]

Principle of the Method

The analysis of polar compounds like 4-HPAA by GC-MS requires a derivatization step to increase their volatility and thermal stability.[3] This protocol employs a two-step derivatization procedure:

  • Methoximation: The aldehyde group of 4-HPAA reacts with methoxyamine hydrochloride to form a methoxime derivative. This step is crucial for preventing tautomerization and the formation of multiple peaks for a single analyte.[2]

  • Silylation: The hydroxyl group of the methoximated 4-HPAA is then silylated using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the compound.[4]

The resulting methoxime-trimethylsilyl derivative of 4-HPAA is thermally stable and volatile, making it ideal for GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound (≥95% purity)

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (B1210297) (anhydrous, GC grade)

  • Nitrogen gas (high purity)

  • GC-MS vials with inserts (2 mL)

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate (e.g., 1 mg/mL).

  • Drying: Transfer a known volume of the standard solution or sample extract into a GC-MS vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely dry as the derivatization reagents are moisture-sensitive.

Two-Step Derivatization Protocol

Step 1: Methoximation

  • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

  • To the dried sample residue in the GC-MS vial, add 50 µL of the methoxyamine hydrochloride solution.

  • Tightly cap the vial and vortex for 1 minute.

  • Incubate the vial at 37°C for 90 minutes in a heating block or oven.[2]

  • Allow the vial to cool to room temperature.

Step 2: Silylation

  • To the methoximated sample, add 100 µL of MSTFA.

  • Tightly cap the vial and vortex for 1 minute.

  • Incubate the vial at 37°C for 30 minutes.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended and may require optimization based on the specific instrument used.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature280°C[1]
Injection ModeSplitless (1 minute)[1]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.[1]
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 50-550
Solvent Delay5 minutes

Data Presentation

The derivatization and GC-MS analysis parameters are summarized in the table below for easy reference.

Derivatization Step Reagent & Volume Temperature Time
Methoximation50 µL of Methoxyamine HCl in Pyridine (20 mg/mL)37°C90 minutes
Silylation100 µL of MSTFA37°C30 minutes
GC-MS Parameter Condition
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 280°C
Oven Program 70°C (2 min) -> 10°C/min to 280°C (5 min)
Carrier Gas Helium (1.0 mL/min)
MS Ionization EI, 70 eV
MS Scan Range m/z 50-550

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis GC-MS Analysis start Start with 4-HPAA Sample dry Evaporate to Dryness start->dry methoximation Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate at 37°C for 90 min dry->methoximation silylation Step 2: Silylation Add MSTFA Incubate at 37°C for 30 min methoximation->silylation injection Inject into GC-MS silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

References

Using 4-Hydroxyphenylacetaldehyde as a substrate in monoamine oxidase assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification on the Role of 4-Hydroxyphenylacetaldehyde

Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamines, including neurotransmitters like serotonin (B10506), dopamine, and norepinephrine, as well as dietary amines such as tyramine (B21549).[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[3] The enzymatic action of MAO involves the oxidative deamination of its substrate, yielding three primary products: an aldehyde, hydrogen peroxide (H₂O₂), and ammonia (B1221849) (NH₃).[3]

It is a critical clarification that This compound is not a substrate for monoamine oxidase . Instead, it is the aldehyde product formed when tyramine is oxidized by MAO.[4][5] Following its production by MAO, this compound is further metabolized, primarily by aldehyde dehydrogenase (ALDH), to 4-hydroxyphenylacetic acid.[6]

Therefore, this document provides detailed protocols for assessing MAO activity using appropriate substrates. The primary protocol describes a widely used fluorometric assay that measures the production of hydrogen peroxide. An alternative, more complex approach involving the direct quantification of the this compound product via High-Performance Liquid Chromatography (HPLC) is also discussed.

Signaling Pathway: Metabolism of Tyramine by Monoamine Oxidase

The metabolic pathway initiated by the deamination of tyramine by MAO is a key process in regulating tyramine levels. This pathway is of significant interest in pharmacology, particularly concerning the dietary restrictions for patients taking MAO inhibitors.

MAO_Pathway Tyramine Tyramine MAO Monoamine Oxidase (MAO-A & MAO-B) Tyramine->MAO H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 NH3 Ammonia (NH₃) MAO->NH3 Aldehyde This compound MAO->Aldehyde Oxidative Deamination ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Acid 4-Hydroxyphenylacetic Acid ALDH->Acid

Caption: Metabolism of Tyramine by Monoamine Oxidase.

Quantitative Data: Kinetic Parameters of Common MAO Substrates

The efficiency of MAO-A and MAO-B in metabolizing various substrates can be compared using their Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.[7]

SubstrateEnzymeKₘ (µM)Vₘₐₓ (nmol/min/mg protein)Source
Tyramine Human MAO-A~55,600Not specified[8]
Human MAO-B~24,100Not specified[8]
Rat MAO-A~120Not specified[7]
Rat MAO-B~240Not specified[7]
Serotonin Human MAO-A2- to 4-fold lower than l-norepinephrineNot specified[9]
Benzylamine Human MAO-B9890.422[10]
β-Phenylethylamine Human MAO-BNot specifiedNot specified[11]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., tissue source, purity of the enzyme, buffer composition).

Experimental Protocols

Protocol 1: Fluorometric Assay for MAO Activity using Tyramine

This protocol is adapted from commercially available kits and is a standard method for measuring the activity of both MAO-A and MAO-B. The assay quantifies the hydrogen peroxide produced during the oxidative deamination of tyramine.

Experimental Workflow Diagram

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_reagents Prepare Assay Buffer, Tyramine, HRP, and Fluorometric Probe add_reagents Add Reaction Mix (Tyramine, HRP, Probe) prep_reagents->add_reagents prep_samples Prepare Enzyme Samples (e.g., mitochondrial fractions) add_samples Add Samples and Inhibitors to Microplate Wells prep_samples->add_samples prep_inhibitors Prepare MAO-A (Clorgyline) and MAO-B (Selegiline) Inhibitor Solutions prep_inhibitors->add_samples pre_incubate Pre-incubate to allow inhibitor binding add_samples->pre_incubate pre_incubate->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Fluorescence (Ex/Em ~535/587 nm) incubate->measure analyze Calculate MAO Activity measure->analyze

Caption: Workflow for the fluorometric MAO assay.

Materials:

  • MAO source (e.g., isolated mitochondria from tissue homogenates, recombinant human MAO-A or MAO-B)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Tyramine hydrochloride (Substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red, ADHP)

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline (Deprenyl) or Pargyline (MAO-B specific inhibitors)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Tyramine (e.g., 100 mM in water).

    • Prepare stock solutions of Clorgyline and Selegiline (e.g., 1 mM in water or DMSO).

    • Prepare the Reaction Mix: In Assay Buffer, add HRP and the fluorometric probe to their final working concentrations. Keep protected from light.

  • Sample and Inhibitor Setup:

    • For each sample, prepare three sets of wells:

      • Total MAO activity: Sample + Assay Buffer

      • MAO-B activity: Sample + Clorgyline (final concentration ~1 µM)

      • MAO-A activity: Sample + Selegiline (final concentration ~1 µM)

    • Add the enzyme sample to the designated wells.

    • Add the appropriate inhibitor or an equal volume of Assay Buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Reaction Mix containing tyramine to all wells. The final concentration of tyramine should be optimized but is typically in the range of 1-2 mM.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Detection and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the probe used (e.g., ~535 nm excitation and ~587 nm emission for Amplex Red).

    • The rate of increase in fluorescence is proportional to the MAO activity.

    • Calculate the specific activity for each condition (Total MAO, MAO-A, and MAO-B). MAO-A activity can be determined by subtracting the activity in the presence of clorgyline from the total MAO activity.

Protocol 2: Alternative Approach - Quantification of this compound by HPLC

This method offers a direct measurement of the aldehyde product but is more labor-intensive than the fluorometric assay. It requires expertise in HPLC and method development. The protocol outlined below is a general guideline and requires optimization for specific laboratory conditions.

Principle:

The MAO enzymatic reaction is performed, then stopped. The reaction mixture is then analyzed by Reverse-Phase HPLC (RP-HPLC) to separate and quantify the this compound produced. Detection is typically done using a UV detector. For increased sensitivity and specificity, the aldehyde can be derivatized with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to HPLC analysis, which forms a colored product that can be detected at a different wavelength.[12]

Materials:

  • All materials from Protocol 1 (excluding HRP and the fluorometric probe).

  • HPLC system with a UV detector and a C18 column.

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with 0.1% trifluoroacetic acid).

  • This compound standard for calibration.

  • Reaction quenching solution (e.g., perchloric acid).

  • (Optional) 2,4-dinitrophenylhydrazine (DNPH) for derivatization.

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 2 and 3), but in larger volume tubes instead of a microplate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid) and centrifuging to pellet the protein.

  • Sample Preparation for HPLC:

    • Collect the supernatant.

    • (Optional Derivatization): Adjust the pH of the supernatant and add DNPH solution. Incubate to allow the derivatization reaction to complete.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate the components using a C18 column with a suitable gradient of mobile phase (e.g., a gradient of acetonitrile in water).

    • Detect this compound (or its DNPH derivative) using the UV detector at an appropriate wavelength.

    • Create a standard curve using known concentrations of the this compound standard.

  • Data Analysis:

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

    • Calculate the MAO activity as the amount of product formed per unit time per amount of enzyme.

Conclusion

While this compound is an important molecule in the metabolic pathway of tyramine, it is the product of MAO activity, not a substrate. The most common and robust methods for assaying MAO activity rely on using an appropriate amine substrate, such as tyramine, and detecting one of the reaction products. The fluorometric assay for hydrogen peroxide is a sensitive, high-throughput method well-suited for inhibitor screening and kinetic analysis. The direct measurement of this compound by HPLC is a feasible but more complex alternative that provides direct evidence of the aldehyde's formation.

References

Application Notes and Protocols for Metabolic Engineering of Microbes for 4-Hydroxyphenylacetaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetaldehyde is a key intermediate in the biosynthesis of various valuable natural products, including benzylisoquinoline alkaloids like morphine and berberine, as well as phenylethanoids such as tyrosol and salidroside. Its role as a metabolic precursor makes it a significant target for microbial metabolic engineering. The development of microbial cell factories for the sustainable and cost-effective production of this compound from renewable feedstocks is a promising alternative to chemical synthesis and plant extraction.

These application notes provide a comprehensive overview of the strategies and methodologies for the metabolic engineering of microbes, primarily Escherichia coli and Saccharomyces cerevisiae, for the production of this compound and its derivatives. Detailed protocols for strain construction, fermentation, and quantification are provided to facilitate research and development in this area.

Metabolic Pathways and Engineering Strategies

The biosynthesis of this compound in engineered microbes typically starts from the central carbon metabolism, leading to the shikimate pathway and the synthesis of L-tyrosine. From L-tyrosine, two primary routes to this compound have been explored:

  • The Ehrlich Pathway Analogue: This pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvate, which is then decarboxylated to form this compound.

  • The Tyramine Oxidase Pathway: In this route, L-tyrosine is first decarboxylated to tyramine, which is subsequently oxidized to this compound.

Metabolic engineering efforts focus on enhancing the carbon flux towards this compound by overexpressing key enzymes and deleting competing pathways.

Engineered Biosynthetic Pathway in E. coli

E_coli_pathway Glucose Glucose Shikimate Pathway Shikimate Pathway Glucose->Shikimate Pathway Central Metabolism L-Tyrosine L-Tyrosine Shikimate Pathway->L-Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate L-Tyrosine->4-Hydroxyphenylpyruvate TyrB (transaminase) This compound This compound 4-Hydroxyphenylpyruvate->this compound ARO10 (pyruvate decarboxylase) (overexpressed) Tyrosol Tyrosol This compound->Tyrosol Endogenous ADHs 4-Hydroxyphenylacetate 4-Hydroxyphenylacetate This compound->4-Hydroxyphenylacetate feaB (aldehyde dehydrogenase) (deleted)

Caption: Engineered pathway for this compound production in E. coli.

Quantitative Data on Production of this compound Derivatives

Direct quantitative data for this compound is limited due to its reactive nature and immediate conversion to downstream products. The following table summarizes the production titers of its derivatives, which indicate a significant flux through this compound.

ProductHost OrganismEngineering StrategyTiterYield (g/g glucose)Reference
Tyrosol E. coliOverexpression of ARO10, deletion of feaB, and optimization of tyrosine pathway531 mg/LNot Reported[1]
Hydroxytyrosol E. coliTyrosol producing strain with additional expression of HpaBC (hydroxylase)2.95 g/LNot Reported[2]
Salidroside E. coliTyrosol producing strain with additional expression of UGT73B6 (glycosyltransferase)56.9 mg/LNot Reported[3][4]
4-Hydroxybenzyl alcohol Corynebacterium glutamicumDeletion of aldehyde reductase (NCgl0324) in a 4-hydroxybenzoate (B8730719) producing strain2.3 g/LNot Reported[5]
Hydroxytyrosol Saccharomyces cerevisiaeOptimized tyrosol pathway with expression of PaHpaB and EcHpaC677.6 mg/LNot Reported[6]

Experimental Protocols

Protocol 1: Construction of a this compound Producing E. coli Strain

This protocol describes the deletion of the feaB gene (phenylacetaldehyde dehydrogenase) in E. coli to prevent the conversion of this compound to 4-hydroxyphenylacetate, followed by the introduction of a plasmid expressing the Saccharomyces cerevisiae pyruvate (B1213749) decarboxylase ARO10.

This protocol is adapted from the method described by Datsenko and Wanner.

Materials:

  • E. coli strain (e.g., BW25113)

  • pKD46 plasmid (temperature-sensitive replication, carries Lambda Red genes)

  • pKD3 or pKD4 plasmid (template for antibiotic resistance cassette)

  • Primers for amplifying the resistance cassette with homology arms for feaB

  • L-arabinose

  • Appropriate antibiotics

  • Electroporator and cuvettes

Procedure:

  • Primer Design: Design primers to amplify the chloramphenicol (B1208) resistance gene (cat) from pKD3. The 5' ends of the primers should contain 40-50 bp homology to the regions flanking the feaB gene.

  • Preparation of Electrocompetent Cells:

    • Inoculate 5 mL of LB medium with a single colony of E. coli carrying the pKD46 plasmid. Grow overnight at 30°C.

    • Inoculate 100 mL of LB medium containing ampicillin (B1664943) and 1 mM L-arabinose with the overnight culture. Grow at 30°C to an OD600 of 0.4-0.6.

    • Chill the culture on ice for 15-30 minutes.

    • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.

    • Resuspend the final pellet in 1 mL of ice-cold sterile 10% glycerol. The cells are now ready for electroporation.

  • Electroporation:

    • Add 50-100 ng of the purified PCR product (antibiotic resistance cassette with homology arms) to 50 µL of electrocompetent cells.

    • Electroporate using standard settings (e.g., 2.5 kV, 25 µF, 200 Ω in a 0.2 cm cuvette).

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate on LB agar (B569324) containing chloramphenicol to select for mutants.

  • Verification of Gene Deletion:

    • Verify the correct insertion of the resistance cassette and deletion of feaB by colony PCR using primers flanking the feaB locus.

  • Curing of the pKD46 Plasmid:

    • Grow the confirmed mutant colonies at 37°C or 42°C on LB agar without ampicillin to cure the temperature-sensitive pKD46 plasmid.

Materials:

  • E. coli ΔfeaB strain

  • Expression vector (e.g., pTrcHisB)

  • Saccharomyces cerevisiae genomic DNA

  • Primers for amplifying ARO10

  • Restriction enzymes and T4 DNA ligase

  • Chemically competent E. coli for cloning (e.g., DH5α) and expression

Procedure:

  • Amplification of ARO10 : Amplify the ARO10 gene from S. cerevisiae genomic DNA using primers that add appropriate restriction sites for cloning into the expression vector.

  • Plasmid Construction:

    • Digest both the expression vector and the ARO10 PCR product with the chosen restriction enzymes.

    • Ligate the digested ARO10 fragment into the digested vector using T4 DNA ligase.

    • Transform the ligation mixture into chemically competent E. coli DH5α.

    • Select for positive clones on LB agar with the appropriate antibiotic.

  • Plasmid Verification:

    • Isolate the plasmid DNA from positive clones and verify the correct insertion by restriction digest and DNA sequencing.

  • Transformation into Expression Host:

    • Transform the verified plasmid into the E. coli ΔfeaB strain to create the final production strain.

strain_construction_workflow cluster_deletion feaB Gene Deletion cluster_expression ARO10 Expression Plasmid Prepare Electrocompetent E. coli (pKD46) Prepare Electrocompetent E. coli (pKD46) Amplify Resistance Cassette Amplify Resistance Cassette Prepare Electrocompetent E. coli (pKD46)->Amplify Resistance Cassette Electroporation Electroporation Amplify Resistance Cassette->Electroporation Selection on Antibiotic Plates Selection on Antibiotic Plates Electroporation->Selection on Antibiotic Plates Verify Deletion by PCR Verify Deletion by PCR Selection on Antibiotic Plates->Verify Deletion by PCR Transform into ΔfeaB Strain Transform into ΔfeaB Strain Amplify ARO10 Gene Amplify ARO10 Gene Clone into Expression Vector Clone into Expression Vector Amplify ARO10 Gene->Clone into Expression Vector Transform into Cloning Host Transform into Cloning Host Clone into Expression Vector->Transform into Cloning Host Verify Plasmid Verify Plasmid Transform into Cloning Host->Verify Plasmid Verify Plasmid->Transform into ΔfeaB Strain

Caption: Workflow for constructing a 4-HPAA-producing E. coli strain.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol provides a general framework for high-density fed-batch fermentation of the engineered E. coli strain.

Materials:

  • Engineered E. coli strain

  • Defined mineral salt medium

  • Glucose feed solution

  • Inducer (e.g., IPTG)

  • Bioreactor with pH, temperature, and dissolved oxygen control

Medium Composition (example):

  • Batch Medium: 20 g/L glucose, 5 g/L (NH₄)₂SO₄, 13.3 g/L KH₂PO₄, 4 g/L (NH₄)₂HPO₄, 1.7 g/L citric acid, 1.2 g/L MgSO₄·7H₂O, and trace metal solution.

  • Feed Solution: 500 g/L glucose, 20 g/L MgSO₄·7H₂O.

Procedure:

  • Inoculum Preparation:

    • Inoculate a seed culture in 100 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the seed culture to inoculate a pre-culture in 500 mL of the batch medium and grow for 8-12 hours.

  • Bioreactor Setup:

    • Prepare the bioreactor with the batch medium and sterilize.

    • Calibrate pH and dissolved oxygen probes.

    • Set the temperature to 37°C and maintain pH at 7.0 with the addition of ammonia (B1221849) solution.

  • Fermentation:

    • Inoculate the bioreactor with the pre-culture.

    • Batch Phase: Allow the cells to grow until the initial glucose is depleted, indicated by a sharp increase in dissolved oxygen.

    • Fed-batch Phase: Start the glucose feed to maintain a controlled growth rate. The feed rate can be controlled to maintain a specific dissolved oxygen level (e.g., 20-30% saturation).

    • Induction: When the culture reaches a high cell density (e.g., OD600 of 50-80), induce gene expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG).

    • Continue the fermentation for 24-48 hours post-induction, collecting samples periodically for analysis.

Protocol 3: Quantification of this compound by HPLC

Due to the reactivity of aldehydes, derivatization is often required for accurate quantification. This protocol is based on methods for quantifying similar aldehydes.

Materials:

  • Fermentation broth samples

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation and Derivatization:

    • Centrifuge the fermentation broth sample to remove cells.

    • To 500 µL of the supernatant, add 500 µL of the DNPH solution.

    • Vortex and incubate at room temperature for 30 minutes in the dark to allow for derivatization.

    • Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 80% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm (the absorbance maximum for the DNPH derivative).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve by derivatizing known concentrations of this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

analysis_workflow Fermentation Sample Fermentation Sample Centrifugation Centrifugation Fermentation Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Derivatization with DNPH Derivatization with DNPH Supernatant->Derivatization with DNPH Filtration Filtration Derivatization with DNPH->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Caption: Workflow for the quantification of 4-HPAA.

Conclusion

The metabolic engineering of microbes for the production of this compound is a rapidly advancing field with significant potential for the sustainable production of valuable chemicals. The protocols and data presented here provide a foundation for researchers to develop and optimize microbial strains and fermentation processes. Further research into novel enzymes, pathway optimization, and advanced fermentation strategies will continue to improve the titers, yields, and productivities of these microbial cell factories.

References

Application Notes and Protocols: 4-Hydroxyphenylacetaldehyde as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-hydroxyphenylacetaldehyde as a versatile precursor in the synthesis of significant pharmaceutical compounds. The document outlines its application in the biosynthesis of isoquinoline (B145761) alkaloids and as a starting material for the synthesis of various β-blockers. Detailed experimental protocols and quantitative data are provided to facilitate research and development in this area.

Synthesis of Isoquinoline Alkaloids

This compound is a fundamental building block in the biosynthesis of a wide array of benzylisoquinoline alkaloids, a class of compounds with significant pharmacological activities, including analgesic (morphine), antimicrobial (berberine), and antispasmodic (papaverine) properties.[1] The initial and pivotal step in this pathway is the Pictet-Spengler reaction of this compound with dopamine (B1211576).

This stereoselective condensation is catalyzed by the enzyme norcoclaurine synthase (NCS), yielding (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[2][3] The reaction proceeds with high efficiency and enantioselectivity, making it a key target for biocatalysis and metabolic engineering approaches to produce valuable pharmaceuticals.[1][4]

Signaling Pathway: Biosynthesis of (S)-Reticuline

The following diagram illustrates the initial enzymatic steps in the biosynthesis of (S)-reticuline, a key intermediate, starting from this compound and dopamine.

G This compound This compound Norcoclaurine_Synthase Norcoclaurine Synthase (NCS) This compound->Norcoclaurine_Synthase Dopamine Dopamine Dopamine->Norcoclaurine_Synthase S_Norcoclaurine (S)-Norcoclaurine Norcoclaurine_Synthase->S_Norcoclaurine 6OMT 6-O-Methyltransferase (6OMT) S_Norcoclaurine->6OMT S_Coclaurine (S)-Coclaurine 6OMT->S_Coclaurine CNMT Coclaurine N-Methyltransferase (CNMT) S_Coclaurine->CNMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine CNMT->S_N_Methylcoclaurine CYP80B1 CYP80B1 (Hydroxylase) S_N_Methylcoclaurine->CYP80B1 3_Hydroxy_N_Methylcoclaurine 3'-Hydroxy-N- Methylcoclaurine CYP80B1->3_Hydroxy_N_Methylcoclaurine 4OMT 4'-O-Methyltransferase (4'OMT) 3_Hydroxy_N_Methylcoclaurine->4OMT S_Reticuline (S)-Reticuline 4OMT->S_Reticuline

Biosynthesis of (S)-Reticuline.
Quantitative Data: Enzymatic Synthesis of Tetrahydroisoquinolines

ProductAmineAldehydeEnzymeMolar Yield (%)Enantiomeric Excess (%)Reference
6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinolineDopamine3-PhenylpropionaldehydeNCS from Coptis japonica86.095.3[1]
6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinolineDopamineButyraldehydeNCS from Coptis japonica99.698.0[1]
Experimental Protocol: Enzymatic Synthesis of (S)-Norcoclaurine

This protocol is a general guideline based on the enzymatic Pictet-Spengler reaction.[1][4]

Materials:

  • This compound

  • Dopamine hydrochloride

  • Recombinant Norcoclaurine Synthase (NCS) from Coptis japonica or other plant sources

  • Potassium phosphate (B84403) buffer (pH 6.0-7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

  • Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, separation funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve dopamine hydrochloride in potassium phosphate buffer. Add this compound to the solution. The molar ratio of dopamine to the aldehyde should be optimized, but a 1:1 ratio is a good starting point.

  • Enzyme Addition: Add the purified recombinant NCS enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle stirring for a specified period (e.g., 1-24 hours). The reaction progress can be monitored by TLC or HPLC.

  • Reaction Quenching: Once the reaction is complete, stop the reaction by denaturing the enzyme, for example, by adding an organic solvent like ethyl acetate (B1210297) or by adjusting the pH.

  • Extraction: Extract the product, (S)-norcoclaurine, from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction multiple times to ensure a good recovery.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the identity and purity of the synthesized (S)-norcoclaurine using standard analytical techniques such as NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Synthesis of β-Blockers

While not a direct precursor in the most common industrial syntheses, this compound can be readily oxidized to 4-hydroxyphenylacetic acid.[5][6] This acid is a known starting material for the synthesis of 2-(4-hydroxyphenyl)acetamide, a key intermediate in the production of the widely used β-blocker, atenolol (B1665814).[7][8] Similarly, derivatives of 4-hydroxyphenylacetic acid are used in the synthesis of other β-blockers like metoprolol (B1676517).[9]

Experimental Workflow: Synthesis of Atenolol

The following diagram illustrates the synthetic pathway from this compound to the β-blocker atenolol.

G 4_Hydroxyphenylacetaldehyde This compound Oxidation Oxidation 4_Hydroxyphenylacetaldehyde->Oxidation 4_Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid Oxidation->4_Hydroxyphenylacetic_Acid Amidation Amidation 4_Hydroxyphenylacetic_Acid->Amidation 2_4_Hydroxyphenylacetamide 2-(4-Hydroxyphenyl)acetamide Amidation->2_4_Hydroxyphenylacetamide Epichlorohydrin_Addition Addition of Epichlorohydrin 2_4_Hydroxyphenylacetamide->Epichlorohydrin_Addition Intermediate_Epoxide Intermediate Epoxide/ Chlorohydrin Epichlorohydrin_Addition->Intermediate_Epoxide Amination Amination with Isopropylamine Intermediate_Epoxide->Amination Atenolol Atenolol Amination->Atenolol

References

Application Notes and Protocols for Enzymatic Assays Using 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetaldehyde (4-HPAA) is a key metabolic intermediate in the catabolism of tyramine (B21549) and other biogenic amines. It is primarily generated through the action of monoamine oxidases (MAO) and subsequently serves as a substrate for aldehyde dehydrogenases (ALDH), which catalyze its oxidation to 4-hydroxyphenylacetic acid (4-HPAA).[1][2] The accurate measurement of enzymatic activity involving 4-HPAA is crucial for understanding the metabolism of neurotransmitters, studying the effects of xenobiotics, and for the development of drugs targeting enzymes in these pathways.

These application notes provide detailed protocols for spectrophotometric and high-performance liquid chromatography (HPLC)-based assays to determine the activity of aldehyde dehydrogenase using this compound as a substrate.

Metabolic Pathway of this compound

The metabolic conversion of tyramine to 4-hydroxyphenylacetic acid involves a two-step enzymatic process. Initially, monoamine oxidase (MAO) catalyzes the oxidative deamination of tyramine to produce this compound. Subsequently, aldehyde dehydrogenase (ALDH) facilitates the NAD⁺-dependent oxidation of this compound to 4-hydroxyphenylacetic acid.

Metabolic Pathway of this compound Tyramine Tyramine This compound This compound Tyramine->this compound Monoamine Oxidase (MAO) 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid This compound->4-Hydroxyphenylacetic Acid Aldehyde Dehydrogenase (ALDH) + NAD⁺

Caption: Metabolic conversion of tyramine to 4-hydroxyphenylacetic acid.

Data Presentation

EnzymeSubstrateKm (µM)Vmax (U/mg)Source Organism
ALDH1 (cytosolic)Acetaldehyde180 ± 10Not ReportedHuman Liver
ALDH2 (mitochondrial)Acetaldehyde0.20 ± 0.02Not ReportedHuman Liver
hsALDHBenzaldehyde147.7Not ReportedHuman Saliva
hsALDHCinnamaldehyde5.31Not ReportedHuman Saliva
hsALDH2-Naphthaldehyde0.71Not ReportedHuman Saliva
ALDH1all-trans-Retinal1.1Not ReportedHuman
ALDH2BenzaldehydeSimilar to wild-typeNot ReportedHuman Liver

Note: The specific activity and Vmax are highly dependent on the purity of the enzyme preparation and assay conditions.

Experimental Protocols

Two primary methods for assaying ALDH activity with 4-HPAA are presented: a continuous spectrophotometric assay and a discontinuous HPLC-based assay. The choice of method will depend on the required sensitivity, specificity, and available equipment.

Protocol 1: Spectrophotometric Assay for Aldehyde Dehydrogenase Activity

This protocol measures the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH during the oxidation of 4-HPAA.

Workflow for Spectrophotometric ALDH Assay

Spectrophotometric ALDH Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NAD⁺ Solution, and 4-HPAA Substrate Solution mix_reagents Add Assay Buffer, NAD⁺, and Enzyme to Cuvette and Incubate prep_reagents->mix_reagents prep_enzyme Prepare Enzyme Dilution prep_enzyme->mix_reagents initiate_reaction Add 4-HPAA to Initiate Reaction mix_reagents->initiate_reaction measure_abs Monitor Absorbance at 340 nm over Time initiate_reaction->measure_abs calc_rate Calculate the Rate of NADH Formation (ΔAbs/min) measure_abs->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Workflow for the spectrophotometric ALDH assay.

Materials and Reagents:

  • Purified or recombinant aldehyde dehydrogenase (ALDH)

  • This compound (4-HPAA)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Sodium pyrophosphate buffer (50 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium pyrophosphate buffer and adjust the pH to 8.0.

    • Prepare a 10 mM stock solution of NAD⁺ in the assay buffer.

    • Prepare a 10 mM stock solution of 4-HPAA in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the assay buffer to the desired final concentrations. Note: Due to the potential for non-enzymatic reactions, prepare this solution fresh.

  • Enzyme Preparation:

    • Dilute the ALDH enzyme preparation in cold assay buffer to a concentration that will result in a linear rate of absorbance change over several minutes. The optimal concentration should be determined empirically.

  • Assay Protocol:

    • In a 1 ml cuvette, combine the following:

      • 850 µL of 50 mM sodium pyrophosphate buffer (pH 8.0)

      • 100 µL of 10 mM NAD⁺ solution (final concentration: 1 mM)

      • Variable volume of diluted enzyme solution (e.g., 20 µL)

    • Mix gently by inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background rate.

    • Initiate the reaction by adding 30 µL of a 10 mM 4-HPAA solution (final concentration: 0.3 mM). Note: The optimal 4-HPAA concentration should be determined by performing a substrate titration curve.

    • Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Enzyme Volume (mL))

Protocol 2: HPLC-Based Assay for Aldehyde Dehydrogenase Activity

This protocol provides a more specific method by directly measuring the formation of the product, 4-hydroxyphenylacetic acid.

Workflow for HPLC-Based ALDH Assay

HPLC-Based ALDH Assay Workflow cluster_prep Reaction Setup cluster_sampling Sampling and Quenching cluster_analysis HPLC Analysis prep_reagents Prepare Reaction Mixture: Buffer, NAD⁺, Enzyme, 4-HPAA incubate Incubate at Optimal Temperature prep_reagents->incubate take_aliquots Take Aliquots at Different Time Points incubate->take_aliquots quench_reaction Quench Reaction (e.g., with Acid) take_aliquots->quench_reaction inject_sample Inject Sample onto HPLC System quench_reaction->inject_sample separate_quantify Separate and Quantify 4-Hydroxyphenylacetic Acid inject_sample->separate_quantify calc_activity Calculate Enzyme Activity separate_quantify->calc_activity

Caption: Workflow for the HPLC-based ALDH assay.

Materials and Reagents:

  • All materials from Protocol 1

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • 4-Hydroxyphenylacetic acid standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or acetic acid (for mobile phase)

  • Perchloric acid or other suitable acid for quenching the reaction

  • Syringe filters (0.22 µm)

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube as described in Protocol 1 (scaled down as needed, e.g., to a total volume of 200 µL).

    • Incubate the reaction at the desired temperature (e.g., 37°C).

    • At specific time points (e.g., 0, 5, 10, 15, and 20 minutes), take an aliquot of the reaction mixture (e.g., 50 µL) and transfer it to a new tube containing an equal volume of a quenching solution (e.g., 10% perchloric acid) to stop the reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% formic acid). A typical gradient might be 10-60% acetonitrile over 15 minutes. The exact conditions should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 275 nm or fluorescence detection (excitation ~275 nm, emission ~305 nm) for higher sensitivity.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Prepare a standard curve of 4-hydroxyphenylacetic acid of known concentrations.

    • Quantify the amount of 4-hydroxyphenylacetic acid produced in each sample by comparing the peak area to the standard curve.

    • Calculate the enzyme activity as the rate of product formation (µmol of product/min/mg of protein).

Conclusion

The protocols outlined in these application notes provide robust methods for the enzymatic characterization of aldehyde dehydrogenase activity using the physiologically relevant substrate, this compound. The choice between the spectrophotometric and HPLC-based assay will depend on the specific research needs, with the spectrophotometric method offering convenience for high-throughput screening and the HPLC method providing higher specificity and the ability to resolve potential interfering substances. Careful optimization of substrate and enzyme concentrations is recommended for achieving accurate and reproducible results.

References

Application Notes and Protocols for 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the handling, storage, and use of 4-Hydroxyphenylacetaldehyde. The information is intended to ensure the stability and integrity of the compound for reliable experimental outcomes.

Introduction

This compound is a phenolic aldehyde that serves as an intermediate in the metabolism of tyramine.[1] It is a valuable compound in various research fields, including neuroscience and cancer research, due to its biological activities.[2] Proper handling and storage are critical to maintain its purity and reactivity for experimental use.

Handling and Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling conditions. These recommendations are compiled from safety data sheets and general best practices for phenolic aldehydes.

Table 1: Recommended Handling and Storage Conditions

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation.
Light Exposure Protect from light; store in an amber vial or a light-blocking container.To prevent photodegradation.
Moisture Store in a dry environment, preferably in a desiccator.To prevent hydrolysis and other moisture-mediated degradation.
Container Tightly sealed, chemically resistant containers (e.g., amber glass, polyethylene, or polypropylene).[3]To prevent contamination and degradation from container interactions.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.To minimize exposure and ensure user safety.

Stability and Degradation

While specific quantitative stability data for this compound is not extensively published, general knowledge of phenolic aldehydes suggests susceptibility to oxidation, polymerization, and photodegradation. Forced degradation studies are recommended to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]

Potential Degradation Pathways:

  • Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 4-hydroxyphenylacetic acid. The phenolic hydroxyl group can also be a site for oxidation, potentially leading to the formation of quinone-like structures.

  • Polymerization: Aldehydes, particularly in the presence of acidic or basic catalysts, can undergo self-condensation or polymerization reactions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

A logical workflow for handling and storing this compound to minimize degradation is outlined below.

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for Use cluster_storage Long-term and Working Solution Storage receive Receive Compound inspect Inspect for Damage receive->inspect initial_store Store at 2-8°C Protect from Light inspect->initial_store weigh Weigh in Fume Hood initial_store->weigh Transfer to Lab dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot Aliquot into Small Volumes dissolve->aliquot store_solid Store Solid Aliquots at -20°C or -80°C Under Inert Gas aliquot->store_solid For Solid store_solution Store Stock Solutions at -20°C or -80°C Protect from Light aliquot->store_solution For Solution

Caption: Workflow for Handling and Storage of this compound.

Experimental Protocols

Protocol for Preparation of Stock Solutions for in vitro Assays

This protocol provides a general guideline for preparing a stock solution of this compound for use in cell culture experiments. The optimal solvent and concentration may vary depending on the specific cell line and experimental design.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Solvent Selection: Based on the experimental requirements, choose a suitable solvent. DMSO is a common choice for creating highly concentrated stock solutions. Ethanol can also be used. It is crucial to determine the tolerance of your cell line to the chosen solvent.

  • Stock Solution Preparation (e.g., 100 mM in DMSO): a. In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound (Molar Mass: 136.15 g/mol ). For 1 mL of a 100 mM stock solution, you would need 13.615 mg. b. Add the appropriate volume of DMSO to achieve the desired concentration. c. Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be necessary to aid dissolution.[7]

  • Sterilization: a. Sterilize the stock solution by filtering it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C, protected from light.

Note: When preparing working solutions for cell culture, the final concentration of the solvent should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Signaling Pathways

This compound is a key intermediate in the metabolic pathway of tyramine.[1] This pathway is crucial for the regulation of neurotransmitter levels and can be a point of interest in drug development.

G Tyramine Tyramine MAO Monoamine Oxidase (MAO) Tyramine->MAO pHPAL This compound MAO->pHPAL ALDH Aldehyde Dehydrogenase (ALDH) pHPAL->ALDH pHPAA 4-Hydroxyphenylacetic Acid ALDH->pHPAA

References

Synthesis of 4-Hydroxyphenylacetaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetaldehyde (4-HPAA) is a reactive aldehyde that serves as a crucial intermediate in various biological pathways and holds significant interest for researchers in neuroscience, oncology, and plant biochemistry. It is a key metabolite in the catabolism of dopamine (B1211576) and a precursor in the biosynthesis of a diverse class of pharmacologically important benzylisoquinoline alkaloids, such as morphine and berberine.[1][2] Its role as a reactive carbonyl species also implicates it in processes related to oxidative stress and the modification of proteins.[3]

This document provides detailed application notes and experimental protocols for the synthesis of 4-HPAA for research purposes. Both biocatalytic and chemical synthesis routes are presented to offer flexibility based on available laboratory resources and research needs.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name2-(4-hydroxyphenyl)acetaldehyde[3]
Synonymsp-Hydroxyphenylacetaldehyde, 4-HPAA[4]
CAS Number7339-87-9[4]
Molecular FormulaC₈H₈O₂[4]
Molar Mass136.15 g/mol [4]
AppearanceWhite solid[4]
Melting Point118 °C[4]
Table 2: Comparison of Synthesis Methods for this compound
MethodStarting MaterialKey Reagents/EnzymesTypical YieldPurityAdvantagesDisadvantages
Biocatalytic Synthesis L-TyrosineTyrosine Decarboxylase / this compound SynthaseModerate to HighHighHigh specificity, mild reaction conditions, environmentally friendly.Requires protein expression and purification, potential for enzyme inhibition.
Chemical Synthesis 4-Hydroxyphenylethanol (Tyrosol)Oxalyl chloride, DMSO, Triethylamine (B128534) (Swern Oxidation)Good to ExcellentVariableHigh yield, well-established reaction.Requires anhydrous conditions, cryogenic temperatures, production of malodorous byproducts.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound from L-Tyrosine

This protocol describes the enzymatic conversion of L-tyrosine to 4-HPAA using a recombinant tyrosine decarboxylase (TDC) or a this compound synthase (AAS) from parsley.[5]

1.1. Expression and Purification of Tyrosine Decarboxylase (TDC)

This procedure is adapted from established protocols for the heterologous expression of plant decarboxylases in E. coli.[4][6]

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for parsley tyrosine decarboxylase and clone it into a suitable expression vector (e.g., pET-28a(+)) with a His-tag for purification.

  • Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication and centrifuge to remove cell debris. Purify the His-tagged TDC from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein with a gradient of imidazole.

  • Enzyme Characterization: Determine the protein concentration using a Bradford assay. Verify the purity and molecular weight of the purified enzyme by SDS-PAGE.

1.2. Enzymatic Synthesis of 4-HPAA

  • Reaction Setup: In a reaction vessel, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 10 mM L-tyrosine, 0.1 mM pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, and the purified TDC enzyme (enzyme concentration to be optimized, typically 0.1-1 mg/mL).

  • Reaction Conditions: Incubate the reaction mixture at 30°C with gentle agitation for 4-24 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and acidifying with 1 M HCl to pH 3-4. Extract the 4-HPAA into the ethyl acetate layer. Repeat the extraction twice.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-HPAA by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized 4-HPAA using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Chemical Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of the commercially available 4-hydroxyphenylethanol (tyrosol) to 4-HPAA using the Swern oxidation.[6][7][8]

2.1. Swern Oxidation Procedure

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C (dry ice/acetone bath).

  • Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.4 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Slowly add a solution of 4-hydroxyphenylethanol (1.0 eq) in anhydrous DCM to the reaction mixture. Stir for 30-60 minutes at -78°C.

  • Addition of Base: Slowly add triethylamine (5.0 eq) to the reaction mixture. The reaction is typically exothermic, so add the base dropwise to maintain the temperature below -60°C. Stir for 30 minutes at -78°C, then allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-HPAA by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Biocatalytic Synthesis of this compound

Biocatalytic_Synthesis L_Tyrosine L-Tyrosine 4_HPAA This compound L_Tyrosine->4_HPAA PLP TDC Tyrosine Decarboxylase (TDC) or 4-HPAA Synthase

Caption: Biocatalytic conversion of L-Tyrosine to this compound.

Chemical Synthesis of this compound via Swern Oxidation

Chemical_Synthesis Tyrosol 4-Hydroxyphenylethanol (Tyrosol) 4_HPAA This compound Tyrosol->4_HPAA Swern 1. (COCl)₂, DMSO, -78°C 2. Et₃N

Caption: Chemical synthesis of this compound via Swern oxidation.

Dopamine Metabolism Pathway

Dopamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Tyramine Tyramine Tyrosine->Tyramine TDC Dopamine Dopamine L_DOPA->Dopamine AADC DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) Dopamine->DOPAL MAO 4_HPAA This compound Tyramine->4_HPAA MAO 4_HPA 4-Hydroxyphenylacetic acid 4_HPAA->4_HPA ALDH DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) DOPAL->DOPAC ALDH TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase TDC Tyrosine Decarboxylase MAO Monoamine Oxidase (MAO) ALDH Aldehyde Dehydrogenase (ALDH) BIA_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine TDC/DDC 4_HPP 4-Hydroxyphenylpyruvic acid Tyrosine->4_HPP TAT Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4_HPAA This compound 4_HPP->4_HPAA 4HPPDC 4_HPAA->Norcoclaurine NCS BIAs Benzylisoquinoline Alkaloids (e.g., Morphine, Berberine) Norcoclaurine->BIAs Multi-step TAT Tyrosine Aminotransferase (TAT) 4HPPDC 4-Hydroxyphenylpyruvate Decarboxylase (4HPPDC) NCS Norcoclaurine Synthase (NCS) Multi_step Multiple Enzymatic Steps TDC_DDC TDC/DDC

References

Application Notes and Protocols: The Role of 4-Hydroxyphenylacetaldehyde in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Application Notes

4-Hydroxyphenylacetaldehyde (4-HPAA), also known as p-hydroxyphenylacetaldehyde, is a reactive aldehyde intermediate formed during the metabolism of tyramine (B21549) and the dietary phenolic compound tyrosol.[1] While direct research into the specific role of 4-HPAA in neurodegenerative diseases is an emerging area, its structural similarity to the well-established neurotoxin 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) suggests its potential significance as a research tool and a factor in neuronal health.[2][3][4]

Aldehydes are highly reactive molecules that can contribute to cellular damage through protein modification, protein aggregation, and the induction of oxidative stress—all hallmark features of neurodegenerative disorders like Parkinson's Disease (PD) and Alzheimer's Disease (AD).[2][5][6][7] The study of 4-HPAA offers a valuable model for understanding the consequences of aldehyde accumulation in the brain, particularly in contexts where the activity of detoxifying enzymes, such as aldehyde dehydrogenase (ALDH), is compromised.[2][8][9]

Key Applications:

  • Modeling Aldehyde-Induced Neurotoxicity: 4-HPAA can be used in in vitro neuronal cell cultures (e.g., SH-SY5Y, primary neurons) to investigate the general mechanisms of aldehyde-induced cytotoxicity, mitochondrial dysfunction, and apoptosis.[4][10][11]

  • Investigating Protein Aggregation: As an analogue of DOPAL, which potently triggers the aggregation of α-synuclein, 4-HPAA is a candidate for studying the chemical drivers of protein misfolding relevant to Parkinson's disease and other synucleinopathies.[5][12]

  • Studying Aldehyde Detoxification Pathways: 4-HPAA serves as a natural substrate for aldehyde dehydrogenase (ALDH).[1] It can be used in assays to screen for inhibitors or activators of ALDH, an enzyme family whose dysfunction is linked to increased risk for Parkinson's disease.[2][13]

  • Evaluating Neuroprotective Compounds: Researchers can use 4-HPAA to induce cellular stress and then test the efficacy of novel therapeutic compounds in preventing aldehyde-mediated damage.

  • Probing the Nrf2 Antioxidant Response: The downstream metabolite of 4-HPAA, 4-hydroxyphenylacetic acid (4-HPA), has been shown to activate the Nrf2 pathway, a critical cellular defense against oxidative stress.[14] Studying the complete 4-HPAA metabolic axis can provide insights into the balance between toxic insults and protective responses.

II. Signaling and Metabolic Pathways

Metabolic Fate of this compound (4-HPAA)

4-HPAA is a key node in the metabolism of tyramine, a trace amine found in the nervous system. Its balance is tightly regulated by two main enzymatic pathways. An accumulation of 4-HPAA, potentially through inhibition of ALDH, could lead to increased cellular stress. Conversely, its efficient conversion to 4-HPA may contribute to antioxidant responses.

cluster_0 Metabolism of 4-HPAA in Neurons Tyramine Tyramine MAO Monoamine Oxidase (MAO) Tyramine->MAO HPAA_aldehyde This compound (4-HPAA) ALDH Aldehyde Dehydrogenase (ALDH) HPAA_aldehyde->ALDH ALR Aldehyde Reductase (ALR) HPAA_aldehyde->ALR Tyrosol Tyrosol HPAA_acid 4-Hydroxyphenylacetic Acid (4-HPA) MAO->HPAA_aldehyde Oxidative Deamination ALDH->HPAA_acid Oxidation (Detoxification) ALR->Tyrosol Reduction cluster_protein Protein Aggregation Pathway cluster_stress Oxidative Stress Pathway HPAA 4-HPAA Accumulation (e.g., ALDH Inhibition) aSyn_mod Modified α-synuclein HPAA->aSyn_mod Covalent Modification ROS ↑ Reactive Oxygen Species (ROS) HPAA->ROS Induces aSyn_mono α-synuclein (Monomer) aSyn_mono->aSyn_mod aSyn_oligo Toxic Oligomers aSyn_mod->aSyn_oligo aSyn_agg Aggregates (Lewy Body-like) aSyn_oligo->aSyn_agg Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis cluster_workflow Neurotoxicity Assay Workflow A 1. Cell Culture Seed SH-SY5Y cells in 96-well plates B 2. Treatment Expose cells to varying concentrations of 4-HPAA A->B C 3. Incubation Incubate for 24-48 hours B->C D 4. Viability Assay Add MTT or resazurin (B115843) reagent C->D E 5. Measurement Read absorbance/ fluorescence D->E F 6. Data Analysis Calculate % viability vs. control and determine IC50 E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxyphenylacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound can be synthesized through several routes, primarily categorized as chemical synthesis and biosynthesis.

  • Chemical Synthesis:

    • Oxidation of 4-Hydroxyphenylethanol: This is a common method involving the oxidation of the primary alcohol group of 4-Hydroxyphenylethanol to an aldehyde. Reagents like those used in Swern or Dess-Martin oxidations are frequently employed.[1][2] Due to the reactive phenolic hydroxyl group, a protection-deprotection strategy is often necessary.

    • Reduction of 4-Hydroxyphenylacetic Acid Derivatives: This route involves the partial reduction of a carboxylic acid derivative, such as an acid chloride or ester, to the corresponding aldehyde.[] Careful selection of reducing agents is crucial to prevent over-reduction to the alcohol.

  • Biosynthesis:

    • From L-Tyrosine: This method utilizes enzymes, such as tyrosine decarboxylase or a novel this compound synthase found in parsley, to convert L-tyrosine directly to this compound.[4][5]

    • From Tyramine: Tyramine can be deaminated by monoamine oxidase (MAO) to form this compound.[6]

Q2: I am observing a low yield in my synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen method.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.[7]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For oxidation reactions, over-oxidation to 4-hydroxyphenylacetic acid is a common issue. In biosynthetic routes, the product can be further metabolized by other enzymes.[6]

  • Product Degradation: this compound is a relatively unstable compound. It can be susceptible to oxidation, polymerization, or other degradation pathways, especially under harsh reaction or workup conditions.

  • Purification Losses: Significant amounts of the product can be lost during the purification process, such as column chromatography or extraction.

Q3: How can I minimize the formation of impurities?

A3: Minimizing impurities requires careful control of reaction conditions and purification strategies.

  • Protecting Groups: When using chemical oxidation methods, protecting the phenolic hydroxyl group (e.g., as a silyl (B83357) ether) can prevent side reactions at this site.

  • Reaction Conditions: Running reactions at the recommended temperature (e.g., -78 °C for Swern oxidation) and under an inert atmosphere can minimize degradation and side product formation.[1]

  • Purification: Utilizing techniques like bisulfite adduct formation can be highly effective for purifying aldehydes from non-carbonyl impurities.[8] The aldehyde can then be regenerated from the adduct.

Q4: What is the best way to purify this compound?

A4: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying organic compounds.[9] However, the instability of this compound on silica gel should be considered. Using a less acidic stationary phase or deactivating the silica gel with a base (e.g., triethylamine) may be necessary.

  • Bisulfite Adduct Formation: This is a highly selective method for separating aldehydes. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off. The aldehyde is then regenerated by treating the adduct with a base.[8]

  • Distillation: If the compound is thermally stable enough, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in Oxidation of 4-Hydroxyphenylethanol
Potential Cause Troubleshooting Steps
Incomplete Oxidation - Monitor the reaction progress closely using TLC or GC. - Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. - For Swern oxidation, ensure the reaction is maintained at a low temperature (-78 °C) during reagent addition.[1]
Over-oxidation to Carboxylic Acid - Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP) or perform the Swern oxidation under carefully controlled conditions.[2] - Avoid prolonged reaction times after the starting material is consumed.
Side Reactions at Phenolic Hydroxyl - Protect the phenolic hydroxyl group as a silyl ether before oxidation. - Choose an oxidation method that is tolerant of free phenols, if possible, though this is often challenging.
Product Degradation During Workup - Perform the workup at low temperatures. - Use a buffered aqueous solution for extraction to avoid strongly acidic or basic conditions. - Minimize the time the product is in solution.
Issue 2: Impurities Detected after Synthesis
Observed Impurity Potential Source Mitigation Strategy
4-Hydroxyphenylethanol (Starting Material) Incomplete reaction.Increase reaction time, temperature (if appropriate for the method), or the amount of oxidizing agent.
4-Hydroxyphenylacetic Acid Over-oxidation of the aldehyde.Use a milder oxidizing agent or shorter reaction time. Purify via bisulfite adduct formation to separate the aldehyde from the acid.
Polymeric or Tar-like Substances Product instability, especially under acidic or basic conditions or at high temperatures.Maintain neutral pH during workup and purification. Use milder reaction conditions.
Byproducts from Oxidizing Agent e.g., Dimethyl sulfide (B99878) (from Swern), iodinane species (from Dess-Martin).These are expected byproducts. Remove dimethyl sulfide by rotary evaporation (in a fume hood). Remove iodinane byproducts by filtration or aqueous wash.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis Route Starting Material Typical Reagents/Enzymes Reported Yield (%) Advantages Disadvantages
Swern Oxidation 4-HydroxyphenylethanolDMSO, Oxalyl chloride, Triethylamine (B128534)Varies (typically moderate to high)Mild conditions, high selectivity for aldehydes.[10]Requires low temperatures, produces malodorous byproducts.[10]
Dess-Martin Oxidation 4-HydroxyphenylethanolDess-Martin PeriodinaneVaries (typically high)Mild conditions, neutral pH, simple workup.[8]Reagent can be expensive and is sensitive to moisture.
Reduction of Acid Derivative 4-Hydroxyphenylacetic acid derivativeDIBAL-H or other selective reducing agentsVariesCan be a direct route from a common starting material.[]Risk of over-reduction to the alcohol.
Biosynthesis L-TyrosineThis compound synthaseVaries"Green" synthesis, high specificity.[4]May require specialized enzymes and optimization of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation (with Silyl Protection)

Step 1: Protection of 4-Hydroxyphenylethanol

  • Dissolve 4-hydroxyphenylethanol (1 eq.) and imidazole (B134444) (2.5 eq.) in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the silyl-protected alcohol by flash column chromatography on silica gel.

Step 2: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in dry DCM at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (B87167) (DMSO) (3 eq.) in dry DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the silyl-protected 4-hydroxyphenylethanol (1 eq.) in dry DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude silyl-protected aldehyde.

Step 3: Deprotection

  • Dissolve the crude silyl-protected aldehyde in tetrahydrofuran (B95107) (THF).

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq., 1M in THF) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_biosynthesis Biosynthesis cluster_chemical Chemical Synthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase Four_HPAL This compound Tyrosine->Four_HPAL 4-HPAL Synthase Tyramine->Four_HPAL Monoamine Oxidase Four_HPAA 4-Hydroxyphenylacetic Acid Four_HPAA->Four_HPAL Reduction Four_HPE 4-Hydroxyphenylethanol Four_HPE->Four_HPAL Oxidation (Direct) Protected_HPE Protected 4-Hydroxyphenylethanol Four_HPE->Protected_HPE Protection Protected_HPAL Protected this compound Protected_HPE->Protected_HPAL Oxidation Protected_HPAL->Four_HPAL Deprotection

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Low Yield of 4-HPAL Check_Reaction Check Reaction Completion (TLC, GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction: - Time - Temperature - Stoichiometry Incomplete->Optimize_Conditions Yes Analyze_Impurities Analyze Impurities (GC-MS, NMR) Incomplete->Analyze_Impurities No End Improved Yield Optimize_Conditions->End Over_Oxidation Over-oxidation to 4-Hydroxyphenylacetic Acid Analyze_Impurities->Over_Oxidation Side_Reactions Other Side Reactions Analyze_Impurities->Side_Reactions Purification_Loss Check Purification Loss Analyze_Impurities->Purification_Loss Use_Milder_Oxidant Use Milder Oxidant or Shorter Reaction Time Over_Oxidation->Use_Milder_Oxidant Protecting_Group Consider Protecting Group Strategy Side_Reactions->Protecting_Group Use_Milder_Oxidant->End Protecting_Group->End Optimize_Purification Optimize Purification: - Bisulfite Adduct - Column Conditions Purification_Loss->Optimize_Purification Yes Purification_Loss->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low yield of 4-HPAL.

Logical_Relationships Yield Yield of 4-HPAL Purity Purity of 4-HPAL Reaction_Conditions Reaction Conditions Reaction_Conditions->Yield - Temperature - Time - Stoichiometry Reaction_Conditions->Purity - Side Reactions - Over-oxidation Purification_Method Purification Method Purification_Method->Yield - Recovery Purification_Method->Purity - Impurity Removal Starting_Material_Purity Starting Material Purity Starting_Material_Purity->Yield Starting_Material_Purity->Purity Protecting_Group_Strategy Protecting Group Strategy Protecting_Group_Strategy->Yield Protecting_Group_Strategy->Purity

Caption: Factors influencing yield and purity of 4-HPAL.

References

Stability issues of 4-Hydroxyphenylacetaldehyde in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Hydroxyphenylacetaldehyde (4-HPAA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (4-HPAA) is a naturally occurring aldehyde, a key intermediate in the biosynthesis of benzylisoquinoline alkaloids like morphine and in the metabolism of tyramine.[1][2] Its aldehyde functional group is highly reactive, making the compound susceptible to degradation in aqueous solutions, which can significantly impact experimental reproducibility and the development of pharmaceuticals.

Q2: What are the primary degradation pathways for 4-HPAA in aqueous solutions?

A2: The main degradation pathways for 4-HPAA in aqueous solutions are:

  • Oxidation: The aldehyde group is easily oxidized to form the more stable 4-hydroxyphenylacetic acid (4-HPAA), especially in the presence of mild oxidizing agents.[2][3]

  • Polymerization: Aldehydes, including 4-HPAA, can undergo self-condensation or polymerization, especially under certain pH and temperature conditions, leading to the formation of complex mixtures and a decrease in the concentration of the active compound.

  • Pictet-Spengler Reaction: In the presence of β-arylethylamines (like dopamine (B1211576) or tryptamine), 4-HPAA readily undergoes the Pictet-Spengler reaction to form tetrahydroisoquinolines or β-carbolines.[4][5][6] This is a crucial reaction in alkaloid biosynthesis but can be an unwanted side reaction in other experimental contexts.[7]

Q3: How does pH affect the stability of 4-HPAA?

Q4: Are there any specific chemicals or reagents that I should avoid using with 4-HPAA to prevent degradation?

A4: Yes. To minimize degradation, avoid the following:

  • Primary and secondary amines: These can react with 4-HPAA to form imines, which can then participate in reactions like the Pictet-Spengler cyclization.[6][7]

  • Strong oxidizing agents: Reagents like potassium permanganate (B83412) or chromic acid will rapidly oxidize the aldehyde group.[3]

  • Strong acids and bases: These can catalyze various degradation and polymerization reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent biological activity or reaction yield. Degradation of 4-HPAA in the aqueous buffer.Prepare fresh solutions of 4-HPAA immediately before use. Consider preparing a concentrated stock in an organic solvent like DMSO and diluting it into the aqueous buffer just prior to the experiment.
Appearance of a precipitate or cloudiness in the solution over time. Polymerization of 4-HPAA.Lower the storage temperature of the solution (store on ice). Adjust the pH to a more neutral range if the experimental conditions permit.
Formation of unexpected products, especially when working with biological extracts or amines. Pictet-Spengler reaction with endogenous amines.If the reaction is undesirable, consider using a protecting group for the aldehyde functionality of 4-HPAA, though this will alter its reactivity. Purify the amine components from your sample if possible.
Difficulty in quantifying 4-HPAA concentration by UV-Vis spectrophotometry. Overlapping absorbance spectra with degradation products.Use a more specific analytical method like High-Performance Liquid Chromatography (HPLC) with a stability-indicating method.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general procedure to determine the stability of 4-HPAA under specific experimental conditions (e.g., different pH and temperatures).

1. Materials:

  • This compound

  • High-purity water

  • Buffer solutions at desired pH values (e.g., pH 4.0, 7.4, 9.0)

  • Quenching solution (e.g., a solution that immediately stops the degradation, such as a strong acid for analysis or a reducing agent like sodium borohydride)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-HPAA in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) where it is more stable.

  • Sample Preparation:

    • In separate temperature-controlled vessels (e.g., a water bath set to 25°C or 37°C), add the desired aqueous buffer.

    • Initiate the experiment by adding a small aliquot of the 4-HPAA stock solution to the buffer to achieve the final desired concentration.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analysis:

    • Analyze the quenched samples using a validated stability-indicating HPLC method to determine the concentration of the remaining 4-HPAA.

  • Data Analysis:

    • Plot the concentration of 4-HPAA versus time.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½) of 4-HPAA under each condition.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., half-life values) for the degradation of this compound under various aqueous conditions. Researchers are encouraged to perform stability studies as outlined in the protocol above to determine these parameters for their specific experimental setup.

Visualizations

DegradationPathways HPAA This compound Oxidized 4-Hydroxyphenylacetic Acid HPAA->Oxidized Oxidation Polymer Polymerization Products HPAA->Polymer Self-condensation PictetSpengler Tetrahydroisoquinoline Product HPAA->PictetSpengler Pictet-Spengler Reaction Amine + Amine (e.g., Dopamine) Amine->PictetSpengler StabilityWorkflow start Start: Prepare 4-HPAA Stock Solution prep_samples Prepare Test Samples in Aqueous Buffers (pH, Temp) start->prep_samples incubate Incubate Samples prep_samples->incubate sampling Withdraw Aliquots at Time Intervals (t=0, t1, t2...) incubate->sampling quench Quench Reaction Immediately sampling->quench analyze Analyze via Stability-Indicating HPLC Method quench->analyze data_analysis Plot Concentration vs. Time Calculate Half-life (t½) analyze->data_analysis end End: Determine Stability Profile data_analysis->end

References

Technical Support Center: Analysis of 4-Hydroxyphenylacetaldehyde and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxyphenylacetaldehyde (4-HPAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of 4-HPAA and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound (4-HPAA)?

In biological systems, 4-HPAA is primarily metabolized into two main products:

  • 4-Hydroxyphenylacetic acid (4-HPAA acid): Formed through the oxidation of 4-HPAA, a reaction catalyzed by aldehyde dehydrogenase (ALDH) enzymes.

  • Tyrosol: Formed through the reduction of 4-HPAA, catalyzed by aldehyde reductase (ALR) enzymes. Tyrosol can also be converted back to 4-HPAA by alcohol dehydrogenase (ADH).

Chemically, 4-HPAA is susceptible to non-enzymatic degradation, particularly oxidation. Due to its phenolic aldehyde structure, it can oxidize to form 4-hydroxyphenylacetic acid , especially when exposed to air or other oxidizing agents.[1][2][3] Like other aldehydes with alpha-hydrogens, 4-HPAA may also be prone to self-condensation reactions (aldol condensation), which can lead to the formation of higher molecular weight impurities or polymers, though specific products of this nature for 4-HPAA are not well-documented in the literature.[2]

Q2: My 4-HPAA standard seems to be degrading upon storage. How can I minimize this?

4-HPAA is known to be unstable, particularly in the presence of air and certain materials. To minimize degradation during storage:

  • Store under an inert atmosphere: Store solid 4-HPAA and solutions under an inert gas like argon or nitrogen to prevent oxidation.

  • Use amber vials: Protect solutions from light to prevent potential photodegradation.

  • Low temperatures: Store at -20°C or below.

  • Solvent choice: Prepare solutions in deoxygenated solvents immediately before use. For prolonged storage, aprotic solvents may be preferable to protic solvents.

Q3: I am observing significant peak tailing when analyzing 4-HPAA and its phenolic degradation products by HPLC. What could be the cause and how can I fix it?

Peak tailing is a common issue when analyzing phenolic compounds by reversed-phase HPLC.[4] It is often caused by secondary interactions between the phenolic hydroxyl group and residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps for Peak Tailing:

Potential Cause Solution
Secondary Silanol Interactions Adjust Mobile Phase pH: Lowering the pH (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing their interaction with your analytes.[4]
Use an End-Capped Column: Employ a modern, high-purity silica (B1680970) column that is end-capped to minimize the number of free silanol groups.[4]
Column Overload Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
Column Contamination/Age Wash or Replace the Column: The column may be contaminated with strongly retained compounds. Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced.[4]
Inappropriate Sample Solvent Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is of similar or weaker elution strength than your initial mobile phase.

Degradation Pathways and Experimental Workflow

Biological Degradation Pathway of 4-HPAA

G Biological Degradation of this compound 4-HPAA 4-HPAA 4-HPAA_acid 4-Hydroxyphenylacetic acid 4-HPAA->4-HPAA_acid Oxidation (ALDH) Tyrosol Tyrosol 4-HPAA->Tyrosol Reduction (ALR) Tyrosol->4-HPAA Oxidation (ADH)

Caption: Metabolic pathways of this compound in biological systems.

General Experimental Workflow for Degradation Analysis

G Workflow for Analyzing 4-HPAA Degradation Sample Sample Containing 4-HPAA Extraction Sample Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis HPLC or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical workflow for the analysis of 4-HPAA and its degradation products.

Experimental Protocols

Stability-Indicating HPLC Method for 4-HPAA and 4-Hydroxyphenylacetic Acid

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific application.

Parameter Condition
Column C18 reversed-phase, end-capped (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Solvent Mobile Phase A
GC-MS Analysis of 4-HPAA and Tyrosol via Derivatization

Direct GC-MS analysis of 4-HPAA and Tyrosol can be challenging due to their polarity and thermal lability. Derivatization is recommended to improve their volatility and thermal stability.[5][6]

1. Derivatization Procedure (Silylation):

  • Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Troubleshooting Guides

HPLC System Troubleshooting
Problem Possible Causes Solutions
No Peaks No injection, detector off, incorrect mobile phaseCheck autosampler, detector settings, mobile phase composition and flow path.
Baseline Noise/Drift Air bubbles in pump/detector, contaminated mobile phase, column bleedDegas mobile phase, flush pump and detector, use high-purity solvents, wash or replace column.[7][8]
Varying Retention Times Inconsistent mobile phase composition, temperature fluctuations, column degradationPrepare fresh mobile phase, use a column oven, check for column contamination.[7][8][9]
Ghost Peaks Contaminated sample/solvent, carryover from previous injectionRun a blank gradient, clean the injector and syringe, use fresh, high-purity solvents.
GC-MS System Troubleshooting
Problem Possible Causes Solutions
Poor Peak Shape Active sites in the inlet or column, incorrect injection technique, sample overloadUse a deactivated inlet liner, check for column contamination, optimize injection volume and speed.
Low Sensitivity Leak in the system, contaminated ion source, incorrect MS tuningPerform a leak check, clean the ion source, re-tune the mass spectrometer.
Irreproducible Results Inconsistent sample preparation/derivatization, injector variability, temperature fluctuationsStandardize sample preparation, use an internal standard, ensure consistent GC oven and injector temperatures.[10][11]
Analyte Degradation Injector temperature too high, active sites in the systemLower the injector temperature, use a deactivated liner and column.

References

Technical Support Center: Optimizing Chromatographic Purification of Synthetic 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic 4-Hydroxyphenylacetaldehyde (4-HPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound (4-HPA) by silica (B1680970) gel chromatography?

A1: The primary challenges stem from the inherent reactivity of 4-HPA. The compound is susceptible to two main degradation pathways on standard silica gel:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 4-hydroxyphenylacetic acid, especially in the presence of air and on prolonged contact with the stationary phase.[1]

  • Acid-Catalyzed Degradation: Standard silica gel is slightly acidic, which can catalyze degradation or polymerization of acid-sensitive compounds like 4-HPA.[2][3] This can lead to sample loss and the formation of baseline impurities.

Q2: What is the most common impurity to look for when purifying synthetic 4-HPA?

A2: The most common process-related impurity is the over-oxidation product, 4-hydroxyphenylacetic acid .[1] Depending on the synthetic route, unreacted starting materials or byproducts from side reactions may also be present. For instance, if synthesized from L-tyrosine, residual amino acid or other enzymatic byproducts could be impurities.[4][5]

Q3: How can I prevent the degradation of 4-HPA during purification?

A3: To minimize degradation, it is crucial to use a deactivated or neutral stationary phase. Standard silica gel can be deactivated by flushing the packed column with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-3%) before loading the sample.[2] Alternatively, using a commercially available neutral silica gel or alumina (B75360) can be effective.[3]

Q4: What are suitable solvent systems for the flash chromatography of 4-HPA?

A4: A good starting point for developing a solvent system for 4-HPA is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297).[6][7] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for 4-HPA.[6] Other solvent systems to consider include dichloromethane (B109758)/methanol mixtures for more polar impurities.

Q5: How should I store purified this compound?

A5: Due to its instability, 4-HPA should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize oxidation and degradation.[8] If in solution, it should be used fresh whenever possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of 4-HPA from the column. Degradation on acidic silica gel.Use deactivated silica gel. Flush the column with a hexane (B92381)/ethyl acetate mixture containing 1-3% triethylamine before loading the sample.[2] Alternatively, use neutral alumina as the stationary phase.[3]
The purified product shows a significant amount of 4-hydroxyphenylacetic acid. Oxidation of the aldehyde during purification.Work quickly and avoid prolonged exposure to air. Use fresh, high-purity solvents. Consider adding an antioxidant to the solvent system, though compatibility must be checked.
Streaking or tailing of the 4-HPA spot on TLC and poor separation in the column. The phenolic hydroxyl group may be interacting strongly with the silica gel.Add a small amount of a polar modifier like acetic acid or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the phenolic group.
Co-elution of impurities with 4-HPA. The chosen solvent system does not provide adequate resolution.Perform a thorough solvent screen using TLC with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find a system that provides better separation.[7][9] A gradient elution may be necessary.[10]
The compound appears to be unstable in the collected fractions. Residual acid or base from the chromatography is causing degradation.If an acid or base modifier was used in the mobile phase, it is advisable to remove it during solvent evaporation under reduced pressure. For sensitive compounds, a neutral workup of the pooled fractions may be necessary.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for 4-HPA Purification (Illustrative Data)

Parameter Method A: Standard Silica Gel Method B: Deactivated Silica Gel Method C: Reverse-Phase HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm), deactivated with 2% triethylamineC18 Silica (10 µm)
Mobile Phase 30% Ethyl Acetate in Hexane25% Ethyl Acetate in HexaneGradient: 20-80% Acetonitrile in Water (with 0.1% Formic Acid)
Purity of Crude 85%85%85%
Final Purity 80% (with 15% 4-hydroxyphenylacetic acid)>98%>99%
Recovery ~60%~90%~85%
Notes Significant degradation observed.Good separation and minimal degradation.High purity but requires specialized equipment and is less scalable for large quantities.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Plate Preparation: Use standard silica gel TLC plates (e.g., Silica Gel 60 F254).

  • Sample Preparation: Dissolve a small amount of the crude synthetic 4-HPA in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the desired solvent system (e.g., varying ratios of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for the 4-HPA spot. The ideal solvent system will give an Rf value of approximately 0.2-0.3.[6]

Protocol 2: Flash Chromatography with Deactivated Silica Gel
  • Column Packing:

    • Dry-pack a glass column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Saturate the column with the initial, non-polar eluent (e.g., 10% ethyl acetate in hexane).

  • Deactivation:

    • Prepare a deactivating solvent by adding 2% triethylamine to your chosen starting mobile phase.

    • Flush the packed column with two column volumes of the deactivating solvent.

    • Follow with two column volumes of the mobile phase without triethylamine to remove excess base.

  • Sample Loading:

    • Dissolve the crude 4-HPA in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a dry-loading technique by adsorbing the crude material onto a small amount of silica gel.

    • Carefully apply the sample to the top of the column bed.

  • Elution:

    • Begin elution with the starting mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the 4-HPA.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for 4-HPA Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Synthetic 4-HPA tlc TLC Solvent Scouting crude->tlc Optimize Eluent packing Pack Column with Silica Gel tlc->packing deactivation Deactivate Silica with Triethylamine Solution packing->deactivation loading Load Crude Sample deactivation->loading elution Elute with Optimized Solvent System loading->elution fractions Collect Fractions elution->fractions monitor Monitor Fractions by TLC fractions->monitor pool Pool Pure Fractions monitor->pool Identify Pure Fractions evaporation Solvent Evaporation pool->evaporation pure_product Pure 4-HPA evaporation->pure_product

Caption: Workflow for the purification of 4-HPA.

troubleshooting_guide Troubleshooting Logic for 4-HPA Purification start Low Recovery or Purity Issue check_degradation Check for Degradation (TLC analysis of crude vs. fractions) start->check_degradation degradation_yes Degradation Observed check_degradation->degradation_yes Yes degradation_no No Significant Degradation check_degradation->degradation_no No use_deactivated Use Deactivated Silica/Alumina degradation_yes->use_deactivated check_oxidation Check for Oxidation Product (4-HPAA) degradation_yes->check_oxidation reoptimize_solvent Re-optimize Solvent System (TLC) degradation_no->reoptimize_solvent oxidation_yes Oxidation Product Present check_oxidation->oxidation_yes Yes work_faster Work Quickly, Use Inert Atmosphere oxidation_yes->work_faster

Caption: Troubleshooting decision tree for 4-HPA purification.

References

Preventing oxidation of 4-Hydroxyphenylacetaldehyde during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 4-Hydroxyphenylacetaldehyde, a reactive aldehyde prone to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

A1: this compound (4-HPA) is an organic compound that serves as an intermediate in the metabolism of dopamine (B1211576) and the biosynthesis of benzylisoquinoline alkaloids.[1][2] Its instability arises from the presence of both a reactive aldehyde group and a phenolic hydroxyl group. The aldehyde group is susceptible to oxidation to a carboxylic acid, while the phenolic ring can also undergo oxidation. The presence of a hydrogen atom on the aldehyde carbon makes it easily oxidizable.[2]

Q2: What are the primary degradation products of this compound?

A2: The primary oxidation product of this compound is 4-hydroxyphenylacetic acid (4-HPAA).[1][2] This occurs through the oxidation of the aldehyde functional group. Further oxidation or polymerization can lead to the formation of other byproducts, especially under harsh conditions.

Q3: How should I properly store this compound?

A3: To minimize degradation, this compound should be stored at -20°C under an inert atmosphere, such as argon. It is often supplied as a solution in a less volatile solvent like ethyl acetate (B1210297) to improve stability. Keep containers tightly sealed to prevent exposure to air and moisture.

Q4: What are the immediate signs of this compound degradation?

A4: A visual indication of degradation is a change in color of the compound or its solution, often turning from colorless or pale yellow to a darker yellow or brown. The formation of a precipitate can also indicate polymerization or the formation of insoluble degradation products. For quantitative assessment, techniques like HPLC can be used to detect the appearance of new peaks corresponding to degradation products like 4-hydroxyphenylacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Rapid discoloration of the reaction mixture. Oxidation of this compound.Degas all solvents and reagents thoroughly before use. Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding a compatible antioxidant to the reaction mixture.
Low yield of the desired product. Degradation of the starting material (4-HPA) before or during the reaction.Ensure proper storage of 4-HPA. Prepare solutions of 4-HPA immediately before use. Minimize reaction time and temperature where possible.
Inconsistent experimental results. Variable degradation of 4-HPA between experiments.Standardize the handling and preparation of 4-HPA solutions. Use fresh solutions for each experiment. Quench the reaction with a stabilizing agent like sodium bisulfite upon completion.
Formation of multiple unknown byproducts. Polymerization or complex degradation pathways of 4-HPA under the experimental conditions.Optimize reaction conditions (pH, temperature, solvent) to favor the desired reaction pathway. Use a stabilizing agent if the reaction chemistry allows. Analyze byproducts using techniques like LC-MS to understand degradation pathways.

Quantitative Data

Condition Parameter Expected Impact on Stability Rationale
pH Acidic (pH < 4)Moderately StableThe aldehyde group is relatively stable, but strong acid can catalyze other reactions.
Neutral (pH 7)Less StableMore susceptible to air oxidation.
Alkaline (pH > 8)UnstableThe phenolic hydroxyl group can be deprotonated, increasing its susceptibility to oxidation. Aldehyde reactions can also be base-catalyzed.
Temperature Low (≤ 4°C)More StableReduces the rate of oxidation and other degradation reactions.
Room Temperature (~25°C)Moderately Stable (short-term)Oxidation will occur over time.
Elevated (> 40°C)UnstableSignificantly accelerates the rate of degradation.
Atmosphere Inert (N₂, Ar)More StableMinimizes contact with oxygen, the primary oxidizing agent.
Air (O₂)UnstableProne to rapid oxidation.
Solvent Aprotic (e.g., Acetonitrile)Generally More StableLess likely to participate in degradation reactions.
Protic (e.g., Water, Alcohols)Less StableCan participate in hydrate (B1144303) formation, which may affect oxidation rates.

Experimental Protocols

Protocol 1: General Handling and Preparation of a this compound Solution

Objective: To prepare a solution of this compound with minimal degradation.

Materials:

  • This compound (solid or as a stock solution)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Glassware (dried in an oven)

Procedure:

  • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.

  • If starting from a solid, weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas.

  • Add the desired volume of degassed, anhydrous solvent to the solid to achieve the target concentration.

  • If starting from a stock solution, use a gas-tight syringe to transfer the required volume to the reaction vessel under an inert atmosphere.

  • Use the freshly prepared solution immediately for the best results.

Protocol 2: Quenching a Reaction Containing this compound to Prevent Oxidation

Objective: To stop a reaction and stabilize the remaining this compound by forming a bisulfite adduct.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Separatory funnel

Procedure:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite to the reaction mixture.

  • Stir the mixture vigorously for 15-30 minutes. The this compound will react with the bisulfite to form a water-soluble adduct.

  • Transfer the mixture to a separatory funnel.

  • Extract the desired product (assuming it is not an aldehyde) with an appropriate organic solvent.

  • The aqueous layer, containing the 4-HPA-bisulfite adduct, can be separated and discarded or treated with a base to regenerate the aldehyde if desired.

Visualizations

Dopamine_Metabolism Dopamine Dopamine MAO MAO Dopamine->MAO HPA This compound MAO->HPA Oxidative Deamination ALDH ALDH HPA->ALDH HPAA 4-Hydroxyphenylacetic Acid ALDH->HPAA Oxidation

Dopamine Metabolism to 4-HPAA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis prep_solution Prepare 4-HPA Solution (Inert Atmosphere) run_reaction Perform Experiment prep_solution->run_reaction quench Quench with Sodium Bisulfite run_reaction->quench analysis Analyze Products (e.g., HPLC, LC-MS) quench->analysis

References

Technical Support Center: Detection of 4-Hydroxyphenylacetaldehyde (4-HPAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting and quantifying 4-Hydroxyphenylacetaldehyde (4-HPAA).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection of this compound?

A1: The most prevalent methods for the detection and quantification of 4-HPAA are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and electrochemical biosensors. HPLC-MS/MS offers high sensitivity and selectivity, making it suitable for complex biological matrices. Electrochemical biosensors provide a rapid and potentially more cost-effective alternative, often utilized for screening purposes.

Q2: What are the primary sources of interference in 4-HPAA detection?

A2: Interferences in 4-HPAA analysis can be broadly categorized into three groups:

  • Structurally Related Compounds: Isomers such as 2-Hydroxyphenylacetaldehyde (2-HPAA) and 3-Hydroxyphenylacetaldehyde (3-HPAA), as well as other phenolic compounds with similar structures, can cause cross-reactivity or co-elution, leading to inaccurate quantification.

  • Matrix Effects: Components of the biological sample (e.g., urine, plasma, serum) other than 4-HPAA can suppress or enhance the analytical signal. This is a significant concern in LC-MS/MS analysis.[1][2]

  • Sample Stability and Preparation: 4-HPAA is a reactive aldehyde that can be unstable under certain pH and temperature conditions.[3] Degradation of the analyte or the introduction of contaminants during sample preparation can lead to erroneous results.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of 4-HPAA?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation can help remove interfering matrix components before analysis.[4][5]

  • Chromatographic Separation: Optimize your HPLC method to ensure that 4-HPAA is chromatographically separated from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of 4-HPAA is the gold standard for compensating for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.

  • Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects compared to Electrospray Ionization (ESI) for certain analytes.[1][2]

Q4: My 4-HPAA sample appears to be degrading. What storage and handling conditions are recommended?

A4: Due to its reactive aldehyde group, 4-HPAA can be prone to degradation. To ensure sample stability:

  • pH Control: 4-HPAA is generally more stable in acidic conditions.[3] Consider adjusting the pH of your samples upon collection.

  • Temperature Control: Store samples at low temperatures (e.g., -80°C) for long-term storage to minimize degradation.[6] For short-term storage and processing, keep samples on ice.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to analyte degradation. Aliquot samples into smaller volumes to avoid this.

  • Use of Stabilizers: For certain applications, the addition of antioxidants or other stabilizing agents may be necessary.

Troubleshooting Guides

HPLC and LC-MS/MS Methods
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Interaction with active sites on the column.1. Adjust the mobile phase pH to ensure 4-HPAA is in a single ionic state. 2. Dilute the sample or inject a smaller volume. 3. Use a high-purity silica (B1680970) column or add a competing agent to the mobile phase.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Check the HPLC system for leaks and ensure the pump is functioning correctly.
Signal Suppression or Enhancement (Matrix Effect) 1. Co-eluting endogenous compounds from the matrix. 2. High salt concentration in the sample.1. Improve sample clean-up using SPE or LLE. 2. Optimize the chromatographic gradient to separate 4-HPAA from the interfering peaks. 3. Use a stable isotope-labeled internal standard. 4. Dilute the sample to reduce the concentration of interfering matrix components.
No or Low Signal for 4-HPAA 1. Analyte degradation. 2. Incorrect MS/MS transition parameters. 3. Issues with the ion source.1. Review sample collection, storage, and preparation procedures to ensure stability. 2. Optimize the precursor and product ion masses and collision energy for 4-HPAA. 3. Clean and maintain the ion source according to the manufacturer's instructions.
Electrochemical Biosensors
Problem Potential Cause Troubleshooting Steps
Low Sensitivity 1. Poor immobilization of the biorecognition element (e.g., enzyme, antibody). 2. Inactive biorecognition element. 3. Suboptimal buffer conditions (pH, ionic strength).1. Optimize the immobilization protocol. 2. Use a fresh batch of the biorecognition element. 3. Determine the optimal buffer composition for the biosensor.
High Background Noise 1. Electrical interference. 2. Non-specific binding to the electrode surface.1. Ensure proper grounding of the electrochemical workstation. 2. Incorporate a blocking step (e.g., with bovine serum albumin) to reduce non-specific binding.
Poor Selectivity (Cross-reactivity) 1. The biorecognition element is not specific enough for 4-HPAA. 2. Presence of structurally similar interfering compounds (e.g., 2-HPAA, 3-HPAA).1. Screen for more specific biorecognition elements. 2. Use a sample clean-up step to remove potential cross-reactants before analysis. 3. It may be possible to tune the cross-reactivity by using a mixture of aptamers with different binding properties.[5][7]

Experimental Protocols

Protocol: Evaluation of Potential Interferences in LC-MS/MS Analysis of 4-HPAA

This protocol outlines a general procedure for assessing the impact of potential interfering substances on the quantification of 4-HPAA.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of 4-HPAA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare stock solutions of the potential interfering compounds (e.g., 2-HPAA, 3-HPAA, other structurally related phenols) at the same concentration.

  • Prepare a stock solution of the stable isotope-labeled internal standard (SIL-IS) for 4-HPAA.

2. Preparation of Spiked Samples:

  • Obtain a blank matrix (e.g., drug-free urine or serum) from at least six different sources.

  • Prepare two sets of quality control (QC) samples at low and high concentrations of 4-HPAA in the blank matrix.

  • For the interference study, prepare a third set of QC samples containing 4-HPAA at a known concentration and spike them with the potential interfering substance at a high, clinically relevant concentration.

3. Sample Preparation:

  • Perform sample extraction using your validated method (e.g., SPE or LLE). Add the SIL-IS to all samples, including calibration standards, QC samples, and interference test samples, prior to extraction.

4. LC-MS/MS Analysis:

  • Analyze the extracted samples using your validated LC-MS/MS method.

5. Data Analysis and Interpretation:

  • Calculate the concentration of 4-HPAA in the QC samples with and without the potential interferent.

  • The interference is considered significant if the mean concentration of 4-HPAA in the samples containing the interferent deviates by more than 15% from the mean concentration of the QC samples without the interferent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample_prep Sample Spiking cluster_analysis Analysis cluster_data Data Interpretation stock_4HPAA 4-HPAA Stock qc_samples QC Samples stock_4HPAA->qc_samples interference_samples Interference Samples stock_4HPAA->interference_samples stock_interferent Interferent Stock stock_interferent->interference_samples stock_IS IS Stock stock_IS->qc_samples stock_IS->interference_samples blank_matrix Blank Matrix blank_matrix->qc_samples blank_matrix->interference_samples extraction Sample Extraction qc_samples->extraction interference_samples->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification lcms->quantification comparison Compare Results quantification->comparison conclusion Assess Interference comparison->conclusion

Caption: Workflow for evaluating potential interferences in 4-HPAA analysis.

troubleshooting_logic cluster_lcms LC-MS/MS Troubleshooting cluster_biosensor Biosensor Troubleshooting start Inaccurate 4-HPAA Results check_method Review Analytical Method start->check_method lcms_issues LC-MS/MS Issues? check_method->lcms_issues LC-MS/MS biosensor_issues Biosensor Issues? check_method->biosensor_issues Biosensor lcms_issues->biosensor_issues No peak_shape Check Peak Shape lcms_issues->peak_shape Yes sensitivity Check Sensitivity biosensor_issues->sensitivity Yes retention_time Verify Retention Time peak_shape->retention_time matrix_effect Assess Matrix Effect retention_time->matrix_effect check_stability Evaluate Sample Stability matrix_effect->check_stability resolve Implement Corrective Actions check_stability->resolve selectivity Evaluate Selectivity sensitivity->selectivity background Measure Background Noise selectivity->background background->resolve

Caption: Logical workflow for troubleshooting inaccurate 4-HPAA detection results.

References

Technical Support Center: Enhancing the Resolution of 4-Hydroxyphenylacetaldehyde in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyphenylacetaldehyde. Our goal is to help you achieve baseline resolution, improve peak shape, and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: For initial method development, a reversed-phase C18 column is recommended. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape. Detection is typically performed using a UV detector at approximately 275 nm.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for phenolic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase.[1] Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the phenolic hydroxyl group, causing tailing.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5 to suppress the ionization of both the analyte and the silanol groups.[1] Using an end-capped column can also significantly reduce these interactions.[1]

  • Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that lead to tailing.[1]

    • Solution: Wash the column with a strong solvent or, if the column is old, replace it.[1]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.

Q3: I am observing poor resolution between this compound and other peaks in my sample. How can I improve the separation?

A3: Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system. Consider the following strategies:

  • Mobile Phase Optimization: Adjusting the organic solvent-to-water ratio can significantly impact selectivity. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.

  • Column Chemistry: If using a standard C18 column, consider switching to a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds.

  • Temperature: Lowering the column temperature can sometimes enhance resolution, although it may also increase backpressure.

Q4: I suspect my this compound is degrading during analysis. What are the potential degradation pathways and how can I minimize this?

A4: Aldehydes can be susceptible to oxidation and other degradation pathways, especially under certain pH and temperature conditions. This compound can be metabolized to 4-hydroxyphenylacetate (B1229458).[2][3] To minimize degradation:

  • Control pH: Use a buffered mobile phase to maintain a stable pH. For many phenolic compounds, a slightly acidic pH (around 3-5) provides good stability.[4]

  • Temperature Control: Maintain a consistent and moderate column temperature. Elevated temperatures can accelerate degradation.[5]

  • Fresh Samples and Solvents: Prepare samples and mobile phases fresh daily to avoid the accumulation of degradation products.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with the latter half (tailing) or the first half (fronting) being broader.

Possible Causes & Solutions:

CauseSolution
Peak Tailing
Secondary interactions with silanol groupsLower mobile phase pH (2.5-3.5) with an acidic modifier (e.g., 0.1% formic acid). Use an end-capped column.[1]
Column contaminationWash the column with a strong solvent or replace the column if it's old or heavily used.[1]
Extra-column dead volumeUse shorter, narrower internal diameter tubing and ensure all fittings are properly connected.
Peak Fronting
Sample overloadReduce the injection volume or dilute the sample.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Issue 2: Inadequate Resolution

Symptoms:

  • Overlapping peaks, making accurate quantification difficult.

Possible Causes & Solutions:

CauseSolution
Suboptimal mobile phase compositionAdjust the ratio of organic solvent to aqueous phase. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).
Inappropriate column chemistrySwitch to a column with a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity.
Insufficient column efficiencyUse a longer column or a column with a smaller particle size (ensure your HPLC system can handle the increased backpressure).
Gradient slope is too steepDecrease the gradient slope to allow more time for separation.

Experimental Protocols

General HPLC Method for this compound

This method provides a starting point for the analysis of this compound and can be optimized as needed.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent Ratio) check_peak_shape->optimize_mobile_phase Symmetrical Peaks troubleshoot_tailing Troubleshoot Peak Tailing (See Issue 1) check_peak_shape->troubleshoot_tailing Asymmetrical Peaks change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_mobile_phase->change_column Resolution Still Poor end Resolution Enhanced optimize_mobile_phase->end Resolution Improved adjust_temp Adjust Temperature change_column->adjust_temp Resolution Still Poor change_column->end Resolution Improved adjust_temp->end Resolution Improved troubleshoot_tailing->optimize_mobile_phase

Caption: A logical workflow for systematically troubleshooting poor resolution in HPLC analysis.

Metabolic Pathway of this compound

G tyramine (B21549) Tyramine hp_acetaldehyde This compound tyramine->hp_acetaldehyde Monoamine Oxidase hp_acetate 4-Hydroxyphenylacetate hp_acetaldehyde->hp_acetate Aldehyde Dehydrogenase

Caption: Metabolic pathway showing the conversion of tyramine to this compound and its subsequent metabolism.

References

Solving solubility problems of 4-Hydroxyphenylacetaldehyde in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in solving solubility challenges encountered with 4-Hydroxyphenylacetaldehyde in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white solid at room temperature.[1] It is described as having moderate solubility in water and is soluble in organic solvents.[2] A predicted water solubility is approximately 5.93 g/L.[3] Like other phenolic aldehydes, its solubility in aqueous solutions is influenced by pH and temperature.[4][5]

Q2: How does pH affect the solubility of this compound?

The solubility of phenolic compounds can be pH-dependent.[6] this compound has a predicted acidic pKa of 9.5, attributed to its phenolic hydroxyl group.[3] At pH values approaching the pKa, the hydroxyl group will deprotonate, forming a phenolate (B1203915) ion. This increase in charge generally leads to greater solubility in aqueous solutions. Therefore, solubility is expected to be lower in acidic to neutral buffers and significantly increase in alkaline buffers (pH > 8).

Q3: What is the recommended starting approach for dissolving this compound in a buffer?

For sparingly soluble compounds like this compound, a common and effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the desired aqueous buffer.[7]

Q4: Which organic solvents are recommended for creating a stock solution?

Commonly used water-miscible organic solvents for this purpose include:

The choice of solvent may depend on the specific requirements of your experiment, including potential toxicity to biological systems.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the buffer. Insufficient solubility at the target concentration and pH.1. Use a Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and then dilute it into your buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[7]2. Adjust pH: If your experiment allows, increase the pH of the buffer. For this compound, increasing the pH towards and above its pKa of 9.5 will increase solubility.[3]3. Increase Temperature: Gently warming the solution can increase the rate of dissolution and solubility. However, be cautious of potential compound degradation at elevated temperatures.[4]
Precipitation occurs after diluting the organic stock solution into the buffer. The compound's solubility limit in the final buffer/co-solvent mixture has been exceeded.1. Lower the Final Concentration: Your target concentration may be too high for the chosen buffer system. Try preparing a more dilute solution.2. Increase the Co-solvent Percentage: If your experimental system can tolerate it, a higher percentage of the organic co-solvent in the final solution may be necessary to maintain solubility.[7]3. Check Buffer Composition: High concentrations of certain salts can sometimes decrease the solubility of organic compounds (salting out). If possible, try a buffer with a lower ionic strength.
The solution is cloudy or hazy. Formation of fine, undissolved particles or potential degradation of the compound.1. Sonication: Use a sonicator bath to help break up small particles and facilitate dissolution.2. Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particulates. This is particularly important for cell-based assays or analytical applications.3. Assess Stability: Phenolic compounds can be susceptible to oxidation, especially at alkaline pH.[6] Prepare fresh solutions and consider degassing the buffer or adding antioxidants if stability is a concern.
Variability in experimental results. Inconsistent solubility or precipitation of the compound between experiments.1. Standardize the Protocol: Ensure the dissolution protocol is followed precisely every time, including the order of addition, mixing time, and temperature.2. Verify Stock Solution: Check your concentrated stock solution for any signs of precipitation before each use.3. Equilibrate Solutions: Allow all solutions to reach the experimental temperature before mixing to avoid temperature-induced precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance White solid[1]
Predicted Water Solubility 5.93 g/L[3]
Predicted pKa (Acidic) 9.5[3]

Table 2: Qualitative Solubility of a Structurally Similar Compound (4-Hydroxybenzaldehyde) in Various Solvents

Note: This data is for a structurally similar compound and should be used as a general guide for solvent selection.

SolventSolubilitySource
WaterSparingly soluble / Slightly soluble[4][8]
EthanolSoluble / Freely soluble[4][9]
MethanolSoluble[4]
EtherSoluble[4]
AcetoneEasily soluble[8]
BenzeneSlightly soluble[8]

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of this compound using a Co-solvent

This protocol describes the standard method for preparing a solution of this compound in an aqueous buffer by first creating a concentrated stock in an organic solvent.

Materials:

  • This compound powder

  • Water-miscible organic solvent (e.g., DMSO, DMF, or Ethanol)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Prepare a Concentrated Stock Solution: a. Weigh out the required amount of this compound powder in a suitable vial. b. Add the appropriate volume of the chosen organic solvent to achieve a high concentration stock solution (e.g., 10-100 mM). c. Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particles.

  • Dilute the Stock Solution into the Aqueous Buffer: a. Pipette the desired volume of the aqueous buffer into a sterile tube. b. While vortexing the buffer, add the required volume of the concentrated stock solution dropwise to achieve the final desired concentration. c. Continue to vortex for a few minutes to ensure thorough mixing.

  • Final Preparation: a. Observe the final solution for any signs of precipitation or cloudiness. b. If necessary, filter the solution through a sterile syringe filter to remove any micro-precipitates. c. The buffered solution is now ready for use. For optimal results, use the solution fresh.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_final Final Steps weigh Weigh 4-Hydroxyphenyl- acetaldehyde Powder add_solvent Add Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve dilute Dilute Stock into Buffer (while vortexing) dissolve->dilute buffer Prepare Aqueous Buffer buffer->dilute inspect Inspect for Precipitation dilute->inspect filter Filter (0.22 µm) if needed inspect->filter ready Solution Ready for Use inspect->ready If clear filter->ready

Caption: Workflow for preparing buffered solutions of this compound.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Solubility Problem (Precipitation / Cloudiness) check_concentration Is the final concentration too high? start->check_concentration check_ph Is the buffer pH optimal for solubility? check_concentration->check_ph No solution_lower_conc Action: Lower the final concentration check_concentration->solution_lower_conc Yes check_cosolvent Is the co-solvent percentage sufficient? check_ph->check_cosolvent Yes solution_increase_ph Action: Increase buffer pH (if experiment allows) check_ph->solution_increase_ph No check_temp Was the solution prepared at a suitable temperature? check_cosolvent->check_temp Yes solution_increase_cosolvent Action: Increase co-solvent percentage check_cosolvent->solution_increase_cosolvent No solution_warm Action: Gently warm the solution check_temp->solution_warm No end_node Problem Solved check_temp->end_node Yes solution_lower_conc->end_node solution_increase_ph->end_node solution_increase_cosolvent->end_node solution_warm->end_node

Caption: Decision tree for troubleshooting solubility problems.

References

Navigating the Synthesis of 4-Hydroxyphenylacetaldehyde: A Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Brought to you by the Gemini Technical Support Center, this guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to navigate the complexities of 4-Hydroxyphenylacetaldehyde (4-HPAA) synthesis. Our aim is to empower you with the knowledge to minimize side reactions and optimize your experimental outcomes.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and natural products. However, its inherent instability and propensity for side reactions can pose significant challenges. This technical support center offers detailed experimental protocols, data-driven insights, and visual guides to address common issues encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-HPAA, providing actionable solutions in a question-and-answer format.

Question 1: I am observing a significant amount of 4-hydroxyphenylacetic acid in my reaction mixture. What is causing this over-oxidation and how can I prevent it?

Answer: The oxidation of the desired aldehyde (4-HPAA) to the corresponding carboxylic acid (4-hydroxyphenylacetic acid) is a common side reaction, particularly with strong oxidizing agents or prolonged reaction times.

Potential Causes and Solutions:

  • Choice of Oxidizing Agent: Strong oxidants like potassium permanganate (B83412) or Jones reagent are prone to over-oxidation. It is recommended to use milder and more selective reagents.

  • Reaction Conditions: Elevated temperatures and extended reaction times can promote the formation of the carboxylic acid.

  • Work-up Procedure: The presence of residual oxidant during work-up can lead to further oxidation.

Recommended Actions:

  • Employ Mild Oxidizing Agents: Utilize selective oxidation methods such as the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation. These methods are known for their high selectivity for converting primary alcohols to aldehydes with minimal over-oxidation.

  • Optimize Reaction Parameters: Carefully control the reaction temperature, typically at low temperatures (-78 °C for Swern oxidation) and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to quench the reaction upon completion.

  • Effective Quenching: Ensure the complete neutralization or removal of the oxidizing agent during the work-up. For Swern oxidation, this involves the addition of a trialkylamine base. For DMP oxidation, quenching with a sodium thiosulfate (B1220275) solution is effective.

Question 2: My final product yield is low, and I have a significant amount of unreacted 4-hydroxyphenylethanol. How can I improve the conversion?

Answer: Incomplete conversion of the starting material, 4-hydroxyphenylethanol, is a common issue that can be addressed by carefully examining the reaction setup and conditions.

Potential Causes and Solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial for complete conversion.

  • Reaction Temperature: Some oxidation reactions require specific temperature ranges to proceed efficiently.

  • Purity of Reagents and Solvents: Impurities, especially water, can deactivate the oxidizing agent.

Recommended Actions:

  • Adjust Stoichiometry: Ensure that a sufficient molar excess of the oxidizing agent is used. For Swern and DMP oxidations, 1.1 to 1.5 equivalents of the oxidant are typically recommended.

  • Temperature Control: Adhere to the recommended temperature profile for the chosen oxidation method. For Swern oxidation, maintaining a very low temperature is critical for the stability of the reactive intermediate.

  • Use Anhydrous Conditions: For moisture-sensitive reactions like the Swern oxidation, ensure all glassware is thoroughly dried and use anhydrous solvents.

Question 3: During my reaction or work-up, I observe the formation of a brown or polymeric substance. What is this, and how can I avoid it?

Answer: The formation of colored, insoluble materials often indicates polymerization or degradation of the highly reactive 4-HPAA.

Potential Causes and Solutions:

  • Instability of 4-HPAA: The aldehyde is prone to self-condensation (aldol condensation) and polymerization, especially in the presence of acid or base, or upon exposure to heat and light.

  • Residual Acid or Base: Incomplete neutralization during work-up can catalyze degradation.

Recommended Actions:

  • Maintain Neutral pH: During work-up and purification, strive to maintain a neutral pH to minimize acid- or base-catalyzed degradation.

  • Low Temperature Operations: Perform the reaction, work-up, and purification at low temperatures whenever possible.

  • Prompt Purification: Purify the crude 4-HPAA as quickly as possible after synthesis to prevent prolonged exposure to conditions that promote degradation.

  • Inert Atmosphere: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Frequently Asked Questions (FAQs)

What are the most common side reactions in the synthesis of this compound?

The primary side reactions include:

  • Over-oxidation: Further oxidation of 4-HPAA to 4-hydroxyphenylacetic acid.

  • Reduction: Reduction of 4-HPAA to tyrosol (4-hydroxyphenylethanol), which can occur if a reducing agent is present or formed in situ.

  • Dakin Reaction: Under basic conditions with hydrogen peroxide, 4-HPAA can undergo the Dakin reaction to form hydroquinone (B1673460) and a formate (B1220265) salt.[1][2]

  • Polymerization/Aldol Condensation: Self-condensation of the aldehyde, leading to oligomeric or polymeric byproducts.

  • Hemiacetal/Acetal Formation: In the presence of alcohols (e.g., from the starting material or as a solvent), 4-HPAA can form hemiacetals or acetals.[3][4]

Which chemical synthesis method offers the best selectivity for 4-HPAA?

Mild oxidation methods are generally preferred for their high selectivity in converting 4-hydroxyphenylethanol to 4-HPAA while minimizing over-oxidation. These include:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.[5][6]

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that is highly selective for oxidizing primary alcohols to aldehydes under mild conditions.[7][8][9]

  • TEMPO-catalyzed Oxidation: Uses a stable nitroxyl (B88944) radical catalyst in conjunction with a co-oxidant like sodium hypochlorite.

How can I purify this compound, given its instability?

Purification of 4-HPAA requires careful handling to prevent degradation. Flash column chromatography on silica (B1680970) gel is a common method.[10][11][12]

  • Recommended Solvent System: A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is typically effective.

  • Deactivated Silica: To minimize acid-catalyzed degradation on silica gel, the silica can be pre-treated with a base like triethylamine (B128534).

  • Low Temperature: Running the column at a lower temperature can help to improve stability.

  • Prompt Evaporation: After chromatography, the solvent should be removed under reduced pressure at a low temperature. The purified product should be stored under an inert atmosphere at low temperatures.

Data Presentation

The following table summarizes typical yields and side product profiles for different methods of 4-HPAA synthesis. Please note that these values are illustrative and can vary based on specific reaction conditions.

Synthesis MethodStarting MaterialTypical Yield of 4-HPAA (%)Major Side ProductsKey Considerations
Swern Oxidation 4-Hydroxyphenylethanol85-95%4-Hydroxyphenylacetic acid (<5%), Tyrosol (<2%)Requires cryogenic temperatures (-78 °C) and anhydrous conditions.[5][6]
Dess-Martin Oxidation 4-Hydroxyphenylethanol90-98%4-Hydroxyphenylacetic acid (<3%)Mild conditions, but the reagent is expensive and can be explosive.[7][8][9]
TEMPO-catalyzed Oxidation 4-Hydroxyphenylethanol80-90%4-Hydroxyphenylacetic acid (5-10%)Cost-effective and environmentally friendly, but may require careful pH control.
Enzymatic (Tyramine Oxidase) Tyramine>95%MinimalHighly selective and environmentally benign, but may require specific enzyme and cofactor availability.[13][14]

Experimental Protocols

1. Swern Oxidation of 4-Hydroxyphenylethanol

  • Materials: 4-Hydroxyphenylethanol, Oxalyl chloride (or Trifluoroacetic anhydride), Dimethyl sulfoxide (DMSO), Triethylamine, Anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM, maintaining the temperature below -60 °C.

    • After stirring for 15 minutes, add a solution of 4-hydroxyphenylethanol (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

    • Stir the mixture for 30-60 minutes at -78 °C.

    • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

2. Dess-Martin Periodinane (DMP) Oxidation of 4-Hydroxyphenylethanol

  • Materials: 4-Hydroxyphenylethanol, Dess-Martin Periodinane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-hydroxyphenylethanol (1.0 eq.) in DCM in a round-bottom flask.

    • Add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

Synthesis_Workflow start Start: 4-Hydroxyphenylethanol oxidation Oxidation (Swern, DMP, or TEMPO) start->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Flash Chromatography workup->purification product Product: this compound purification->product

Caption: General workflow for the chemical synthesis of this compound.

Side_Reactions main_reactant 4-Hydroxyphenylethanol main_product This compound main_reactant->main_product Oxidation over_oxidized 4-Hydroxyphenylacetic Acid main_product->over_oxidized Over-oxidation reduced Tyrosol main_product->reduced Reduction dakin Hydroquinone main_product->dakin Dakin Reaction polymer Polymer/Aldol Products main_product->polymer Polymerization

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Impure Product? over_oxidation High 4-HPAA content? start->over_oxidation Yes unreacted_sm High starting material content? start->unreacted_sm No over_oxidation->unreacted_sm No solution1 Use milder oxidant Reduce reaction time/temp over_oxidation->solution1 Yes polymerization Polymeric byproduct observed? unreacted_sm->polymerization No solution2 Increase oxidant equivalents Ensure anhydrous conditions unreacted_sm->solution2 Yes solution3 Maintain neutral pH Purify quickly at low temp polymerization->solution3 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Validating 4-Hydroxyphenylacetaldehyde as a Biomarker for Tyramine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxyphenylacetaldehyde (4-HPAL) and its downstream metabolites, 4-hydroxyphenylacetic acid (4-HPAA) and tyrosol, as potential biomarkers for tyramine (B21549) metabolism. We will delve into the metabolic pathways, present available quantitative data, and discuss the analytical methodologies pertinent to their validation.

Introduction to Tyramine Metabolism

Tyramine, a biogenic amine found in various foods, is primarily metabolized in the body by monoamine oxidase (MAO) enzymes. The initial product of this oxidative deamination is this compound (4-HPAL). This intermediate is then rapidly converted into two main downstream metabolites: 4-hydroxyphenylacetic acid (4-HPAA) through oxidation by aldehyde dehydrogenase (ALDH), and tyrosol through reduction by aldehyde reductase (ALR) or alcohol dehydrogenase (ADH).[1] Understanding the dynamics of these metabolites is crucial for assessing tyramine metabolism and its potential implications in various physiological and pathological states.

The Challenge of this compound (4-HPAL) as a Biomarker

While 4-HPAL is a direct product of tyramine's initial metabolism, its utility as a reliable biomarker is significantly hampered by its inherent chemical instability. Aldehydes are reactive molecules prone to oxidation, reduction, and polymerization, making their accurate quantification in biological matrices a considerable challenge. This instability is a primary reason for the scarcity of studies validating 4-HPAL as a biomarker for tyramine metabolism.

Alternative Biomarkers: A Comparative Analysis

Given the challenges associated with 4-HPAL, its more stable downstream metabolites, 4-HPAA and tyrosol, present as more viable and robust biomarker candidates.

4-Hydroxyphenylacetic Acid (4-HPAA): The Major Metabolite

Quantitative evidence strongly supports 4-HPAA as the principal metabolite of tyramine. A study in healthy volunteers demonstrated that following an oral dose of tyramine, an average of 76.8% was recovered in the urine as 4-HPAA, highlighting that oxidative deamination to 4-HPAA is the most significant metabolic pathway.[2] This high conversion rate suggests that urinary 4-HPAA levels can serve as a reliable indicator of tyramine metabolism.

Tyrosol: An Alternative Route

Tyrosol is formed through the reduction of 4-HPAL and represents an alternative metabolic route. While it is a stable metabolite, its quantitative contribution to the overall metabolism of tyramine appears to be less significant than that of 4-HPAA.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on tyramine metabolism, emphasizing the prominence of 4-HPAA.

BiomarkerMatrixKey Quantitative FindingReference
4-Hydroxyphenylacetic acid (4-HPAA) UrineOn average, 76.8% of an oral 400 mg tyramine dose was recovered as 4-HPAA within 6 hours.[2]
4-HPAA PlasmaFollowing tyramine administration, mean plasma concentrations of 4-HPAA were significantly higher than those of tyramine at all time points.[3]
Tyramine UrineOnly a very small fraction of the administered tyramine dose is excreted unchanged.[2]

Experimental Protocols

Quantification of 4-Hydroxyphenylacetic Acid (4-HPAA) by LC-MS/MS

This protocol is based on a validated method for the analysis of tyramine and its major metabolite in human plasma and urine.[2]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 4-HPAA).

  • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for analysis.

2. Sample Preparation (Urine):

  • Dilute urine samples with water.

  • Add the internal standard.

  • Directly inject the diluted sample for analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a modifying agent (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is used for detection.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for 4-HPAA and the internal standard. For 4-HPAA, a transition of m/z 151.0 → 107.2 has been used.[2]

4. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines.

Visualizing the Metabolic Pathway and Workflow

To further clarify the relationships between these metabolites and the analytical process, the following diagrams are provided.

Tyramine_Metabolism Tyramine Tyramine 4-HPAL This compound Tyramine->4-HPAL MAO 4-HPAA 4-Hydroxyphenylacetic Acid 4-HPAL->4-HPAA ALDH Tyrosol Tyrosol 4-HPAL->Tyrosol ALR/ADH

Tyramine Metabolic Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (Plasma) / Dilution (Urine) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography Separation Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Workflow for 4-HPAA

Conclusion

While this compound is a direct intermediate in tyramine metabolism, its inherent instability makes it a challenging and likely unreliable biomarker for routine clinical and research applications. In contrast, 4-hydroxyphenylacetic acid (4-HPAA) emerges as a superior biomarker due to its status as the major, stable, and readily quantifiable end-product of tyramine metabolism, particularly in urine. Tyrosol represents a secondary, less abundant metabolite. For researchers and drug development professionals seeking to assess tyramine metabolism, the quantification of 4-HPAA in urine or plasma using validated LC-MS/MS methods offers a robust and reliable approach. Future research could explore advanced derivatization techniques to stabilize and accurately measure 4-HPAL, but for current applications, 4-HPAA is the recommended biomarker.

References

Cross-reactivity of 4-Hydroxyphenylacetaldehyde in Aldehyde Dehydrogenase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Hydroxyphenylacetaldehyde (4-HPAA) in aldehyde dehydrogenase (ALDH) assays. Due to the limited availability of direct kinetic data for 4-HPAA, this document leverages data from its structural analog, phenylacetaldehyde, to provide a quantitative comparison against other common ALDH substrates. This guide also includes detailed experimental protocols and visual diagrams of relevant pathways and workflows to support researchers in their study of ALDH activity.

Introduction to this compound and Aldehyde Dehydrogenase

This compound (4-HPAA) is a key intermediate in the metabolism of tyramine (B21549), a biogenic amine.[1][2] In humans, tyramine is converted to 4-HPAA by monoamine oxidase (MAO), and subsequently, 4-HPAA is oxidized to 4-hydroxyphenylacetic acid by aldehyde dehydrogenase (ALDH) enzymes.[1] The ALDH superfamily comprises 19 isozymes in humans, with varying substrate specificities and cellular localizations, playing crucial roles in the detoxification of both endogenous and exogenous aldehydes. Given the structural similarity of 4-HPAA to other biogenic aldehydes, understanding its interaction with various ALDH isozymes is critical for researchers studying metabolic pathways and designing ALDH-targeted therapeutics.

Comparative Analysis of Substrate Specificity

The following table summarizes the kinetic parameters of various aldehydes, including phenylacetaldehyde, with major human ALDH isozymes. This comparison allows for an estimation of the potential cross-reactivity of 4-HPAA in ALDH assays. Aromatic aldehydes, in general, are recognized as substrates for ALDH1 and ALDH2.[4]

SubstrateALDH IsozymeKm (µM)Vmax (U/mg)Catalytic Efficiency (Vmax/Km)
Phenylacetaldehyde Human Liver ALDH10.25 - 4.80.34 - 2.40.070 - 3.9
Human Liver ALDH2<0.15 - 0.740.039 - 0.510.15 - 1.0
Acetaldehyde (B116499) Human Liver ALDH1~7--
Human Liver ALDH2~32--
Benzaldehyde (B42025) Human Liver ALDH1---
Human Liver ALDH2---
4-Hydroxy-2-nonenal (4-HNE) ALDH1B118.5 ± 4.110.3 ± 0.4 nmol/min/mg-
ALDH3A145 ± 18--

Data for phenylacetaldehyde, acetaldehyde, and benzaldehyde are for purified human liver ALDH1 and ALDH2.[4] Data for 4-HNE with ALDH1B1 and ALDH3A1 are from separate studies.[5][6] Note that Vmax units may vary between studies.

Based on the data for phenylacetaldehyde, it is anticipated that 4-HPAA would also be a substrate for both ALDH1 and ALDH2, likely with Michaelis-Menten constants (Km) in the low micromolar range. The presence of a hydroxyl group in 4-HPAA may influence its binding affinity and catalytic rate compared to phenylacetaldehyde.

Experimental Protocols

General Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric)

This protocol is a general method for measuring ALDH activity and can be adapted for use with aromatic aldehydes like 4-HPAA.

Materials:

  • ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0-9.0)

  • NAD+ (or NADP+ for ALDH3A1)

  • Aldehyde substrate (e.g., 4-HPAA, phenylacetaldehyde) dissolved in a suitable solvent (e.g., acetonitrile, DMSO)

  • Purified ALDH enzyme or cell/tissue lysate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing ALDH assay buffer and NAD+.

  • Sample Addition: Add the purified enzyme or cell/tissue lysate to the wells.

  • Substrate Addition: To initiate the reaction, add the aldehyde substrate to the wells. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The change in absorbance corresponds to the reduction of NAD+ to NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. Enzyme activity is typically expressed in units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

For determining kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of the aldehyde substrate while keeping the NAD+ concentration constant and saturating.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Tyramine

The following diagram illustrates the metabolic pathway of tyramine, highlighting the role of ALDH in the conversion of 4-HPAA.

Tyramine_Metabolism Tyramine Tyramine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyramine->HPAA Monoamine Oxidase (MAO) HPAC 4-Hydroxyphenyl- acetic Acid HPAA->HPAC Aldehyde Dehydrogenase (ALDH)

Metabolic conversion of tyramine to 4-hydroxyphenylacetic acid.
Experimental Workflow for ALDH Assay

This diagram outlines the typical workflow for conducting an ALDH activity assay.

ALDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NAD+, and Substrate Stock Reaction_Setup Set up Reaction in 96-well Plate Reagents->Reaction_Setup Sample Prepare Enzyme Sample (Purified or Lysate) Sample->Reaction_Setup Initiate Initiate Reaction with Substrate Addition Reaction_Setup->Initiate Measure Kinetic Measurement (Absorbance at 340 nm) Initiate->Measure Velocity Calculate Initial Reaction Velocity Measure->Velocity Kinetics Determine Km and Vmax (if applicable) Velocity->Kinetics

References

A Comparative Guide to Isotopic Labeling of 4-Hydroxyphenylacetaldehyde for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for 4-Hydroxyphenylacetaldehyde (4-HPAA) in metabolic tracing studies. We will explore various isotopic labeling approaches and compare them with alternative non-isotopic methods, offering insights into their respective advantages and limitations. This document also includes detailed experimental protocols and visual representations of key concepts to aid in the design and execution of metabolic studies involving 4-HPAA.

Introduction to this compound and Metabolic Tracing

This compound (4-HPAA) is a key intermediate in the metabolism of tyramine (B21549), a biogenic amine found in many foods and produced endogenously.[1] The metabolic fate of 4-HPAA is of significant interest as it is involved in pathways leading to the production of important neurotransmitters and other bioactive molecules.[1] Metabolic tracing, a technique used to follow the journey of a molecule through a biological system, is crucial for understanding these pathways.[2][3] Isotopic labeling, which involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, is a powerful tool for metabolic tracing.[2][3]

Isotopic Labeling Strategies for this compound

The choice of isotope and its position within the 4-HPAA molecule are critical for a successful metabolic tracing experiment. The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N).[2]

Comparison of Isotopic Labeling Strategies

Labeling StrategyIsotopeLabeled Position(s)AdvantagesDisadvantagesAnalytical Method
Uniform ¹³C Labeling ¹³CAll carbon atomsProvides comprehensive tracking of the carbon skeleton.[4]Can be expensive to synthesize.Mass Spectrometry (MS)
Site-Specific ¹³C Labeling ¹³CSpecific carbon atoms (e.g., aldehyde carbon, aromatic ring)More cost-effective than uniform labeling; allows for targeted investigation of specific reactions.[5]May not provide a complete picture of the molecule's metabolic fate.Mass Spectrometry (MS)
Deuterium Labeling ²H (D)Aldehyde proton, aromatic ring protonsRelatively inexpensive; can be used to study kinetic isotope effects.[6][7]C-D bonds are stronger than C-H bonds, which can alter reaction rates (kinetic isotope effect).[8]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
¹⁵N Labeling of Precursor ¹⁵NNitrogen atom of precursor (e.g., L-Tyrosine)Useful for tracing the nitrogen source in biosynthetic pathways.4-HPAA itself does not contain nitrogen, so this method tracks the precursor's fate.Mass Spectrometry (MS)

Alternative Methods for Metabolic Tracing of 4-HPAA

While isotopic labeling is a powerful technique, other methods can also be employed to trace the metabolism of 4-HPAA, each with its own set of strengths and weaknesses.

Comparison of Isotopic Labeling with Alternative Methods

MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling Incorporation of stable isotopes (e.g., ¹³C, ²H) into 4-HPAA.High specificity and sensitivity; provides detailed information on metabolic pathways.[9][10]Can be costly; potential for kinetic isotope effects with deuterium.[8]
Fluorescent Labeling Attachment of a fluorescent probe to the aldehyde group of 4-HPAA.[1][11]Enables real-time imaging in living cells; high sensitivity.[12][13][14]The bulky fluorescent tag may alter the metabolism of 4-HPAA.
Bioorthogonal Labeling Introduction of a bioorthogonal handle (e.g., azide, alkyne) into 4-HPAA, followed by reaction with a reporter molecule via click chemistry.[6][7][9][15]High specificity; allows for a wide range of reporter molecules to be used.[16]Requires the synthesis of a modified 4-HPAA, which may not be metabolized identically to the native compound.
Chemical Probes/Sensors Probes that exhibit a change in a measurable property (e.g., fluorescence, magnetic resonance signal) upon reaction with aldehydes.[2][4][10]Can provide real-time information on aldehyde concentrations.May lack specificity for 4-HPAA over other cellular aldehydes.

Experimental Protocols

Protocol 1: Metabolic Tracing of ¹³C-Labeled 4-HPAA in Cell Culture
  • Synthesis of Labeled 4-HPAA: Synthesize or procure uniformly ¹³C-labeled 4-HPAA.

  • Cell Culture: Culture the cells of interest (e.g., hepatocytes, neurons) to a suitable confluency.

  • Incubation: Replace the normal culture medium with a medium containing a known concentration of ¹³C-labeled 4-HPAA.

  • Time Course: Collect cell lysates and culture medium at various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction: Extract metabolites from the collected samples using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the ¹³C-labeled metabolites derived from 4-HPAA.

  • Data Analysis: Analyze the mass isotopomer distribution to determine the metabolic fate of the ¹³C atoms.

Protocol 2: Fluorescent Labeling of 4-HPAA in Live Cells
  • Probe Selection: Choose a cell-permeable fluorescent probe that reacts specifically with aldehydes (e.g., a fluorescent hydrazine).

  • Cell Culture: Grow cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Loading: Incubate the cells with the fluorescent probe in a serum-free medium for a specified time.

  • 4-HPAA Treatment: Add 4-HPAA to the medium and monitor the change in fluorescence over time using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity in different cellular compartments to determine the localization of 4-HPAA and its metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

metabolic_pathway Tyramine Tyramine MAO MAO Tyramine->MAO HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) MAO->HPAA ALDH ALDH HPAA->ALDH AR AR HPAA->AR HPA 4-Hydroxyphenylacetic Acid (HPA) ALDH->HPA HP_Eth 4-Hydroxyphenethyl Alcohol AR->HP_Eth

Caption: Metabolic pathway of tyramine to 4-HPAA and its subsequent metabolism.

isotopic_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis synthesis Synthesize/Procure Labeled 4-HPAA cell_culture Cell Culture synthesis->cell_culture incubation Incubate with Labeled 4-HPAA cell_culture->incubation collection Collect Samples (Time Course) incubation->collection extraction Metabolite Extraction collection->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Analyze Mass Isotopomer Distribution lcms->data_analysis interpretation Interpret Metabolic Pathways data_analysis->interpretation

Caption: Experimental workflow for metabolic tracing with isotopically labeled 4-HPAA.

labeling_comparison cluster_isotopic Isotopic Labeling cluster_fluorescent Fluorescent Labeling cluster_bioorthogonal Bioorthogonal Labeling Isotopic_HPAA ¹³C or ²H 4-HPAA Isotopic_Metabolite ¹³C or ²H Metabolite Isotopic_HPAA->Isotopic_Metabolite Metabolism Fluorescent_HPAA 4-HPAA + Fluorescent Probe Fluorescent_Complex Fluorescent Complex Fluorescent_HPAA->Fluorescent_Complex Reaction Bioorthogonal_HPAA Modified 4-HPAA (with handle) Bioorthogonal_Metabolite Metabolite (with handle) Bioorthogonal_HPAA->Bioorthogonal_Metabolite Metabolism Labeled_Metabolite Labeled Metabolite Bioorthogonal_Metabolite->Labeled_Metabolite Click Chemistry Reporter Reporter (e.g., Fluorophore) Reporter->Labeled_Metabolite

Caption: Comparison of isotopic, fluorescent, and bioorthogonal labeling principles.

References

Comparative Analysis of 4-Hydroxyphenylacetaldehyde Across Different Tissues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

A direct quantitative comparison of 4-Hydroxyphenylacetaldehyde levels in different tissues is not currently available in published research. To facilitate future studies, the following table provides a template for presenting such data once it is generated through the experimental protocols outlined below.

TissueMean Concentration (ng/g of tissue) ± SDMethod of QuantificationReference
LiverData not availableLC-MS/MS or GC-MSFuture Studies
KidneyData not availableLC-MS/MS or GC-MSFuture Studies
BrainData not availableLC-MS/MS or GC-MSFuture Studies
PlasmaData not availableLC-MS/MS or GC-MSFuture Studies

Metabolic Context of this compound

This compound is a reactive aldehyde and an intermediate metabolite in the degradation of tyramine (B21549). Understanding its position in this pathway is crucial for interpreting its physiological and pathological significance.

Tyramine Tyramine MAO Monoamine Oxidase (MAO) Tyramine->MAO HPAA This compound MAO->HPAA ALDH Aldehyde Dehydrogenase (ALDH) HPAA->ALDH HPAC 4-Hydroxyphenylacetic acid ALDH->HPAC

Metabolic pathway of tyramine to 4-hydroxyphenylacetic acid.

Experimental Protocols

The quantification of the reactive and unstable this compound in biological matrices presents analytical challenges. The following protocols describe two validated methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are suitable for this purpose.

Protocol 1: Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is adapted from a validated procedure for the quantification of the structurally similar compound 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) in rat brain tissue.

1. Tissue Homogenization:

  • Excise tissues (e.g., liver, kidney, brain) and immediately freeze in liquid nitrogen to prevent degradation of 4-HPAA.

  • Weigh the frozen tissue and homogenize in 4 volumes of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., a deuterated analog of 4-HPAA).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

    • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.

    • Optimize the MS parameters (e.g., capillary voltage, source temperature, desolvation gas flow) for 4-HPAA and the internal standard.

    • Perform detection using Multiple Reaction Monitoring (MRM) by selecting specific precursor-to-product ion transitions for 4-HPAA and the internal standard to ensure selectivity and sensitivity.

3. Quantification:

  • Construct a calibration curve by spiking known concentrations of 4-HPAA standards and a fixed concentration of the internal standard into a blank tissue homogenate.

  • Calculate the concentration of 4-HPAA in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is based on a method for quantifying another reactive aldehyde, 4-hydroxypentanal, and involves a two-step derivatization to improve volatility and stability.

1. Sample Preparation and Extraction:

  • Homogenize tissues as described in Protocol 1.

  • To 100 µL of the supernatant, add an internal standard (e.g., a deuterated or structurally similar aldehyde).

  • Perform a liquid-liquid extraction with 500 µL of a hexane:ethyl acetate (B1210297) (1:1, v/v) mixture.

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean glass vial and dry it under a gentle stream of nitrogen.

2. Derivatization:

  • Step 1: Oximation: Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. Incubate at 60°C for 30 minutes to convert the aldehyde group to an oxime.

  • Step 2: Silylation: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to silylate the hydroxyl group.

3. GC-MS Analysis:

  • Gas Chromatography:

    • Use a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • Employ a temperature program such as: initial temperature of 80°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized 4-HPAA and the internal standard for quantification.

4. Quantification:

  • Prepare calibration standards and process them through the same extraction and derivatization procedure.

  • Quantify the 4-HPAA in samples by comparing the peak area ratio of the derivatized analyte to the derivatized internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in tissue samples.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Tissue Tissue Sample (e.g., Liver, Kidney, Brain) Homogenization Homogenization in Acid with Internal Standard Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS GC_MS_path Derivatization & GC-MS Analysis Supernatant->GC_MS_path Quantification Quantification using Calibration Curve LC_MS->Quantification GC_MS_path->Quantification Comparison Comparative Analysis of Tissue Levels Quantification->Comparison

Experimental workflow for 4-HPAA quantification.

A Comparative Analysis of the Biological Activities of 4-Hydroxyphenylacetaldehyde and Its Metabolites, Tyrosol and 4-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and cytotoxic properties of 4-hydroxyphenylacetaldehyde and its primary metabolites, 4-hydroxyphenylethanol (tyrosol) and 4-hydroxyphenylacetic acid.

Introduction

This compound is a reactive aldehyde that serves as a key intermediate in the metabolism of tyramine (B21549) and dopamine.[1] In biological systems, it is rapidly converted to its primary metabolites: the alcohol 4-hydroxyphenylethanol (tyrosol) through reduction, and the carboxylic acid 4-hydroxyphenylacetic acid via oxidation.[2] While tyrosol and 4-hydroxyphenylacetic acid are recognized for their various biological activities, the bioactivity of the parent aldehyde is less characterized, primarily due to its transient nature. This guide provides a comparative overview of the antioxidant, anti-inflammatory, and cytotoxic activities of these three related compounds, supported by available experimental data.

Metabolic Pathway

The metabolic conversion of this compound is a critical detoxification process, yielding the more stable and biologically active compounds, tyrosol and 4-hydroxyphenylacetic acid. This pathway is central to the metabolism of dietary tyramine and neurotransmitter dopamine.

Tyramine Tyramine HPAL This compound Tyramine->HPAL Monoamine Oxidase (MAO) Tyrosol 4-Hydroxyphenylethanol (Tyrosol) HPAL->Tyrosol Alcohol Dehydrogenase (ADH) HPAA 4-Hydroxyphenylacetic Acid HPAL->HPAA Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic pathway of this compound.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its metabolites. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antioxidant Activity

The antioxidant capacity is a measure of a compound's ability to neutralize free radicals. Common assays for this include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
Tyrosol DPPH>1000[3]
ABTS~250[4]
4-Hydroxyphenylacetic Acid DPPH>1000[5]
ABTS~500[5]
This compound -Data not available-
Table 2: Anti-inflammatory Activity

Anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value represents the concentration of the compound that inhibits 50% of the inflammatory response.

CompoundAssayIC50 (µM)Reference
Tyrosol NO Inhibition (LPS-stimulated RAW 264.7 cells)~100-200[6]
4-Hydroxyphenylacetic Acid NO Inhibition (LPS-stimulated RAW 264.7 cells)>200[7]
This compound -Data not available-
Table 3: Cytotoxic Activity

Cytotoxicity is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

CompoundCell LineIC50 (µM)Reference
Tyrosol MCF-7 (Breast cancer)~200-300[8][9]
HepG2 (Liver cancer)>500[10]
4-Hydroxyphenylacetic Acid -Data not available-
This compound -Data not available-

Signaling Pathways

Tyrosol has been shown to modulate key signaling pathways involved in cellular stress response and inflammation, such as the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

Tyrosol Tyrosol Keap1_Nrf2 Keap1-Nrf2 Complex Tyrosol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription

Caption: Activation of the Nrf2 pathway by Tyrosol.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Tyrosol Tyrosol Tyrosol->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkappaB->Proinflammatory_Genes translocates to nucleus and activates transcription

Caption: Inhibition of the NF-κB pathway by Tyrosol.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities discussed in this guide.

General Experimental Workflow

A typical workflow for comparing the bioactivities of these compounds involves a series of in vitro assays.

cluster_0 Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis Compound_Prep Prepare stock solutions of This compound, Tyrosol, and 4-Hydroxyphenylacetic Acid Antioxidant Antioxidant Assays (DPPH, ABTS) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO inhibition in macrophages) Compound_Prep->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT on cell lines) Compound_Prep->Cytotoxicity IC50_Calc Calculate IC50 values Antioxidant->IC50_Calc Anti_inflammatory->IC50_Calc Cytotoxicity->IC50_Calc Comparison Compare potencies IC50_Calc->Comparison

Caption: General workflow for comparing bioactivities.

Detailed Methodologies
  • DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound. The decrease in absorbance at 517 nm is measured spectrophotometrically after a set incubation period. The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[5]

  • Nitric Oxide (NO) Inhibition Assay: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.[7]

  • MTT Cell Viability Assay: Cells are seeded in a 96-well plate and treated with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[9][11]

Discussion and Conclusion

The available data suggests that the metabolites of this compound, particularly tyrosol, possess notable biological activities. Tyrosol demonstrates moderate antioxidant and anti-inflammatory properties, and its effects on key cellular signaling pathways like Nrf2 and NF-κB are being increasingly recognized.[12][13][14] The antioxidant activity of 4-hydroxyphenylacetic acid appears to be weaker than that of tyrosol.

A significant gap in the literature exists regarding the biological activities of this compound itself. Its inherent reactivity and rapid metabolic conversion make it a challenging compound to study in vitro and in vivo. It is plausible that any intrinsic activity of the aldehyde is masked by its rapid transformation into its more stable and less reactive metabolites. The aldehyde's reactivity could also contribute to cellular toxicity, a hypothesis that warrants further investigation.

References

A Comparative Guide to the Validation of an Analytical Method for 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 4-Hydroxyphenylacetaldehyde. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is critical for achieving the desired sensitivity, specificity, and throughput. Below is a summary comparison of the chromatographic conditions for the two methods. The UPLC-MS/MS method is presented as a high-performance alternative to the more traditional HPLC-UV approach.

ParameterMethod A: Conventional HPLC-UVMethod B: Novel UPLC-MS/MS
Instrumentation Agilent 1260 Infinity II LC SystemWaters ACQUITY UPLC I-Class System with Xevo TQ-S micro
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)[5]ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid, 5mM Ammonium Formate in WaterB: 0.1% Formic Acid in Acetonitrile[6][7]
Elution Mode Isocratic (70:30 A:B)Gradient
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30°C40°C
Injection Volume 10 µL2 µL
Detection UV at 275 nmESI- in Multiple Reaction Monitoring (MRM) mode
Run Time 12 minutes4 minutes

Analytical Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][4] The following diagram illustrates the logical workflow of the validation process, outlining each critical parameter assessed.

G start Method Development Plan Definition prep Prepare Standards & QC Samples start->prep specificity Specificity (Interference Check) prep->specificity linearity Linearity & Range prep->linearity accuracy Accuracy (% Recovery) prep->accuracy precision Precision (% RSD) prep->precision lod_loq LOD & LOQ prep->lod_loq robustness Robustness prep->robustness pass Method Validation Criteria Met specificity->pass linearity->pass accuracy->pass precision->pass lod_loq->pass robustness->pass report Generate Validation Report pass->report

Workflow for the validation of an analytical method.

Experimental Protocols

Detailed methodologies for the validation of the Novel UPLC-MS/MS method are provided below.

3.1. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 methanol:water solution.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL.

  • QC Samples: Prepare QC samples at three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 30 ng/mL), and High (HQC, 80 ng/mL).

3.2. Linearity Assessment The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Inject each calibration standard solution (1-100 ng/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²). An r² value >0.99 is considered acceptable.[6]

3.3. Accuracy and Precision Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. Precision provides an indication of random error and is expressed as the relative standard deviation (%RSD).

  • Intra-day (Repeatability): Analyze six replicates of LQC, MQC, and HQC samples on the same day.

  • Inter-day (Intermediate Precision): Analyze six replicates of LQC, MQC, and HQC samples on three different days.

  • Calculate the % Recovery for accuracy and the %RSD for precision. Acceptance criteria are typically 85-115% for recovery and ≤15% for RSD.

3.4. Determination of LOD & LOQ

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is determined as the concentration with a signal-to-noise ratio (S/N) of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is determined as the concentration with a signal-to-noise ratio (S/N) of 10:1.

Comparative Validation Data

The following tables summarize the performance data from the validation of both the conventional HPLC-UV and the novel UPLC-MS/MS methods.

Table 1: Linearity and Sensitivity

ParameterMethod A: HPLC-UVMethod B: UPLC-MS/MS
Linear Range 0.5 - 100 µg/mL1 - 100 ng/mL
Correlation Coefficient (r²) 0.99850.9996
Limit of Detection (LOD) 150 ng/mL0.3 ng/mL
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mL

Table 2: Accuracy (% Recovery)

QC LevelMethod A: HPLC-UVMethod B: UPLC-MS/MS
Low QC 97.2%101.5%
Medium QC 99.5%98.9%
High QC 101.8%100.7%

Table 3: Precision (% RSD)

QC LevelMethod A: HPLC-UV (%RSD)Method B: UPLC-MS/MS (%RSD)
Intra-day (n=6) < 4.5%< 2.0%
Inter-day (n=18) < 5.8%< 3.5%

Conclusion

The novel UPLC-MS/MS method demonstrates significant improvements over the conventional HPLC-UV method for the analysis of this compound. Key advantages include a substantially lower limit of quantitation (1.0 ng/mL vs. 500 ng/mL), a wider dynamic range, and a significantly shorter analytical run time (4 minutes vs. 12 minutes). While both methods exhibit acceptable linearity, accuracy, and precision, the superior sensitivity and throughput of the UPLC-MS/MS method make it the preferred choice for high-performance applications in research and drug development where trace-level quantification is required.

References

A Comparative Review of the Biological Effects of 4-Hydroxyphenylacetaldehyde and Its Metabolite, 4-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

4-Hydroxyphenylacetaldehyde (4-HPA) and its primary metabolite, 4-hydroxyphenylacetic acid (4-HPAA), are compounds that have garnered significant interest in the scientific community for their diverse biological activities. As a metabolite of polyphenols and aromatic amino acids processed by the gut microbiota, 4-HPAA, in particular, has been implicated in a range of physiological processes, from metabolic regulation to neuroprotection.[1][2][3][4] This guide provides a comprehensive comparison of the biological effects of 4-HPA and 4-HPAA, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support researchers, scientists, and professionals in drug development.

I. Anti-inflammatory and Antioxidant Effects

Both 4-HPA and its acid form, 4-HPAA, have demonstrated notable anti-inflammatory and antioxidant properties. These effects are crucial in mitigating cellular damage and have implications for a variety of inflammatory and oxidative stress-related diseases.

Comparative Data on Anti-inflammatory and Antioxidant Activity

CompoundModel SystemConcentration/DoseKey EffectsReference
4-HPAA Caco-2 cells600 μMExhibits anti-inflammatory activity.[5]
Meat Pigeons2000 mg/kgPromotes immune function and intestinal barrier integrity; inhibits glycolytic gene expression.[5]
NR8383 macrophages (hypertonicity and hypoxia)Not specifiedDecreases inflammatory cytokine levels (TNF-α, IL-1β, IL-6) by suppressing HIF-1α.[6]
Mice with APAP-induced liver injury6, 12, or 25 mg/kg for 3 daysAmeliorates liver injury by increasing Nrf2 translocation and enhancing phase II and antioxidant enzymes.[3]
Protocatechuic Acid (PCA) (Alternative) BV2 microglial cells (LPS-stimulated)Not specifiedEffective anti-inflammatory agent, reducing nitric oxide production.[7][8]
4-Hydroxybenzoic Acid (HBA) (Alternative) BV2 microglial cells (LPS-stimulated)Not specifiedNo effect on nitric oxide production.[7][8]

Experimental Protocol: Nrf2 Translocation Assay in APAP-Induced Liver Injury

This protocol is based on the methodology to assess the antioxidant effect of 4-HPAA in a mouse model of acetaminophen (B1664979) (APAP)-induced liver injury.[3]

  • Animal Model: Male C57BL/6 mice are used.

  • Treatment: Mice are pre-treated with 4-HPAA (6, 12, or 25 mg/kg, intraperitoneally) for three consecutive days.

  • Induction of Injury: One hour after the final 4-HPAA administration, a single dose of APAP is administered intraperitoneally to induce liver injury.

  • Tissue Collection: Livers are harvested at a specified time point after APAP administration.

  • Nuclear and Cytoplasmic Fractionation: Liver tissues are homogenized and subjected to centrifugation to separate nuclear and cytoplasmic fractions.

  • Western Blotting: Protein concentrations of the fractions are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody against Nrf2, followed by a secondary antibody.

  • Data Analysis: The protein bands are visualized and quantified. An increase in the nuclear Nrf2 protein level relative to the cytoplasmic level indicates translocation and activation of the Nrf2 pathway.[3][9]

Signaling Pathway: 4-HPAA-Mediated Nrf2 Activation

Nrf2_Activation cluster_stress Cellular Stress (e.g., APAP) cluster_intervention Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APAP Acetaminophen (APAP) Keap1_Nrf2 Keap1-Nrf2 Complex APAP->Keap1_Nrf2 Induces Stress HPAA 4-HPAA HPAA->Keap1_Nrf2 Inhibits Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Genes Phase II & Antioxidant Genes ARE->Genes Activates Transcription

Caption: 4-HPAA promotes Nrf2 translocation to the nucleus, leading to the expression of antioxidant genes.

II. Metabolic Regulation and Anti-Obesity Effects

Recent studies have highlighted the role of gut microbiota-derived 4-HPAA in metabolic health, particularly in the context of obesity and glucose intolerance.

Comparative Data on Metabolic Effects

CompoundModel SystemKey EffectsReference
4-HPAA High-Fat Diet (HFD)-fed miceReverses obesity and glucose intolerance; induces expression of beige fat and thermogenesis markers in white adipose tissue.[1][2][10]
High-Fat Diet (HFD)-fed miceReduces weight gain and improves glucose intolerance.[11][12]
Resveratrol (B1683913) (Precursor) High-Fat Diet (HFD)-fed miceAmeliorates gut microbiota dysbiosis; mitigates body weight gain, glucose dysregulation, and systemic inflammation.[1][2]

Experimental Protocol: Evaluation of Anti-Obesity Effects in HFD-fed Mice

This protocol outlines the methodology used to investigate the anti-obesity effects of 4-HPAA.[1][2][10][11]

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) to induce obesity. A control group is fed a normal diet.

  • Treatment: HFD-fed mice receive intraperitoneal injections of 4-HPAA (e.g., 20 mg/kg) three times a week for a specified period (e.g., 5 weeks).[11] A control group of HFD-fed mice receives saline injections.

  • Metabolic Phenotyping:

    • Body Weight: Monitored regularly throughout the study.

    • Glucose Tolerance Test (GTT): Mice are fasted, and a glucose bolus is administered. Blood glucose levels are measured at various time points.

    • Insulin (B600854) Tolerance Test (ITT): Mice are fasted, and insulin is administered. Blood glucose levels are measured at various time points.

  • Tissue Analysis: Adipose tissue is collected to analyze the expression of browning and thermogenic markers (e.g., UCP1, PGC1α) via qPCR or Western blotting.

  • Data Analysis: Statistical analysis is performed to compare body weight, glucose tolerance, insulin sensitivity, and gene/protein expression between the different treatment groups.

Signaling Pathway: 4-HPAA-SIRT1 Axis in Adipose Tissue Browning

SIRT1_Pathway cluster_extracellular Extracellular cluster_intracellular White Adipocyte HPAA 4-HPAA SIRT1 SIRT1 HPAA->SIRT1 Activates PGC1a PGC1α SIRT1->PGC1a Deacetylates & Activates PPARg PPARγ SIRT1->PPARg Activates UCP1 UCP1 PGC1a->UCP1 Induces Expression PPARg->UCP1 Induces Expression Browning Adipose Tissue Browning & Thermogenesis UCP1->Browning

Caption: 4-HPAA activates the SIRT1 signaling pathway, promoting the browning of white adipose tissue.

III. Neuroprotective Effects

Phenolic acids, including metabolites like 4-HPAA, are being investigated for their potential to protect against neurodegenerative processes.[7][13] Their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects in the central nervous system is of particular interest.

Comparative Data on Neuroprotective Activity

CompoundModel SystemKey EffectsReference
4-HPA Neurological and cancer researchIntermediate in dopamine (B1211576) metabolism.[14]
Protocatechuic Acid (PCA) (Alternative) Primary cerebellar granule neuronsMitigates oxidative stress; neuroprotective against nitrosative stress.[7][8]
4-Hydroxybenzoic Acid (HBA) (Alternative) Primary cerebellar granule neuronsMitigates oxidative stress; neuroprotective against excitotoxicity.[7][8]

Experimental Protocol: Assessing Neuroprotection in Primary Neuronal Cultures

This protocol is a generalized method for evaluating the neuroprotective effects of compounds like 4-HPAA and its alternatives against various stressors.[7][8]

  • Cell Culture: Primary cerebellar granule neurons are isolated from neonatal rodents and cultured.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are exposed to hydrogen peroxide (H₂O₂).

    • Nitrosative Stress: Cells are treated with sodium nitroprusside.

    • Excitotoxicity: Cells are exposed to high concentrations of glutamate.

  • Treatment: The cultured neurons are co-treated with the neurotoxic agent and the compound of interest (e.g., 4-HPAA, PCA, HBA) at various concentrations.

  • Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Hoechst and propidium (B1200493) iodide).

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the control groups (untreated and neurotoxin-only) to determine the neuroprotective efficacy of the compound.

Logical Relationship: Differential Neuroprotective Mechanisms

Neuroprotection Oxidative Oxidative Stress (H₂O₂) PCA Protocatechuic Acid (PCA) Oxidative->PCA HBA 4-Hydroxybenzoic Acid (HBA) Oxidative->HBA Nitrosative Nitrosative Stress Nitrosative->PCA Nitrosative->HBA Excitotoxicity Excitotoxicity (Glutamate) Excitotoxicity->PCA Excitotoxicity->HBA Protection Neuroprotection PCA->Protection NoProtection No Protection PCA->NoProtection HBA->Protection HBA->NoProtection

Caption: PCA and HBA exhibit distinct neuroprotective profiles against different stressors.

References

Head-to-head comparison of different 4-Hydroxyphenylacetaldehyde detection methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 4-Hydroxyphenylacetaldehyde (4-HPAA) is crucial for understanding its role in various biological processes. This guide provides a comprehensive comparison of the primary analytical methods used for 4-HPAA detection: Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and emerging Enzymatic Assays and Biosensors.

At a Glance: Comparative Performance of 4-HPAA Detection Methods

The following table summarizes the key performance characteristics of the different methods for the detection of this compound. Please note that direct head-to-head comparative studies for 4-HPAA are limited; therefore, this data is compiled from studies on 4-HPAA and structurally similar aldehydes.

FeatureGC-MS with DerivatizationUPLC-MS/MSEnzymatic AssayElectrochemical Biosensor
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by tandem mass spectrometry.Enzymatic conversion of 4-HPAA leading to a measurable signal (e.g., colorimetric, fluorometric).Electrochemical reaction of 4-HPAA on a modified electrode surface.
Sample Matrix Urine, Plasma, Cell LysatesUrine, Plasma, Serum, Tissue HomogenatesCell Lysates, Purified Enzyme PreparationsAqueous solutions, potentially biological fluids after processing.
Derivatization Mandatory (e.g., oximation followed by silylation)Often not required, but can be used to enhance sensitivity.Not applicableNot applicable
Limit of Detection (LOD) Low ng/mL to pg/mL rangepg/mL to fg/mL rangeDependent on enzyme kinetics and detection method, typically nM to µM range.nM to µM range
Limit of Quantitation (LOQ) Low ng/mL rangepg/mL to ng/mL rangeDependent on enzyme kinetics and detection method, typically nM to µM range.nM to µM range
Linearity Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeDependent on enzyme kinetics, typically 1-2 orders of magnitude.Typically 2-3 orders of magnitude
Accuracy (% Recovery) 85-115%90-110%90-110% (for spiked samples)N/A (typically calibrated with standards)
Precision (%RSD) < 15%< 10%< 15%< 10%
Throughput ModerateHighHigh (for plate-based assays)High (for array-based sensors)
Advantages High resolution and specificity. Established and widely available.High sensitivity, high throughput, no derivatization needed for many analytes.High specificity, potential for high-throughput screening.Portability, low cost, real-time analysis.
Disadvantages Derivatization is time-consuming and can introduce variability. Thermal instability of some derivatives.Matrix effects can suppress or enhance signal. Higher initial instrument cost.Limited commercial availability for specific aldehydes. Susceptible to interference from other enzyme substrates or inhibitors.Susceptible to fouling from complex matrices. May have lower selectivity than chromatographic methods.

Metabolic Pathway of this compound

This compound is a key intermediate in the metabolism of tyramine (B21549). Understanding this pathway is essential for interpreting the results of 4-HPAA detection in biological samples. The primary pathway involves the oxidative deamination of tyramine by monoamine oxidase (MAO) to form 4-HPAA. Subsequently, 4-HPAA is primarily oxidized to 4-hydroxyphenylacetic acid (4-HPAA) by aldehyde dehydrogenase (ALDH).

Metabolic Pathway of this compound Tyramine Tyramine This compound This compound Tyramine->this compound Monoamine Oxidase (MAO) 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic_acid This compound->4-Hydroxyphenylacetic_acid Aldehyde Dehydrogenase (ALDH)

Figure 1: Metabolic conversion of tyramine to 4-hydroxyphenylacetic acid.

Detailed Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar and thermally labile nature of 4-HPAA, a derivatization step is mandatory to convert it into a more volatile and stable compound suitable for GC analysis. A common approach is a two-step derivatization involving oximation followed by silylation.

Experimental Protocol: Derivatization of 4-HPAA for GC-MS Analysis

This protocol is adapted from methods used for similar aldehydes[1].

  • Sample Preparation:

    • To 1 mL of urine or deproteinized plasma, add an internal standard (e.g., a deuterated analog of 4-HPAA).

    • Adjust the pH of the sample to 4-5 with a suitable buffer.

  • Oximation:

    • Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water).

    • Vortex the mixture and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivative.

    • Cool the sample to room temperature.

  • Extraction:

    • Perform a liquid-liquid extraction with 1 mL of hexane (B92381) or ethyl acetate (B1210297) by vortexing for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Silylation (Optional but Recommended for Hydroxyl Group):

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether.

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Use selected ion monitoring (SIM) mode for quantification, targeting characteristic fragment ions of the derivatized 4-HPAA.

GC-MS with Derivatization Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Extraction Extraction Derivatization->Extraction GC_Separation GC_Separation Extraction->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Figure 2: General workflow for GC-MS analysis with derivatization.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and throughput for the analysis of a wide range of compounds in complex biological matrices. For many aldehydes, derivatization is not strictly necessary, which simplifies sample preparation and reduces analysis time.

Experimental Protocol: UPLC-MS/MS Analysis of 4-HPAA

This protocol is based on validated methods for similar phenolic compounds and aldehydes in plasma and urine[2][3][4].

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • UPLC Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for 4-HPAA and the internal standard.

UPLC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer UPLC_Separation UPLC_Separation Supernatant_Transfer->UPLC_Separation MSMS_Detection MSMS_Detection UPLC_Separation->MSMS_Detection Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis

Figure 3: General workflow for UPLC-MS/MS analysis.

Enzymatic Assays

Enzymatic assays offer a highly specific and potentially high-throughput method for quantifying aldehyde dehydrogenase (ALDH) activity, which can be correlated to the concentration of its substrate, such as 4-HPAA. These assays typically rely on monitoring the production of NADH, a product of the ALDH-catalyzed reaction, which can be detected spectrophotometrically or fluorometrically.

Experimental Protocol: Enzyme-Coupled Spectrophotometric Assay for 4-HPAA

This protocol is based on commercially available aldehyde dehydrogenase activity assay kits and can be adapted for 4-HPAA[5][6].

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a solution of NAD⁺ (e.g., 10 mM in assay buffer).

    • Prepare a solution of a colorimetric or fluorometric probe that reacts with NADH.

    • Prepare a solution of purified aldehyde dehydrogenase.

    • Prepare a standard curve of 4-HPAA of known concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the sample or 4-HPAA standard.

    • Add 50 µL of a reaction mixture containing the assay buffer, NAD⁺, the probe, and aldehyde dehydrogenase.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (a well with no 4-HPAA).

    • Plot the standard curve of absorbance/fluorescence versus 4-HPAA concentration.

    • Determine the concentration of 4-HPAA in the samples from the standard curve.

Enzymatic Assay Logical Flow 4-HPAA 4-HPAA ALDH ALDH 4-HPAA->ALDH 4-HPAA_acid 4-HPAA_acid ALDH->4-HPAA_acid NADH NADH ALDH->NADH NAD+ NAD+ NAD+->ALDH Probe Probe NADH->Probe Signal Signal Probe->Signal

Figure 4: Principle of an enzyme-coupled assay for 4-HPAA.

Electrochemical Biosensors

Electrochemical biosensors are emerging as a rapid, portable, and cost-effective alternative for the detection of various biomolecules. For phenolic compounds like 4-HPAA, biosensors can be developed using enzymes such as laccase or tyrosinase immobilized on an electrode surface. The enzymatic oxidation of 4-HPAA produces an electrochemical signal that is proportional to its concentration.

Experimental Protocol: Laccase-Based Electrochemical Biosensor for 4-HPAA

This protocol is a generalized procedure based on the principles of laccase-based biosensors for phenolic compounds[7][8][9].

  • Electrode Modification:

    • Start with a screen-printed carbon electrode (SPCE) or a glassy carbon electrode (GCE).

    • Modify the electrode surface with a conductive nanomaterial (e.g., graphene, carbon nanotubes) to enhance the signal.

    • Immobilize laccase onto the modified electrode surface using a cross-linking agent like glutaraldehyde.

  • Electrochemical Measurement:

    • Place a drop of the sample solution containing 4-HPAA onto the biosensor.

    • Perform an electrochemical measurement, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • The enzymatic oxidation of 4-HPAA at the electrode surface will generate a current peak.

  • Data Analysis:

    • Measure the peak current from the voltammogram.

    • Create a calibration curve by plotting the peak current against the concentration of 4-HPAA standards.

    • Determine the concentration of 4-HPAA in the unknown sample from the calibration curve.

Electrochemical Biosensor Principle Electrode Electrode Current_Measurement Current_Measurement Electrode->Current_Measurement Immobilized_Laccase Immobilized_Laccase Oxidized_Product Oxidized_Product Immobilized_Laccase->Oxidized_Product Electron_Transfer e- Immobilized_Laccase->Electron_Transfer 4-HPAA 4-HPAA 4-HPAA->Immobilized_Laccase Electron_Transfer->Electrode

Figure 5: Detection mechanism of a laccase-based electrochemical biosensor.

Conclusion

The choice of detection method for this compound depends on the specific requirements of the research, including the required sensitivity, sample matrix, throughput, and available instrumentation. UPLC-MS/MS currently offers the best combination of sensitivity, specificity, and throughput for quantitative analysis in complex biological matrices. GC-MS with derivatization is a reliable alternative, particularly when high chromatographic resolution is required. Enzymatic assays and electrochemical biosensors are promising for high-throughput screening and point-of-care applications, respectively, although further development and validation for specific 4-HPAA detection are needed. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate approach for their studies.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Hydroxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Hydroxyphenylacetaldehyde is critical for ensuring laboratory safety and environmental protection. As a chemical classified with specific hazards, it must be managed as hazardous waste in accordance with institutional policies and national regulations. This guide provides detailed, step-by-step procedures for its safe handling and disposal, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to consult its Safety Data Sheet (SDS). This chemical is known to be an irritant and poses several health risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA approved respirator.[1][2]

Work should be conducted in a well-ventilated area or a chemical fume hood.[1] Always wash hands thoroughly with soap and water after handling.[1]

Chemical and Hazard Profile

The following table summarizes the key identification and hazard information for this compound. This data is essential for accurate waste labeling and risk assessment.

PropertyData
Chemical Name 2-(4-Hydroxyphenyl)acetaldehyde[3]
Synonyms p-Hydroxyphenylacetaldehyde[4]
CAS Number 7339-87-9[3]
Molecular Formula C₈H₈O₂[3]
Physical Description White solid[4]
GHS Hazard Statements H302: Harmful if swallowed[3]H315: Causes skin irritation[1][3]H319: Causes serious eye irritation[1][3]H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

Disposal of this compound must follow hazardous waste protocols established by regulatory bodies such as the Environmental Protection Agency (EPA) and be managed through your institution's Environmental Health & Safety (EHS) department.[5][6] Never dispose of this chemical down the drain or in regular trash.[1][5][6]

Step 1: Waste Collection and Containerization
  • Select a Compatible Container: Choose a waste container that is chemically compatible with this compound and is in good condition, free from leaks or rust.[6] The container must have a leak-proof, screw-on cap.[7]

  • Collect Waste: Place the unwanted this compound, including any contaminated materials (e.g., absorbent paper, gloves), into the designated hazardous waste container.[7] Do not fill the container to more than 90% of its capacity.[8]

  • Keep Container Closed: The waste container must be kept securely closed at all times, except when you are adding waste.[7]

Step 2: Accurate Waste Labeling

Proper labeling is a critical compliance requirement.[5] As soon as the first particle of waste is added to the container, it must be labeled with a hazardous waste tag provided by your EHS office.[9]

The label must include:

  • The words "Hazardous Waste".[5]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[5] For mixtures, list all constituents and their percentages.[10]

  • Hazard Information: Check the appropriate hazard pictograms (e.g., "Irritant").[5]

  • Generator Information: Include the Principal Investigator's name, department, and room number.[5]

Step 3: Safe Storage Pending Disposal
  • Designated Storage Area: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[8][10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or dishpan) to contain any potential leaks or spills.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]

  • Segregate Incompatibles: Store the waste container away from incompatible materials. For example, keep it separate from strong oxidizing agents, acids, and bases to prevent dangerous reactions.[10]

Step 4: Scheduling Waste Pickup

Contact your institution's EHS office to schedule a pickup for your hazardous waste.[5] Be aware of regulatory time and quantity limits for waste accumulation. Typically, waste must be collected within 90 days from the start of accumulation, and laboratories cannot accumulate more than 55 gallons of a single hazardous waste stream.[7][8]

Emergency Procedures: Spills and Exposure

Spill Cleanup:

  • Alert personnel in the area and, if necessary, your institution's emergency services.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Carefully collect the absorbed material and any contaminated debris, and place it into a designated hazardous waste container for disposal.[1]

  • Clean the spill area and prevent any runoff from entering drains.[1]

Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2]

  • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Identify this compound as Waste ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Place Waste into Container container->collect label_waste Complete Hazardous Waste Tag (Full Name, Hazards, Date) collect->label_waste store Store in Designated Satellite Area with Secondary Containment label_waste->store segregate Segregate from Incompatibles store->segregate check_full Container Full or Disposal Needed? segregate->check_full check_full->store No schedule_pickup Contact EHS Office to Schedule Waste Pickup check_full->schedule_pickup Yes end Waste Collected by EHS for Final Disposal schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyphenylacetaldehyde
Reactant of Route 2
4-Hydroxyphenylacetaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。